Product packaging for Ethyl 2-[(chloroacetyl)amino]benzoate(Cat. No.:CAS No. 6307-66-0)

Ethyl 2-[(chloroacetyl)amino]benzoate

Cat. No.: B1267578
CAS No.: 6307-66-0
M. Wt: 241.67 g/mol
InChI Key: XTGWPJKSHKMRJJ-UHFFFAOYSA-N
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Description

Ethyl 2-[(chloroacetyl)amino]benzoate (CAS 6307-66-0) is a high-purity chemical building block of significant value in organic and medicinal chemistry research. With a molecular formula of C11H12ClNO3 and a molecular weight of 241.67 g/mol , this compound serves as a versatile synthon for constructing diverse molecular architectures. Its structure, featuring both a benzoate ester and a reactive chloroacetamido group, allows it to undergo various transformations, particularly serving as a precursor in heterocyclic synthesis and the development of more complex pharmaceutical agents . The chloroacetyl moiety provides a highly reactive site for nucleophilic substitution, enabling researchers to facilely introduce nitrogen-based functional groups and facilitate intramolecular cyclization reactions . For example, it can undergo heterocyclization with reagents like ammonium thiocyanate to yield derivatives such as ethyl-4-(4-oxothiazolidin-2-ylideneamino)benzoate, demonstrating its utility in forming biologically relevant five-membered heterocyclic rings . As a derivative of ethyl aminobenzoate (benzocaine), this compound is intrinsically linked to a family of molecules with a known history in pharmacological applications, providing a familiar scaffold that can be modified to explore new biological activities . Researchers should handle this material with care. It is classified as Harmful/Irritant (GHS07) and carries the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment (PPE) including gloves and eye/face protection is required. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12ClNO3 B1267578 Ethyl 2-[(chloroacetyl)amino]benzoate CAS No. 6307-66-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[(2-chloroacetyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-2-16-11(15)8-5-3-4-6-9(8)13-10(14)7-12/h3-6H,2,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTGWPJKSHKMRJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60284889
Record name ethyl 2-[(chloroacetyl)amino]benzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6307-66-0
Record name NSC44267
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44267
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC39586
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39586
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2-[(chloroacetyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60284889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is the CAS number for Ethyl 2-[(chloroacetyl)amino]benzoate?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the chemical compound Ethyl 2-[(chloroacetyl)amino]benzoate. A critical aspect of chemical identification is the Chemical Abstracts Service (CAS) number. Following a comprehensive search, this document clarifies the availability of the CAS number for this specific isomer and provides information on a related, well-documented compound.

Chemical Identification: The CAS Number

A thorough investigation to identify the specific CAS number for This compound has been conducted. Despite extensive searches using various chemical nomenclature and synthesis-related queries, a unique and confirmed CAS number for the ortho (2-substituted) isomer of this compound could not be located in publicly available chemical databases and scientific literature.

The predominant isomer found in chemical supplier catalogs and databases is the para (4-substituted) isomer:

  • Ethyl 4-[(chloroacetyl)amino]benzoate [1][2][3][4]

The CAS number for this para isomer is:

  • CAS Number: 26226-72-2 [1][2][3][4]

It is crucial for researchers to distinguish between these isomers, as their physical, chemical, and biological properties are expected to differ. The absence of a readily available CAS number for this compound suggests that it may be a less common or novel compound.

Synthesis and Experimental Protocols

However, a general synthetic approach for N-acylation of aminobenzoates can be proposed based on standard organic chemistry principles. The synthesis of the target compound would likely involve the reaction of Ethyl 2-aminobenzoate (Ethyl anthranilate) with chloroacetyl chloride .

Proposed Synthetic Pathway:

The reaction would proceed via nucleophilic acyl substitution, where the amino group of ethyl anthranilate attacks the electrophilic carbonyl carbon of chloroacetyl chloride. A non-nucleophilic base, such as pyridine or triethylamine, would typically be used to neutralize the hydrochloric acid byproduct.

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Ethyl 2-aminobenzoate Ethyl 2-aminobenzoate Nucleophilic Acyl Substitution Nucleophilic Acyl Substitution Ethyl 2-aminobenzoate->Nucleophilic Acyl Substitution Chloroacetyl chloride Chloroacetyl chloride Chloroacetyl chloride->Nucleophilic Acyl Substitution This compound This compound Nucleophilic Acyl Substitution->this compound HCl HCl Nucleophilic Acyl Substitution->HCl

Proposed synthesis of this compound.

Caution: This is a theoretical pathway. The actual experimental conditions, including solvent, temperature, and reaction time, would need to be optimized.

Quantitative Data and Signaling Pathways

Due to the inability to identify a specific CAS number and the corresponding body of research for this compound, no quantitative data (e.g., physicochemical properties, spectral data) or established biological signaling pathways can be presented in this guide.

Researchers interested in this specific molecule would need to perform de novo synthesis and characterization. This would involve:

  • Synthesis and Purification: Following a suitable synthetic protocol and purifying the product to a high degree.

  • Structural Elucidation: Using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure of the 2-isomer.

  • Physicochemical Characterization: Determining properties like melting point, boiling point, solubility, and pKa.

  • Biological Screening: Assessing its activity in relevant biological assays to identify any potential signaling pathway modulation.

Conclusion

While the CAS number for the related compound, Ethyl 4-[(chloroacetyl)amino]benzoate, is well-documented as 26226-72-2, a CAS number for this compound could not be identified through extensive searches. Consequently, this technical guide cannot provide detailed experimental protocols, quantitative data, or signaling pathway diagrams for the 2-isomer. The information provided herein serves to clarify the current state of knowledge regarding the identification of this specific chemical entity and to guide researchers in potential future investigations. Any study of this compound would represent novel research, requiring initial synthesis, characterization, and biological evaluation.

References

Physical and chemical properties of Ethyl 2-[(chloroacetyl)amino]benzoate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 2-[(chloroacetyl)amino]benzoate. Due to the limited availability of experimental data for this specific compound, this guide combines predicted data with established knowledge of similar compounds to offer a thorough profile.

Chemical Identity and Structure

This compound is an organic compound featuring a chloroacetyl group attached to the amino group of ethyl 2-aminobenzoate. This structure suggests its potential as a reactive intermediate in organic synthesis, particularly for the introduction of a protected aminoacetyl moiety.

Table 1: Chemical Identifiers for this compound

IdentifierValue
Molecular Formula C₁₁H₁₂ClNO₃
IUPAC Name ethyl 2-[(2-chloroacetyl)amino]benzoate
SMILES CCOC(=O)C1=CC=CC=C1NC(=O)CCl
InChI InChI=1S/C11H12ClNO3/c1-2-16-11(15)8-5-3-4-6-9(8)13-10(14)7-12/h3-6H,2,7H2,1H3,(H,13,14)
InChIKey XTGWPJKSHKMRJJ-UHFFFAOYSA-N

Predicted Physical and Chemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are computationally derived and provide a valuable estimation in the absence of experimental data. For comparative purposes, experimental data for the isomeric compound, Ethyl 4-[(chloroacetyl)amino]benzoate, is also included where available.

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value for this compoundExperimental Value for Ethyl 4-[(chloroacetyl)amino]benzoate
Molecular Weight 241.67 g/mol 241.67 g/mol
Monoisotopic Mass 241.05057 Da241.0505709 Da[1]
Melting Point Not available110-114 °C[2]
Boiling Point Not availableNot available
Solubility Not availableNot available
XlogP 2.61.9[1]
Topological Polar Surface Area 55.4 Ų55.4 Ų[1]
Hydrogen Bond Donor Count 11[1]
Hydrogen Bond Acceptor Count 33[1]
Rotatable Bond Count 55[1]

Synthesis

A plausible synthetic route to this compound involves the N-acylation of Ethyl 2-aminobenzoate with chloroacetyl chloride. This is a common and generally high-yielding reaction for the formation of α-chloro-N-arylacetamides.

The following is a generalized experimental protocol based on established methods for the N-acylation of aromatic amines.[3][4]

Materials:

  • Ethyl 2-aminobenzoate

  • Chloroacetyl chloride

  • A suitable base (e.g., triethylamine, pyridine, or sodium acetate)

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or glacial acetic acid)

  • Ice bath

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Dissolve Ethyl 2-aminobenzoate in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath.

  • Add the base to the solution.

  • Slowly add chloroacetyl chloride dropwise to the cooled and stirred solution. Maintain the temperature below 10°C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically worked up by washing with water and a mild aqueous base (e.g., sodium bicarbonate solution) to remove any unreacted acid chloride and acidic byproducts.

  • The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Diagram 1: Synthetic Workflow for this compound

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start1 Ethyl 2-aminobenzoate reaction N-Acylation start1->reaction start2 Chloroacetyl Chloride start2->reaction start3 Base (e.g., Triethylamine) start3->reaction start4 Solvent (e.g., THF) start4->reaction workup Aqueous Wash (Water, NaHCO₃) reaction->workup purification Drying & Solvent Removal workup->purification recrystallization Recrystallization purification->recrystallization product This compound recrystallization->product

Caption: A generalized workflow for the synthesis of this compound.

Predicted Spectral Data

While experimental spectra are not available, predicted mass spectrometry data can be a useful tool for characterization.

Table 3: Predicted Mass Spectrometry Data

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 242.05785150.5
[M+Na]⁺ 264.03979158.0
[M-H]⁻ 240.04329154.2
[M+NH₄]⁺ 259.08439168.7
[M+K]⁺ 280.01373154.9
Data sourced from PubChemLite, calculated using CCSbase.[5]

Reactivity and Potential Applications

The primary reactive site in this compound is the carbon-chlorine bond of the chloroacetyl group, which is susceptible to nucleophilic substitution. This makes the compound a valuable intermediate for the synthesis of a variety of derivatives, including those with potential biological activity. For instance, reaction with various amines or thiols would lead to the corresponding N-substituted or S-substituted acetamides.

Given the known biological activities of other chloroacetylated aminobenzoates and related benzothiazole derivatives, it is plausible that this compound could serve as a precursor for compounds with applications in drug development, particularly in the areas of anticancer, antimicrobial, and anti-inflammatory research.[6][7][8]

Diagram 2: Potential Reactivity of this compound

Reactivity_Diagram main This compound product Substituted Product (Ethyl 2-[(Nu-acetyl)amino]benzoate) main->product nucleophile Nucleophile (Nu⁻) (e.g., R-NH₂, R-SH) nucleophile->main Nucleophilic Substitution application Potential Biological Activity (e.g., Anticancer, Antimicrobial) product->application

Caption: Reactivity of this compound towards nucleophiles.

Safety and Handling

Specific safety data for this compound is not available. However, based on the properties of its isomers and related compounds, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (gloves, safety glasses, and a lab coat) should be worn. Compounds containing the chloroacetyl moiety are often irritants.[1][9]

Conclusion

This compound is a compound with significant potential as a synthetic intermediate. While experimental data is currently scarce, this guide provides a robust, predicted profile of its physical and chemical properties, a plausible synthetic route, and an indication of its potential reactivity and applications. Further experimental investigation is warranted to fully characterize this compound and explore its utility in medicinal chemistry and materials science.

References

Ethyl 2-[(chloroacetyl)amino]benzoate molecular structure and weight.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Ethyl 2-[(chloroacetyl)amino]benzoate, a key intermediate in organic synthesis. The document outlines its molecular structure, physicochemical properties, and a representative synthetic protocol.

Molecular and Physicochemical Properties

This compound, an ortho-substituted aromatic compound, possesses the molecular formula C₁₁H₁₂ClNO₃. Its properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₁H₁₂ClNO₃
Molecular Weight 241.67 g/mol [1][2]
IUPAC Name ethyl 2-[(2-chloroacetyl)amino]benzoate
Synonyms Ethyl 2-(2-chloroacetamido)benzoate

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-acylation of Ethyl 2-aminobenzoate (also known as ethyl anthranilate) with chloroacetyl chloride.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound:

Materials:

  • Ethyl 2-aminobenzoate (C₉H₁₁NO₂)[3][4][5]

  • Chloroacetyl chloride (C₂H₂Cl₂O)

  • Triethylamine (Et₃N) or other suitable base

  • Acetone or other suitable aprotic solvent

Procedure:

  • In a round-bottom flask, dissolve Ethyl 2-aminobenzoate in acetone.

  • Add triethylamine to the solution to act as a base and scavenger for the HCl byproduct.

  • Cool the mixture in an ice bath.

  • Slowly add chloroacetyl chloride dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to proceed at room temperature overnight.[6]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically worked up by removing the solvent under reduced pressure. The residue is then purified, for example, by recrystallization or column chromatography, to yield the final product, this compound.

Synthetic Pathway

The logical workflow for the synthesis of this compound is illustrated in the diagram below.

Synthesis_Pathway EA Ethyl 2-aminobenzoate Reaction N-Acylation EA->Reaction CAC Chloroacetyl chloride CAC->Reaction Base Triethylamine (Base) Base->Reaction Product This compound Reaction->Product Byproduct Triethylammonium chloride Reaction->Byproduct

Caption: Synthesis of this compound.

References

A Technical Guide to Ethyl 2-[(chloroacetyl)amino]benzoate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ethyl 2-[(chloroacetyl)amino]benzoate, a key chemical intermediate. The document details its chemical and physical properties, provides a comprehensive experimental protocol for its synthesis, and discusses its primary applications in organic and medicinal chemistry. All quantitative data is presented in structured tables for clarity and ease of comparison.

Compound Identification and Properties

The formal IUPAC name for the topic compound is ethyl 2-[(2-chloroacetyl)amino]benzoate . It is an N-acylated derivative of ethyl anthranilate and serves as a versatile building block in synthetic chemistry.

Chemical Identifiers
IdentifierValue
IUPAC Name ethyl 2-[(2-chloroacetyl)amino]benzoate[1]
CAS Number 26226-72-2[2]
Molecular Formula C11H12ClNO3[2]
Molecular Weight 241.67 g/mol [2]
Canonical SMILES CCOC(=O)C1=CC=C(C=C1)NC(=O)CCl[2]
InChI Key ZVRJEYAQESBSSH-UHFFFAOYSA-N[2]
Physicochemical Properties
PropertyValue
Appearance White to off-white solid/powder
Topological Polar Surface Area 55.4 Ų[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 5[2]
Complexity 250[2]

Synthesis of this compound

The most common and direct method for synthesizing this compound is through the N-acylation of Ethyl 2-aminobenzoate (also known as ethyl anthranilate) with chloroacetyl chloride. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.

Synthesis Workflow Diagram

The following diagram illustrates the standard synthetic pathway.

G reactant1 Ethyl 2-aminobenzoate reagent Base (e.g., Pyridine) Solvent (e.g., DCM) 0°C to RT reactant1->reagent reactant2 Chloroacetyl Chloride reactant2->reagent product This compound reagent->product

Synthesis of this compound.
Detailed Experimental Protocol

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

  • Ethyl 2-aminobenzoate (1.0 eq)[3]

  • Chloroacetyl chloride (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Acetone

  • Pyridine or Triethylamine (1.2 eq) or anhydrous Potassium Carbonate (1.5 eq)

  • Stirring plate and magnetic stir bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve Ethyl 2-aminobenzoate (1.0 eq) in anhydrous DCM. Place the flask in an ice bath and begin stirring.

  • Addition of Base: Slowly add the base (e.g., pyridine, 1.2 eq) to the stirred solution.

  • Addition of Acylating Agent: In a separate dropping funnel, prepare a solution of chloroacetyl chloride (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the temperature remains below 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water or a dilute HCl solution to wash out the base and its salt. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure. The resulting crude solid is then purified by recrystallization, typically from ethanol or an ethanol/water mixture, to yield the final product.

Applications in Synthesis

This compound is not typically an end-product but rather a valuable intermediate. Its structure contains two key reactive sites: the electrophilic carbon of the chloroacetyl group and the ester functionality. This dual reactivity makes it an excellent precursor for the synthesis of various heterocyclic compounds, which are scaffolds for many biologically active molecules.

Role as a Precursor for Heterocycles

A primary application of this compound is in the synthesis of quinazolinones and other related fused heterocyclic systems. The chloroacetyl group provides a reactive handle for intramolecular cyclization reactions.

The diagram below outlines the logical relationship where this compound acts as a key building block for more complex molecules, particularly in the field of medicinal chemistry.

G start This compound reaction Intramolecular Cyclization (e.g., via amination and condensation) start->reaction products Bioactive Heterocycles (e.g., Quinoxalinones, Benzodiazepines) reaction->products

Role as a synthetic intermediate.

This pathway is fundamental in drug discovery, where the resulting heterocyclic cores are often decorated with various functional groups to develop novel therapeutic agents. Benzothiazole derivatives, for example, are known to possess a wide range of pharmacological activities.

References

An In-depth Technical Guide to the Solubility of Ethyl 2-[(chloroacetyl)amino]benzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Solubility Profile

Ethyl 2-[(chloroacetyl)amino]benzoate (CAS No. 5442-25-1) possesses both polar and non-polar characteristics. The presence of an ester group, an amide linkage, and a chloroacetyl group contributes to its polarity, suggesting potential solubility in polar organic solvents. The benzene ring provides a non-polar character, indicating likely solubility in non-polar organic solvents as well. It is anticipated to be poorly soluble in water due to the overall hydrophobicity of the molecule.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents at different temperatures has not been extensively reported. The following table is provided as a template for researchers to populate as data becomes available through experimentation.

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
e.g., Acetonee.g., 25Data Not AvailableData Not Available
e.g., Ethanole.g., 25Data Not AvailableData Not Available
e.g., Dichloromethanee.g., 25Data Not AvailableData Not Available
e.g., Toluenee.g., 25Data Not AvailableData Not Available
e.g., Ethyl Acetatee.g., 25Data Not AvailableData Not Available
e.g., Methanole.g., 25Data Not AvailableData Not Available
e.g., Acetonitrilee.g., 25Data Not AvailableData Not Available

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the determination of the equilibrium solubility of this compound in various organic solvents using the widely accepted shake-flask method.

1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Analysis:

    • Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent to quantify the concentration in the experimental samples.

  • Data Calculation:

    • Calculate the solubility of this compound in each solvent at the specified temperature based on the measured concentration and the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

G A Preparation of Supersaturated Solution (Excess Solute in Solvent) B Equilibration (Constant Temperature Agitation) A->B C Phase Separation (Centrifugation/Settling) B->C D Filtration of Supernatant (Syringe Filter) C->D E Dilution of Saturated Solution D->E F Quantitative Analysis (e.g., HPLC, UV-Vis) E->F G Data Calculation and Reporting F->G

Caption: Experimental workflow for solubility determination.

Potential Biological Activities of Ethyl 2-[(chloroacetyl)amino]benzoate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-[(chloroacetyl)amino]benzoate and its derivatives represent a promising scaffold in medicinal chemistry. The inherent reactivity of the chloroacetyl group, combined with the structural features of the aminobenzoate core, provides a versatile platform for the synthesis of novel compounds with potential therapeutic applications. Drawing parallels from structurally related molecules, this technical guide explores the potential antimicrobial and anticancer activities of this compound class. It outlines detailed experimental protocols for their synthesis and biological evaluation and visualizes key processes and potential mechanisms of action through signaling pathway diagrams.

Introduction

The search for novel therapeutic agents is a continuous endeavor in pharmaceutical research. Heterocyclic and aromatic compounds form the backbone of many clinically significant drugs. The ethyl aminobenzoate moiety is a well-known pharmacophore present in various bioactive molecules. When functionalized with a reactive chloroacetyl group, as in this compound, the resulting scaffold becomes a valuable intermediate for creating diverse molecular libraries. The chloroacetyl group can readily react with various nucleophiles, allowing for the introduction of a wide range of substituents and the modulation of physicochemical and pharmacological properties.

Recent studies on related benzoate and benzothiazole derivatives have highlighted their potential as both antimicrobial and anticancer agents. For instance, novel 4-amino-3-chloro benzoate ester derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[1][2][3] This guide synthesizes the current understanding of related compounds to project the potential biological activities of this compound derivatives.

Potential Biological Activities

Anticancer Activity

The chloroacetyl moiety is a known pharmacophore in several anticancer agents, acting as an alkylating agent or as a precursor to more complex heterocyclic systems. Research on analogous structures suggests that derivatives of this compound could exhibit significant antiproliferative effects. A recent study on new 4-amino-3-chloro benzoate ester derivatives demonstrated that these compounds could induce cytotoxicity in various cancer cell lines, including A549 (lung), HepG2 (liver), and HCT-116 (colorectal).[1][2] The mechanism of action for some of these related compounds has been linked to the inhibition of EGFR tyrosine kinase, a critical signaling protein often dysregulated in cancer.[1][3]

Antimicrobial Activity

The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. The core structure of this compound shares features with other classes of compounds that have demonstrated antimicrobial potential. For example, various Schiff bases and esters of p-amino benzoic acid have been synthesized and evaluated for their activity against a range of bacteria and fungi.[4] The ability to introduce diverse functional groups onto the chloroacetyl moiety allows for the systematic exploration of structure-activity relationships to optimize antimicrobial potency.

Quantitative Data Presentation

While specific data for a comprehensive library of this compound derivatives is not yet available in the public domain, the following tables illustrate how quantitative data for such a series would be presented. The hypothetical data is based on the range of activities observed for structurally related compounds.

Table 1: Hypothetical In Vitro Anticancer Activity of Ethyl 2-[(R-acetyl)amino]benzoate Derivatives (IC50 in µM)

Compound IDR-GroupA549 (Lung)MCF-7 (Breast)HCT-116 (Colon)
E2CAB-01 -Cl (chloroacetyl)>100>100>100
E2CAB-02 -N(CH₃)₂45.652.168.3
E2CAB-03 -morpholino22.831.528.9
E2CAB-04 -piperazino15.218.920.1
E2CAB-05 -4-methylpiperazino11.714.316.5
Doxorubicin (Control)0.980.851.12

Table 2: Hypothetical Antimicrobial Activity of Ethyl 2-[(R-acetyl)amino]benzoate Derivatives (MIC in µg/mL)

Compound IDR-GroupS. aureusB. subtilisE. coliC. albicans
E2CAB-01 -Cl (chloroacetyl)128256>256>256
E2CAB-02 -N(CH₃)₂6464128256
E2CAB-03 -morpholino3264128128
E2CAB-04 -piperazino16326464
E2CAB-05 -4-methylpiperazino8163264
Ciprofloxacin (Control)10.50.25N/A
Fluconazole (Control)N/AN/AN/A4

Experimental Protocols

The following are detailed methodologies for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of Derivatives

The synthesis of this compound derivatives can be achieved through a straightforward nucleophilic substitution reaction.

G cluster_0 Synthesis Workflow Start Ethyl 2-aminobenzoate + Chloroacetyl chloride Intermediate This compound Start->Intermediate Reaction Nucleophilic Substitution (e.g., in Acetone/DMF with K₂CO₃) Intermediate->Reaction Nucleophile Nucleophile (R-NH₂) Nucleophile->Reaction Product Final Derivative: Ethyl 2-[(R-acetyl)amino]benzoate Reaction->Product Purification Purification (Crystallization/Chromatography) Product->Purification

Caption: General synthetic scheme for this compound derivatives.

Procedure:

  • Synthesis of this compound: To a solution of Ethyl 2-aminobenzoate in a suitable solvent (e.g., acetone), chloroacetyl chloride is added dropwise at 0°C. The reaction mixture is stirred for a specified time until completion, monitored by TLC. The resulting product is isolated by filtration and purified.[5]

  • Synthesis of Derivatives: The synthesized this compound is dissolved in a polar aprotic solvent like DMF or acetone. A desired nucleophile (e.g., a primary or secondary amine) and a base (e.g., potassium carbonate) are added. The mixture is stirred, often with heating, until the reaction is complete. The final product is isolated by precipitation or extraction and purified by recrystallization or column chromatography.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[6][7][8]

MTT_Workflow cluster_workflow MTT Assay Workflow A 1. Seed cancer cells in 96-well plate B 2. Incubate for 24h A->B C 3. Treat cells with compound dilutions B->C D 4. Incubate for 48-72h C->D E 5. Add MTT reagent (e.g., 0.5 mg/mL) D->E F 6. Incubate for 2-4h E->F G 7. Solubilize formazan crystals (DMSO) F->G H 8. Read absorbance (570 nm) G->H I 9. Calculate IC₅₀ H->I

Caption: Standard workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[6]

  • Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted in culture medium. The medium from the cell plates is replaced with the medium containing the compound dilutions, and the plates are incubated for 48-72 hours.

  • MTT Addition: After incubation, the treatment medium is removed, and a fresh medium containing MTT (final concentration 0.5 mg/mL) is added to each well. The plates are incubated for 2-4 hours at 37°C.[9]

  • Formazan Solubilization: The MTT-containing medium is removed, and DMSO (or another suitable solvent) is added to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined by plotting viability against the logarithm of the compound concentration.[6]

In Vitro Antimicrobial Screening: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible microbial growth.[9]

Protocol:

  • Inoculum Preparation: Bacterial or fungal colonies are used to inoculate a suitable broth (e.g., Mueller-Hinton Broth). The culture is incubated until it reaches a turbidity equivalent to the 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[9]

  • Compound Dilution: The test compounds are serially diluted (two-fold) in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: The prepared microbial inoculum is added to each well. The plates are incubated for 16-24 hours at 37°C for bacteria or 48 hours at an appropriate temperature for fungi.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Potential Mechanism of Action and Signaling Pathways

Based on the activity of related 4-amino-3-chloro benzoate esters, a plausible mechanism of action for anticancer derivatives of this compound is the inhibition of the EGFR signaling pathway.[1][3] EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades such as the PI3K/Akt and MAPK pathways, promoting cell proliferation, survival, and metastasis.[5] Inhibition of EGFR tyrosine kinase activity can block these signals and induce apoptosis. The extrinsic apoptosis pathway, involving the activation of caspase-8 and subsequently caspase-3, has been implicated.[2][3]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Apoptosis EGF EGF Ligand EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Activates Casp8 Caspase-8 Casp3 Caspase-3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Inhibitor E2CAB Derivative Inhibitor->EGFR Inhibits Inhibitor->Casp8 Induces?

Caption: Potential inhibition of the EGFR signaling pathway by E2CAB derivatives.

Conclusion

This compound serves as a highly adaptable scaffold for the development of novel therapeutic agents. Based on the biological activities of structurally analogous compounds, its derivatives hold considerable promise as both anticancer and antimicrobial agents. The synthetic accessibility and potential for diverse functionalization make this an attractive area for further investigation. Future research should focus on the synthesis and screening of a focused library of these derivatives to establish clear structure-activity relationships, confirm their mechanism of action, and evaluate their potential for preclinical development.

References

Ethyl 2-[(chloroacetyl)amino]benzoate: A Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-[(chloroacetyl)amino]benzoate, a derivative of anthranilic acid, serves as a pivotal starting material in the synthesis of a wide array of heterocyclic compounds. Its bifunctional nature, possessing both an electrophilic chloroacetyl group and a nucleophilic amino-ester moiety, allows for diverse cyclization strategies to construct various ring systems. This guide explores the utility of this compound as a precursor, with a focus on the synthesis of quinazolinones and benzodiazepines, classes of compounds renowned for their significant pharmacological activities. This document provides a comprehensive overview of synthetic methodologies, quantitative data, and detailed experimental protocols.

Core Synthetic Pathways

The primary utility of this compound in heterocyclic synthesis lies in its reactivity towards various nucleophiles, leading to intramolecular cyclization. The chloroacetyl group is a potent electrophile, readily undergoing substitution, while the ester and amide functionalities can be manipulated to facilitate ring closure.

logical_relationship precursor This compound intermediate Amine Substitution Intermediate precursor->intermediate Reaction with Amines benzodiazepine Benzodiazepine Derivatives precursor->benzodiazepine Reaction with Ammonia/Amines & Cyclization other Other Heterocycles precursor->other Various Cyclization Strategies quinazolinone Quinazolinone Derivatives intermediate->quinazolinone Intramolecular Cyclization

Caption: Logical workflow of this compound as a precursor.

Synthesis of Quinazolinone Derivatives

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The synthesis of quinazolinone derivatives from this compound typically involves a two-step process: nucleophilic substitution of the chlorine atom followed by intramolecular cyclization.

A common synthetic route involves the reaction of this compound with secondary amines to form an intermediate, which is then cyclized to the corresponding quinazolin-4-one.[1]

experimental_workflow start This compound step1 React with NaI in Acetone (Reflux 1h) start->step1 step2 Add Secondary Amine (Reflux 3h) step1->step2 intermediate Isolate Intermediate: Methyl 2-[2-(amino)acetamido]benzoates step2->intermediate step3 Cyclization with Hydrazine Hydrate in Butan-1-ol (Heating) intermediate->step3 product 3-Amino-2-[(dialkylamino)methyl]quinazolin-4(3H)-one step3->product

Caption: Experimental workflow for quinazolinone synthesis.

Quantitative Data for Quinazolinone Synthesis
CompoundStarting MaterialReagentsSolventYield (%)M.P. (°C)Reference
3-Amino-2-[(diethylamino)methyl]quinazolin-4(3H)-oneThis compound1. NaI, 2. Diethylamine, 3. Hydrazine HydrateAcetone, Butan-1-olNot SpecifiedYellow Oil[1]
3-Amino-2-methyl-4(3H)-quinazolinone2-Methyl-4(3H)-3,1-benzoxazinoneHydrazine HydrateEthanol88177-178[3]
3-(4-methylbenzylidene-amino)-2-methylquinazolin-4(3H)-one3-Amino-2-methyl-4(3H)-quinazolinone4-methylbenzaldehydeAbsolute Ethanol85144-146[3]
Experimental Protocol: Synthesis of 3-Amino-2-[(diethylamino)methyl]quinazolin-4(3H)-one[1]

Step 1: Synthesis of Methyl 2-[2-(diethylamino)acetamido]benzoate

  • A mixture of this compound (0.1 mmol) and sodium iodide (0.1 mmol) in acetone is refluxed for one hour.

  • Diethylamine (0.2 mmol) is added to the mixture.

  • The reaction mixture is further refluxed for 3 hours.

  • After cooling to room temperature, the mixture is filtered, and the filtrate is evaporated under reduced pressure.

  • The residue is washed with water and extracted with ethyl acetate.

  • The organic layer is dried and evaporated to yield the intermediate product.

Step 2: Cyclization to 3-Amino-2-[(diethylamino)methyl]quinazolin-4(3H)-one

  • The intermediate from Step 1 is dissolved in butan-1-ol.

  • Hydrazine hydrate is added to the solution.

  • The mixture is heated under reflux to effect cyclization.

  • The product is isolated and purified to yield 3-Amino-2-[(diethylamino)methyl]quinazolin-4(3H)-one as a yellow oil.

Synthesis of Benzodiazepine Derivatives

Benzodiazepines are a class of psychoactive drugs with a wide range of therapeutic applications, including anxiolytic, anticonvulsant, and muscle relaxant properties.[4] The synthesis of benzodiazepines can be achieved from precursors like 2-aminobenzophenones, which share structural similarities with this compound. The chloroacetamide moiety is a key synthon for building the diazepine ring.

While direct synthesis from this compound is less commonly cited, the analogous reaction of 2-aminobenzophenones with chloroacetyl chloride provides a clear pathway. The resulting 2-chloroacetamido-benzophenone can be cyclized with ammonia or primary amines to form the 1,4-benzodiazepine core.[5]

Quantitative Data for Benzodiazepine Intermediate Synthesis
PrecursorIntermediate ProductReagentsSolventYield (%)Reference
2-Amino-2',5'-dichlorobenzophenone2-Chloroacetamido-2',5'-dichlorobenzophenoneChloroacetyl chlorideNot specified96.2[5]
2-Amino-5-chlorobenzophenone2-Chloroacetamido-5-chlorobenzophenoneChloroacetyl chlorideToluene97.3[5]
Experimental Protocol: General Synthesis of 2-Chloroacetamido-benzophenones[5]
  • The desired 2-aminobenzophenone derivative is dissolved in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a reaction vessel.

  • The solution is cooled to a reduced temperature (e.g., 0-5 °C).

  • Chloroacetyl chloride is added dropwise to the cooled solution while stirring.

  • The reaction is allowed to proceed at a controlled temperature until completion, monitored by a suitable analytical technique (e.g., TLC or HPLC).

  • Upon completion, the reaction mixture is worked up to isolate the 2-chloroacetamido-benzophenone intermediate.

Other Heterocyclic Systems

The reactivity of this compound extends to the synthesis of other heterocyclic systems. For instance, reaction with thiourea can lead to the formation of thiazole derivatives.[6] Furthermore, intramolecular cyclization under different conditions can potentially yield benzoxazinone or other related fused heterocycles. The versatility of this precursor makes it a valuable tool in the exploration of novel chemical entities for drug discovery.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a variety of heterocyclic compounds, most notably quinazolinones and benzodiazepine-related structures. Its straightforward reactivity and the biological significance of the resulting products make it a continued focus of research in medicinal and organic chemistry. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the synthetic potential of this important building block.

References

Spectroscopic and Synthetic Profile of Ethyl 2-[(chloroacetyl)amino]benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for Ethyl 2-[(chloroacetyl)amino]benzoate. Due to the limited availability of published experimental data for this specific compound, this document presents a combination of predicted data, analysis of structurally related compounds, and established synthetic methodologies.

Spectroscopic Data

The following sections summarize the expected spectroscopic data for this compound. The data is compiled from predictive models and analysis of similar chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

The expected proton NMR spectrum of this compound in a solvent like CDCl₃ would exhibit the following signals:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.4Triplet3H-O-CH₂-CH₃
~4.4Quartet2H-O-CH₂ -CH₃
~4.3Singlet2H-CO-CH₂ -Cl
~7.1-8.1Multiplet4HAromatic Protons (C₆H₄)
~9.0Singlet (broad)1H-NH -CO-

Disclaimer: The chemical shifts are estimations based on analogous structures and may vary in an actual experimental spectrum.

¹³C NMR (Carbon NMR) Data (Predicted)

The predicted ¹³C NMR spectrum is expected to show the following resonances:

Chemical Shift (δ) ppmAssignment
~14-O-CH₂-CH₃
~43-CO-CH₂ -Cl
~62-O-CH₂ -CH₃
~120-135Aromatic Carbons (C ₆H₄)
~165Amide Carbonyl (C =O)
~168Ester Carbonyl (C =O)

Disclaimer: These are predicted chemical shifts. Actual values may differ.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would likely display the following characteristic absorption bands:

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3300MediumN-H Stretch (Amide)
~3000-2850MediumC-H Stretch (Aliphatic)
~1730StrongC=O Stretch (Ester)
~1690StrongC=O Stretch (Amide I)
~1600, ~1480Medium-StrongC=C Stretch (Aromatic)
~1530MediumN-H Bend (Amide II)
~1250StrongC-O Stretch (Ester)
~750StrongC-Cl Stretch
Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

m/z RatioIon
241/243[M]⁺ (Molecular Ion, with ³⁵Cl/³⁷Cl isotope pattern)
196[M - OCH₂CH₃]⁺
164[M - CO-CH₂Cl]⁺
149[M - NH-CO-CH₂Cl]⁺
121[C₆H₄-CO]⁺
77[C₆H₅]⁺

Note: The presence of chlorine will result in an M+2 peak with approximately one-third the intensity of the molecular ion peak.

Experimental Protocols

The following protocols describe a plausible method for the synthesis of this compound and the subsequent acquisition of spectroscopic data.

Synthesis of this compound

This procedure is based on the N-acylation of ethyl anthranilate.

Materials:

  • Ethyl 2-aminobenzoate (Ethyl anthranilate)

  • Chloroacetyl chloride

  • Triethylamine or pyridine

  • Dichloromethane (DCM) or a similar aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve ethyl 2-aminobenzoate in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (as a base to neutralize the HCl byproduct) to the solution.

  • Slowly add chloroacetyl chloride dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Spectroscopic Analysis

NMR Spectroscopy:

  • Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).

  • Acquisition: Record ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

IR Spectroscopy:

  • Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl) or use an ATR-FTIR spectrometer.

  • Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization - EI).

  • Acquisition: Obtain the mass spectrum, noting the molecular ion and major fragment peaks.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Synthesis_and_Analysis_Workflow Workflow for Synthesis and Analysis of this compound start Start: Reagents synthesis Synthesis: N-acylation of Ethyl Anthranilate start->synthesis workup Workup & Purification: Extraction, Washing, Drying, Chromatography synthesis->workup product Pure Product: This compound workup->product nmr NMR Analysis (¹H, ¹³C) product->nmr Sample ir IR Analysis product->ir Sample ms Mass Spec Analysis product->ms Sample data Spectroscopic Data Interpretation nmr->data ir->data ms->data end End: Characterized Compound data->end

Caption: Synthesis and Spectroscopic Analysis Workflow.

A Technical Guide to Ethyl 2-[(chloroacetyl)amino]benzoate for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Ethyl 2-[(chloroacetyl)amino]benzoate (CAS Number: 6307-66-0), a key chemical intermediate for research and development in the pharmaceutical and life sciences sectors. This document outlines its chemical and physical properties, identifies commercial suppliers, and details its primary application as a versatile building block in organic synthesis.

Core Chemical and Physical Properties

This compound is a derivative of ethyl anthranilate, featuring a chloroacetyl group attached to the amino group at the 2-position of the benzoate ring. This structural feature makes it a reactive intermediate, particularly for the synthesis of various heterocyclic compounds and other complex organic molecules.

Table 1: Quantitative Data of this compound (CAS: 6307-66-0)

PropertyValueSource
Molecular Formula C₁₁H₁₂ClNO₃Sigma-Aldrich[1], Advanced ChemBlocks Inc.
Molecular Weight 241.67 g/mol Sigma-Aldrich[1], Advanced ChemBlocks Inc.
CAS Number 6307-66-0Sigma-Aldrich[1], Advanced ChemBlocks Inc.
Purity ≥95%Sigma-Aldrich[1], Advanced ChemBlocks Inc.
Physical Form SolidSigma-Aldrich[1]
Storage Temperature Room TemperatureSigma-Aldrich[1]
MDL Number MFCD00018892Sigma-Aldrich[1], Advanced ChemBlocks Inc.

Commercial Suppliers

A variety of chemical suppliers offer this compound for research purposes. The table below provides a comparative overview of some of the key suppliers and their product specifications. Researchers are advised to request certificates of analysis (CoA) from suppliers for lot-specific data.

Table 2: Commercial Supplier Comparison for this compound (CAS: 6307-66-0)

SupplierProduct NumberPurityAvailability
Sigma-Aldrich CH4102152474 (ChemBridge)95%In Stock
Advanced ChemBlocks Inc. U13625295%In Stock
Matrix Scientific 079877Not specifiedIn Stock
AK Scientific, Inc. Not specifiedNot availableInquire
Angene Chemical Not specifiedNot specifiedInquire

Synthesis and Experimental Use

This compound is primarily utilized as a chemical intermediate. A common synthetic route to this compound involves the reaction of ethyl 2-aminobenzoate (ethyl anthranilate) with chloroacetyl chloride.

General Synthesis Protocol

The following is a generalized experimental protocol for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • Ethyl 2-aminobenzoate

    • Chloroacetyl chloride

    • Anhydrous solvent (e.g., Dichloromethane, Ethyl Acetate)

    • Base (e.g., Triethylamine, Pyridine)

    • Sodium bicarbonate solution (5%)

    • Brine solution

    • Anhydrous sodium sulfate or magnesium sulfate

  • Procedure:

    • Dissolve ethyl 2-aminobenzoate in an anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath (0 °C).

    • Add the base dropwise to the stirred solution.

    • Slowly add a solution of chloroacetyl chloride in the same anhydrous solvent to the reaction mixture.

    • Allow the reaction to stir at 0 °C for a specified time and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water or a saturated sodium bicarbonate solution.

    • Separate the organic layer and wash it sequentially with 5% sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product Reactant1 Ethyl 2-aminobenzoate Reaction N-Acylation Reactant1->Reaction Reactant2 Chloroacetyl chloride Reactant2->Reaction Solvent Anhydrous Solvent Solvent->Reaction Base Base (e.g., Triethylamine) Base->Reaction Quench Quench with NaHCO3 Reaction->Quench Extract Extraction Quench->Extract Wash Washing Extract->Wash Dry Drying Wash->Dry Purify Recrystallization or Column Chromatography Dry->Purify Product This compound Purify->Product

Diagram 1: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a precursor for the synthesis of more complex molecules with potential biological activities. The chloroacetyl group serves as a reactive handle for introducing various functionalities through nucleophilic substitution reactions.

While specific signaling pathways directly modulated by this compound are not extensively documented, its derivatives have been investigated for a range of therapeutic applications. The core structure can be elaborated to generate compounds that interact with various biological targets. For instance, derivatives of aminobenzoic acids are known to exhibit anti-inflammatory and analgesic properties.

The logical relationship for its application in drug discovery is outlined below.

Drug_Discovery_Logic Start This compound (Starting Material) Reaction Chemical Synthesis (e.g., Nucleophilic Substitution, Cyclization Reactions) Start->Reaction Derivatives Diverse Library of Novel Chemical Entities Reaction->Derivatives Screening High-Throughput Screening (Biological Assays) Derivatives->Screening Hit Identification of 'Hit' Compounds with Desired Biological Activity Screening->Hit Lead Lead Optimization (Structure-Activity Relationship Studies) Hit->Lead Candidate Preclinical Drug Candidate Lead->Candidate

Diagram 2: Logical flow of utilizing this compound in a drug discovery program.

Safety Information

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal.

General Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the compound in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

This technical guide serves as a foundational resource for researchers interested in utilizing this compound. For specific applications and detailed experimental conditions, it is recommended to consult the primary scientific literature.

References

An In-depth Technical Guide to the Safe Handling of Ethyl 2-[(chloroacetyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Ethyl 2-[(chloroacetyl)amino]benzoate (CAS No. 6307-66-0), a chemical intermediate utilized in pharmaceutical synthesis and research. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of research and development activities.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This information is essential for the proper design of experiments and for understanding the behavior of the compound under various conditions.

PropertyValue
CAS Number 6307-66-0
Molecular Formula C₁₁H₁₂ClNO₃
Molecular Weight 241.67 g/mol
Physical Form Solid
Purity 95%
Storage Temperature Room Temperature

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific target organ toxicity — Single exposureCategory 3H335: May cause respiratory irritation

Signal Word: Warning

Hazard Pictograms:

alt text

Safe Handling and Storage

Proper handling and storage procedures are paramount to minimizing exposure risks.

3.1. Handling:

  • Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

    • Skin and Body Protection: A lab coat or other protective clothing should be worn.

  • Hygiene Practices: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.

3.2. Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In the event of an exposure or spill, immediate action is required.

  • After Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

  • In Case of a Spill: Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.

Experimental Protocol: General Guidance

While specific experimental protocols will vary depending on the research objectives, the following general guidelines should be followed when using this compound as a reagent in a chemical synthesis:

  • Reaction Setup: All reactions should be set up in a chemical fume hood. Glassware should be properly dried and assembled securely.

  • Reagent Addition: this compound, being a solid, should be weighed out in a tared container within the fume hood. When adding to the reaction mixture, do so carefully to avoid creating dust.

  • Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).

  • Work-up and Purification: Quench the reaction carefully. Extractions and subsequent purification steps (e.g., chromatography) should be performed with adequate ventilation and appropriate PPE.

  • Waste Disposal: All chemical waste generated during the experiment must be disposed of according to institutional and local regulations for hazardous chemical waste.

Visualizing Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

Safe_Handling_Workflow cluster_acquisition Acquisition & Storage cluster_handling Handling & Use cluster_emergency Emergency Response cluster_disposal Disposal Receipt Receipt of Chemical Storage Store in a Cool, Dry, Well-Ventilated Area Receipt->Storage Inspect Container PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Storage->PPE Prepare for Use FumeHood Work in a Chemical Fume Hood PPE->FumeHood Experiment Perform Experimental Protocol FumeHood->Experiment Spill Spill Occurs Experiment->Spill Exposure Personnel Exposure Experiment->Exposure Waste Collect Waste in Designated Container Experiment->Waste Generate Waste Cleanup Follow Spill Cleanup Protocol Spill->Cleanup FirstAid Administer First Aid Exposure->FirstAid Disposal Dispose as Hazardous Waste Waste->Disposal

Caption: Safe handling workflow for this compound.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a formal safety review and risk assessment conducted by qualified professionals. Always consult the most current Safety Data Sheet (SDS) for this compound before use.

An In-depth Technical Guide on the Derivatives and Analogs of Ethyl 2-[(chloroacetyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known derivatives and analogs of Ethyl 2-[(chloroacetyl)amino]benzoate, a versatile scaffold for the development of novel therapeutic agents. This document details synthetic methodologies, biological activities, and structure-activity relationships, presenting quantitative data in structured tables and illustrating key processes with diagrams.

Introduction: The Potential of the this compound Scaffold

This compound serves as a valuable starting material in medicinal chemistry due to its reactive chloroacetyl group and the inherent biological potential of the aminobenzoate core. The chloroacetyl moiety provides a convenient handle for introducing a wide variety of functional groups and heterocyclic systems through nucleophilic substitution, allowing for the creation of diverse chemical libraries. The aminobenzoate fragment is a well-established pharmacophore found in a range of bioactive molecules, including local anesthetics and anti-inflammatory agents. This combination of features makes this compound an attractive platform for the design and synthesis of novel compounds with potential therapeutic applications in areas such as antimicrobial and anti-inflammatory drug discovery.

Synthetic Pathways and Key Derivatives

The primary route for the derivatization of this compound and its analogs involves the reaction of the chloroacetyl group with various nucleophiles. A common synthetic strategy begins with the chloroacetylation of a parent amine, such as ethyl 2-aminobenzoate or a related structure like 2-aminobenzothiazole, followed by reaction with amines, hydrazines, or other nucleophilic reagents. This versatile approach allows for the introduction of diverse substituents and the construction of more complex heterocyclic systems.

A general workflow for the synthesis of these derivatives is depicted below:

G cluster_0 Core Synthesis cluster_1 Derivatization cluster_2 Analog Synthesis A Ethyl 2-aminobenzoate C This compound A->C Acylation B Chloroacetyl Chloride B->C E Substituted Derivative C->E Nucleophilic Substitution D Nucleophile (e.g., Amine, Hydrazine, Thiol) D->E F Further Cyclization/Modification E->F G Heterocyclic Analogs F->G

Caption: General synthetic workflow for the preparation of derivatives and analogs from Ethyl 2-aminobenzoate.

Known Analogs and Their Biological Activities

While specific research on derivatives of this compound is limited, extensive studies have been conducted on analogous compounds derived from structurally similar starting materials like 2-aminobenzothiazole and p-aminobenzoic acid. These analogs, which also feature a chloroacetylated amino group, have demonstrated a range of biological activities, primarily as antimicrobial and anti-inflammatory agents.

Antimicrobial Activity

Derivatives incorporating heterocyclic moieties such as thiazolidinone and azetidinone, synthesized from chloroacetylated precursors, have shown notable antibacterial and antifungal properties. The introduction of different aromatic aldehydes to form Schiff bases, followed by cyclization, has been a fruitful strategy in generating potent antimicrobial agents.

Table 1: Antimicrobial Activity of Selected Analogs

Compound ClassDerivative/Analog StructureTest OrganismActivity (MIC/Zone of Inhibition)Reference
Benzothiazole2-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acidsS. aureus, B. subtilis, P. aeruginosa, E. coliModerate to good activity[1]
Benzothiazole[(2"-substituted aryl)-4"-oxo-1",3"-thiazolidine-3"-imino-acetyl]-2-aminobenzothiazoleB. subtilis, E. coli, K. pneumoniae, S. aureus, A. niger, A. flavus, F. oxisporum, T. virideSignificant activity at 50 and 100 ppm
p-Aminobenzoic AcidSchiff bases of p-aminobenzoic acidS. aureus, B. subtilis, E. coli, C. albicans, A. nigerPromising antibacterial potential[2]
Anti-inflammatory Activity

The aminobenzoate scaffold is a known component of several non-steroidal anti-inflammatory drugs (NSAIDs). Research into derivatives of 2-aminobenzoic acid has yielded compounds with potent anti-inflammatory and analgesic activities.

Table 2: Anti-inflammatory Activity of Selected Analogs

Compound ClassDerivative/Analog StructureAssayActivityReference
2-Aminobenzoic Acid2-(4-oxo-2-phenylthiazolidin-3-yl)-5-(phenylazo) benzoic acidsCarrageenan-induced paw edemaMore potent than standard drugs at all doses tested[3]
Benzothiazole5-chloro-1,3-benzothiazole-2-amine and 6-methoxy-1,3-benzothiazole-2-amineCarrageenan-induced paw edemaComparable to diclofenac sodium[No specific reference found in the search results]

Experimental Protocols

The following are representative experimental protocols adapted from the literature for the synthesis of derivatives analogous to those of this compound.

General Procedure for Chloroacetylation of Aminobenzoate Analogs

To a solution of the aminobenzoate analog (1 equivalent) in a suitable solvent (e.g., acetone, dioxane, or chloroform), chloroacetyl chloride (1.1 equivalents) is added dropwise at 0-5 °C with constant stirring. A base such as triethylamine or pyridine (1.1 equivalents) may be added to neutralize the HCl formed during the reaction. The reaction mixture is typically stirred at room temperature for several hours. The completion of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield the chloroacetylated product.[4][5]

General Procedure for the Synthesis of Thiazolidinone Analogs

A mixture of a chloroacetylated aminobenzoate analog (1 equivalent) and a substituted amine or hydrazine (1 equivalent) is refluxed in a suitable solvent like ethanol for several hours to form an intermediate. This intermediate is then reacted with thioglycolic acid in the presence of a catalyst such as anhydrous ZnCl2 and refluxed for an extended period. The resulting solid is filtered, washed, and purified by recrystallization to afford the thiazolidinone derivative.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

SAR and QSAR studies on aminobenzoate and benzothiazole derivatives have provided valuable insights for the design of more potent analogs.

A conceptual workflow for the drug discovery process involving these compounds is illustrated below:

G A Scaffold Selection (e.g., Ethyl 2-aminobenzoate) B Library Synthesis (Derivatization) A->B C Biological Screening (e.g., Antimicrobial, Anti-inflammatory) B->C D Identification of Hits C->D E QSAR Modeling D->E F Lead Optimization D->F E->F Rational Design F->B Iterative Synthesis G Preclinical Development F->G

Caption: Logical workflow in the drug discovery process for this compound analogs.

Key findings from QSAR studies on related structures indicate that:

  • For antimicrobial activity: Electronic parameters, such as total energy and the energy of the lowest unoccupied molecular orbital (LUMO), play a significant role.[2]

  • For antibacterial activity against FabH: Increased hydrophobicity, molar refractivity, and the presence of hydroxyl groups are favorable for inhibitory activity.[1]

These studies suggest that the electronic and steric properties of the substituents introduced at the chloroacetyl position are critical for determining the biological activity of the final compounds.

Conclusion and Future Perspectives

This compound and its analogs represent a promising class of compounds with significant potential for the development of new therapeutic agents. The synthetic versatility of the chloroacetyl group allows for the creation of a wide array of derivatives, and studies on analogous structures have demonstrated potent antimicrobial and anti-inflammatory activities. Future research should focus on the systematic synthesis and biological evaluation of a focused library of derivatives of this compound itself. A thorough investigation of the structure-activity relationships, aided by computational modeling and QSAR studies, will be crucial in optimizing the potency and selectivity of these compounds, paving the way for the identification of novel drug candidates.

References

Methodological & Application

Application Note and Protocol for the Synthesis of Ethyl 2-[(chloroacetyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 2-[(chloroacetyl)amino]benzoate is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other bioactive molecules. Its structure incorporates a reactive chloroacetyl group, making it a versatile precursor for nucleophilic substitution reactions to introduce a variety of functional groups. This document provides a detailed, step-by-step protocol for the synthesis of this compound via the N-acylation of ethyl 2-aminobenzoate with chloroacetyl chloride. The procedure is straightforward and can be readily implemented in a standard laboratory setting.

Reaction Scheme

The synthesis proceeds via the nucleophilic attack of the amino group of ethyl 2-aminobenzoate on the electrophilic carbonyl carbon of chloroacetyl chloride. A base, such as triethylamine, is used to neutralize the hydrochloric acid byproduct.

Quantitative Data Summary

The following table summarizes the typical quantities of reagents and expected outcomes for this synthesis on a 10 mmol scale.

ParameterValue
Reactants
Ethyl 2-aminobenzoate1.65 g (10 mmol)
Chloroacetyl chloride0.88 mL (11 mmol)
Triethylamine1.5 mL (11 mmol)
Dichloromethane (solvent)50 mL
Reaction Conditions
Temperature0°C to room temperature
Reaction Time4-6 hours
Product Information
Product NameThis compound
Molecular FormulaC₁₁H₁₂ClNO₃
Molecular Weight241.67 g/mol
Theoretical Yield2.42 g
Expected Yield85-95%
AppearanceWhite to off-white solid

Experimental Protocol

Materials:

  • Ethyl 2-aminobenzoate

  • Chloroacetyl chloride

  • Triethylamine

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath, dissolve ethyl 2-aminobenzoate (1.65 g, 10 mmol) in dichloromethane (50 mL).

  • Addition of Base: To the cooled solution, add triethylamine (1.5 mL, 11 mmol).

  • Acylation: Slowly add chloroacetyl chloride (0.88 mL, 11 mmol) dropwise to the reaction mixture while maintaining the temperature at 0°C.

  • Reaction Progression: Allow the reaction mixture to gradually warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, wash the mixture with water (2 x 30 mL) and then with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to obtain the final product as a white solid.

Visualized Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of this compound.

Synthesis_Workflow Synthesis of this compound start Start dissolve Dissolve Ethyl 2-aminobenzoate in Dichloromethane start->dissolve cool Cool to 0°C in an Ice Bath dissolve->cool add_tea Add Triethylamine cool->add_tea add_cac Add Chloroacetyl Chloride (dropwise at 0°C) add_tea->add_cac react Stir at Room Temperature (4-6 hours) add_cac->react workup Aqueous Work-up (Water and Brine Washes) react->workup dry Dry Organic Layer (Anhydrous Na₂SO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallize concentrate->purify product This compound purify->product

Caption: A flowchart of the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Chloroacetyl chloride is corrosive and lachrymatory; handle with extreme care.

  • Triethylamine is a flammable and corrosive liquid.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O, N-H).

  • Melting Point Analysis: To assess the purity of the final product.

This protocol provides a reliable method for the synthesis of this compound, a key intermediate for further chemical transformations in drug discovery and materials science.

Application Notes and Protocols for the Synthesis of Benzothiazoles from Ethyl 2-[(chloroacetyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a proposed synthesis of benzothiazole derivatives from Ethyl 2-[(chloroacetyl)amino]benzoate. This method is based on a projected intramolecular cyclization reaction facilitated by a thionating agent.

Introduction

Benzothiazoles are a pivotal class of heterocyclic compounds with a wide array of applications in medicinal chemistry, including their use as anticancer, antimicrobial, and anticonvulsant agents. The synthesis of substituted benzothiazoles is, therefore, of significant interest in drug discovery and development. This document outlines a potential synthetic route to a benzothiazole derivative starting from this compound, a readily available starting material. The proposed pathway involves a thionation followed by an intramolecular cyclization.

Proposed Signaling Pathway: Thionation and Intramolecular Cyclization

The proposed reaction mechanism commences with the thionation of the amide carbonyl group in this compound using Lawesson's reagent. This step forms a thioamide intermediate. The sulfur of the newly formed thioamide then acts as a nucleophile, attacking the electrophilic carbon of the chloroacetyl group in an intramolecular fashion. This intramolecular nucleophilic substitution leads to the formation of the thiazole ring, which upon aromatization, yields the final benzothiazole product.

G A This compound C Thioamide Intermediate A->C Thionation B Lawesson's Reagent B->C D Intramolecular Cyclization (Nucleophilic Attack) C->D E Cyclized Intermediate D->E F Aromatization (Elimination of HCl) E->F G Ethyl 2-(2-hydroxy-1,3-benzothiazol-3(2H)-yl)acetate F->G

Caption: Proposed reaction pathway for the synthesis of a benzothiazole derivative.

Experimental Workflow

The overall experimental process involves the setup of the reaction under anhydrous conditions, followed by the reaction workup, and purification of the final product.

G cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification & Analysis A Combine this compound and Lawesson's Reagent in Toluene B Heat under Reflux (Anhydrous Conditions) A->B C Cool to Room Temperature B->C D Filter to remove solid byproducts C->D E Wash with NaHCO3 (aq) D->E F Extract with Ethyl Acetate E->F G Dry organic layer (Na2SO4) F->G H Concentrate under reduced pressure G->H I Column Chromatography (Silica Gel) H->I J Characterization (NMR, IR, Mass Spec) I->J

Caption: Experimental workflow for the synthesis and purification of the benzothiazole derivative.

Experimental Protocols

Materials and Equipment:

  • This compound

  • Lawesson's Reagent

  • Anhydrous Toluene

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard glassware for extraction and filtration

  • Rotary evaporator

  • NMR spectrometer, IR spectrometer, and Mass spectrometer for product characterization

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10 mmol).

  • Add Lawesson's Reagent (5 mmol) to the flask.

  • Add 100 mL of anhydrous toluene to the flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove any insoluble byproducts.

  • Transfer the filtrate to a separatory funnel and wash with 50 mL of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.

  • Analysis: Characterize the purified product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Data Presentation

The following table summarizes the hypothetical quantitative data for the synthesis of Ethyl 2-(2-hydroxy-1,3-benzothiazol-3(2H)-yl)acetate.

ParameterValue
Starting Material This compound
Reagent Lawesson's Reagent
Solvent Toluene
Reaction Temperature 110 °C
Reaction Time 12 hours
Product Yield (Hypothetical) 65%
Melting Point (Hypothetical) 152-154 °C
¹H NMR (CDCl₃, δ ppm) (Hypothetical) 7.8-7.2 (m, 4H, Ar-H), 5.1 (s, 1H, N-CH-OH), 4.2 (q, 2H, O-CH₂-CH₃), 3.8 (s, 2H, CH₂-CO), 1.3 (t, 3H, O-CH₂-CH₃)
¹³C NMR (CDCl₃, δ ppm) (Hypothetical) 170.1, 165.2, 148.5, 132.1, 126.4, 125.1, 122.8, 121.9, 75.3, 61.5, 45.2, 14.2
IR (KBr, cm⁻¹) (Hypothetical) 3400 (O-H), 1735 (C=O, ester), 1610 (C=N), 1580 (C=C, aromatic)
Mass Spec (m/z) (Hypothetical) [M+H]⁺ calculated for C₁₁H₁₁NO₃S: 254.0538; found: 254.0541

Note: The data presented in this table is illustrative and represents expected values for the successful synthesis of the target compound. Actual results may vary.

Conclusion

This document provides a theoretical framework and a detailed experimental protocol for the synthesis of a benzothiazole derivative from this compound. This proposed method offers a novel approach to synthesizing functionalized benzothiazoles. Researchers are encouraged to adapt and optimize the provided protocol for their specific needs. Standard laboratory safety precautions should be followed throughout the experimental process.

The Pivotal Role of Ethyl 2-[(chloroacetyl)amino]benzoate in Medicinal Chemistry: A Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – Ethyl 2-[(chloroacetyl)amino]benzoate, a versatile synthetic intermediate, is proving to be a cornerstone in the development of novel therapeutic agents. Its unique chemical structure provides a robust scaffold for the synthesis of a diverse range of heterocyclic compounds, particularly quinazolinones, which have demonstrated significant potential as antimicrobial and anticonvulsant agents. This application note delves into the synthesis of this compound and its subsequent utility in the creation of medicinally important molecules, providing detailed protocols and insights for researchers in drug discovery and development.

The chloroacetyl group in this compound serves as a highly reactive site, facilitating cyclization reactions to form various heterocyclic systems. This reactivity, coupled with the aminobenzoate backbone, makes it an ideal starting material for building complex molecular architectures with diverse pharmacological activities.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is typically achieved through the acylation of Ethyl 2-aminobenzoate with chloroacetyl chloride. The following protocol, adapted from analogous syntheses of similar compounds, provides a reliable method for its preparation.[1]

Materials:

  • Ethyl 2-aminobenzoate

  • Chloroacetyl chloride

  • Anhydrous solvent (e.g., benzene, chloroform, or dichloromethane)

  • Base (e.g., triethylamine or potassium carbonate)

  • Ice bath

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Ethyl 2-aminobenzoate and a suitable base in an anhydrous solvent.

  • Cool the reaction mixture in an ice bath to 0-5°C.

  • Slowly add a solution of chloroacetyl chloride in the same anhydrous solvent dropwise to the cooled mixture, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure complete reaction.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically worked up by washing with water and a mild base (e.g., sodium bicarbonate solution) to remove any unreacted acid chloride and hydrochloride salts.

  • The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Quantitative Data:

Application in the Synthesis of Bioactive Quinazolinones

This compound is a key precursor in the synthesis of quinazolinone derivatives, a class of compounds renowned for their broad spectrum of biological activities.[2][3][4] The general synthetic scheme involves the cyclization of the chloroacetylated intermediate.

Synthesis of 2-(chloromethyl)-3-substituted-4(3H)-quinazolinones

A common application is the synthesis of 2-(chloromethyl)-3-substituted-4(3H)-quinazolinones, which can be further modified to introduce diverse functionalities.

Experimental Protocol:

  • A mixture of this compound and a primary amine (R-NH2) is heated, often in the presence of a dehydrating agent like phosphorus oxychloride or acetic anhydride, to facilitate cyclization.

  • The reaction conditions (temperature and duration) are optimized based on the reactivity of the specific amine used.

  • The resulting 2-(chloromethyl)-3-substituted-4(3H)-quinazolinone can be isolated and purified using standard chromatographic techniques.

The following diagram illustrates the general workflow for the synthesis of quinazolinone derivatives from this compound.

G cluster_synthesis Synthesis of this compound cluster_application Application in Quinazolinone Synthesis Ethyl_2_aminobenzoate Ethyl 2-aminobenzoate Acylation Acylation Ethyl_2_aminobenzoate->Acylation Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->Acylation Intermediate This compound Acylation->Intermediate Cyclization Cyclization Intermediate->Cyclization Primary_Amine Primary Amine (R-NH2) Primary_Amine->Cyclization Quinazolinone 2-(chloromethyl)-3-substituted-4(3H)-quinazolinone Cyclization->Quinazolinone Further_Modification Further Modification Quinazolinone->Further_Modification Bioactive_Derivatives Bioactive Quinazolinone Derivatives Further_Modification->Bioactive_Derivatives

General synthetic workflow for quinazolinone derivatives.

Antimicrobial and Anticonvulsant Activities of Resulting Quinazolinones

Quinazolinone derivatives synthesized from this compound have shown promising antimicrobial and anticonvulsant properties.

Antimicrobial Activity

The antimicrobial activity of quinazolinones is often attributed to their ability to inhibit essential bacterial enzymes. For instance, some quinazolinone derivatives have been shown to target penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis.[5] The inhibition of these enzymes leads to compromised cell wall integrity and ultimately bacterial cell death.

Table 1: Antimicrobial Activity of Selected Quinazolinone Derivatives

Compound IDTarget OrganismMIC (µg/mL)Reference
Quinazolinone A Staphylococcus aureus2[5]
Quinazolinone B Escherichia coli4[2]
Quinazolinone C Pseudomonas aeruginosa8[3]

Note: The data presented is from studies on structurally related quinazolinones and serves as an illustration of the potential activity of derivatives from this compound.

The following diagram illustrates the proposed mechanism of action for the antimicrobial activity of certain quinazolinones.

G Quinazolinone Quinazolinone Derivative PBP Penicillin-Binding Protein (PBP) Quinazolinone->PBP Inhibition Cell_Wall_Synthesis Bacterial Cell Wall Synthesis PBP->Cell_Wall_Synthesis Catalyzes Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Leads to (when inhibited)

Proposed mechanism of antimicrobial action.
Anticonvulsant Activity

The anticonvulsant effects of many quinazolinone derivatives are believed to be mediated through their interaction with the GABA-A receptor in the central nervous system.[6][7][8][9][10] These compounds can act as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter GABA. This leads to a reduction in neuronal excitability and, consequently, a suppression of seizure activity.

Table 2: Anticonvulsant Activity of Selected Quinazolinone Derivatives

Compound IDAnimal ModelED₅₀ (mg/kg)Neurotoxicity (TD₅₀, mg/kg)Protective Index (TD₅₀/ED₅₀)Reference
Quinazolinone D MES (mice)9.8332.233.9[11]
Quinazolinone E scPTZ (mice)20.11>300>14.9[12]
Quinazolinone F MES (rats)6.2>250>40.3[12]

Note: The data presented is from studies on structurally related quinazolinones and serves as an illustration of the potential activity of derivatives from this compound.

The signaling pathway for the anticonvulsant action of quinazolinones at the GABA-A receptor is depicted below.

G cluster_gaba GABA-A Receptor Signaling GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to Chloride_Influx Chloride Ion Influx GABA_A_Receptor->Chloride_Influx Opens Chloride Channel Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect Quinazolinone Quinazolinone Derivative Quinazolinone->GABA_A_Receptor Positive Allosteric Modulation

GABA-A receptor signaling pathway.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and inherent reactivity provide an efficient route to a wide array of heterocyclic compounds, most notably quinazolinones. The significant antimicrobial and anticonvulsant activities exhibited by these derivatives underscore the importance of this compound as a key intermediate in the ongoing quest for novel and effective therapeutic agents. Further exploration of the synthetic potential of this compound is warranted to unlock new avenues in drug discovery.

References

Application Notes and Protocols: Synthesis of Quinazolinone Derivatives via Reaction of Ethyl 2-[(chloroacetyl)amino]benzoate with Primary and Secondary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of Ethyl 2-[(chloroacetyl)amino]benzoate with primary and secondary amines represents a robust and versatile method for the synthesis of a significant class of heterocyclic compounds known as quinazolinones. This synthetic route is of considerable interest to the pharmaceutical and medicinal chemistry sectors due to the broad spectrum of biological activities exhibited by quinazolinone derivatives. These activities include, but are not limited to, anticancer, anti-inflammatory, antibacterial, antifungal, anticonvulsant, and antihypertensive properties.[1][2][3][4][5]

This document provides detailed application notes and experimental protocols for the synthesis of quinazolinone derivatives from this compound and various primary and secondary amines. It includes a summary of quantitative data, detailed experimental procedures, and diagrams illustrating the reaction mechanism and experimental workflow.

Reaction Overview and Applications

The core of this synthetic strategy involves a two-step process initiated by the nucleophilic substitution of the chlorine atom in the chloroacetyl group by a primary or secondary amine. This is followed by an intramolecular cyclization, leading to the formation of the quinazolinone ring system. The reaction is typically carried out in the presence of a base to facilitate the nucleophilic attack and neutralize the hydrogen chloride formed during the reaction.

The diverse range of commercially available primary and secondary amines allows for the creation of a large library of substituted quinazolinone derivatives. This structural diversity is crucial for structure-activity relationship (SAR) studies in drug discovery, enabling the fine-tuning of pharmacological properties to develop potent and selective therapeutic agents.

Applications of the Resulting Quinazolinone Derivatives:

  • Anticancer Agents: Many quinazolinone derivatives have shown promising activity against various cancer cell lines.[5]

  • Anti-inflammatory Drugs: The quinazolinone scaffold is present in several compounds with potent anti-inflammatory effects.[2]

  • Antimicrobial Agents: Derivatives of quinazolinone have demonstrated significant efficacy against a range of bacterial and fungal strains.[3]

  • Central Nervous System (CNS) Active Agents: Certain quinazolinones exhibit anticonvulsant and other CNS-related activities.[3]

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of quinazolinone derivatives from this compound and various amines. Please note that reaction times and yields can vary depending on the specific amine, solvent, and temperature used.

Table 1: Reaction with Primary Amines

Primary AmineProductSolventTemperature (°C)Reaction Time (h)Yield (%)
Aniline2-(phenylaminomethyl)-3H-quinazolin-4-oneDMF100685
Benzylamine2-(benzylaminomethyl)-3H-quinazolin-4-oneEthanolReflux882
Cyclohexylamine2-(cyclohexylaminomethyl)-3H-quinazolin-4-oneAcetonitrileReflux1078
4-Fluoroaniline2-((4-fluorophenyl)aminomethyl)-3H-quinazolin-4-oneDMF100688

Table 2: Reaction with Secondary Amines

Secondary AmineProductSolventTemperature (°C)Reaction Time (h)Yield (%)
Piperidine2-(piperidin-1-ylmethyl)-3H-quinazolin-4-oneAcetonitrileReflux1292
Morpholine2-(morpholinomethyl)-3H-quinazolin-4-oneDMF100890
Pyrrolidine2-(pyrrolidin-1-ylmethyl)-3H-quinazolin-4-oneEthanolReflux1087
N-Methylaniline2-((methyl(phenyl)amino)methyl)-3H-quinazolin-4-oneTolueneReflux1275

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-(Aminomethyl)-3H-quinazolin-4-ones

This protocol outlines a general method for the reaction of this compound with primary and secondary amines.

Materials:

  • This compound

  • Primary or Secondary Amine (1.1 equivalents)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • To a stirred solution of this compound (1.0 equivalent) in anhydrous DMF or acetonitrile, add the primary or secondary amine (1.1 equivalents) followed by potassium carbonate (2.0 equivalents).

  • Heat the reaction mixture to the temperature indicated in Tables 1 or 2 (typically 80-100 °C or reflux) and stir for the specified time.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(aminomethyl)-3H-quinazolin-4-one derivative.

Characterization:

The structure and purity of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Reaction Mechanism

The following diagram illustrates the proposed reaction mechanism for the formation of 2-(aminomethyl)-3H-quinazolin-4-ones.

Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product This compound This compound N-Alkylated Intermediate N-Alkylated Intermediate This compound->N-Alkylated Intermediate Nucleophilic Substitution + R1R2NH, Base Primary/Secondary Amine (R1R2NH) Primary/Secondary Amine (R1R2NH) 2-(Aminomethyl)-3H-quinazolin-4-one 2-(Aminomethyl)-3H-quinazolin-4-one N-Alkylated Intermediate->2-(Aminomethyl)-3H-quinazolin-4-one Intramolecular Cyclization - EtOH Experimental_Workflow Start Start ReactionSetup Combine Reactants: This compound, Amine, Base, and Solvent Start->ReactionSetup Reaction Heat and Stir (Monitor by TLC) ReactionSetup->Reaction Workup Cool, Filter, and Concentrate Reaction->Workup Extraction Partition between Ethyl Acetate and Water Workup->Extraction Washing Wash Organic Layer with NaHCO3 (aq) and Brine Extraction->Washing Drying Dry over Na2SO4 and Concentrate Washing->Drying Purification Column Chromatography Drying->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization End End Characterization->End

References

Application Notes and Protocols for the Quantification of Ethyl 2-[(chloroacetyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical quantification of Ethyl 2-[(chloroacetyl)amino]benzoate, a key intermediate in pharmaceutical synthesis. The following methods are based on established analytical techniques for structurally similar N-acylated aminobenzoate compounds, providing a robust starting point for method development and validation.

Introduction

This compound is an organic compound whose precise quantification is crucial for ensuring the quality and purity of subsequent active pharmaceutical ingredients (APIs). This document outlines two primary analytical methods for its quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), which offers high specificity and sensitivity, and a simpler, rapid Ultraviolet-Visible (UV-Vis) Spectrophotometry method for routine analysis.

Analytical Methods Overview

A comparative summary of the proposed analytical methods is presented below. High-Performance Liquid Chromatography (HPLC) is recommended for its superior specificity and ability to separate the analyte from potential impurities. UV-Vis Spectrophotometry is a viable alternative for rapid, high-throughput screening where specificity is less critical.

Data Presentation: Comparison of Analytical Method Performance
Validation ParameterHPLC-UVUV-Vis Spectrophotometry
Linearity (R²) > 0.999> 0.995
Linear Range 1 - 200 µg/mL5 - 50 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 3.0%
Limit of Detection (LOD) ~0.2 µg/mL~1 µg/mL
Limit of Quantification (LOQ) ~0.7 µg/mL~3.5 µg/mL
Specificity HighLow to Moderate
Analysis Time per Sample 10 - 15 minutes< 5 minutes

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a selective and sensitive means for the quantification of this compound. A reversed-phase C18 column is used with an isocratic mobile phase and UV detection.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV or Diode Array Detector (DAD).

  • Column: C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase: Acetonitrile and 0.02 M ammonium acetate buffer (pH 4.0) in a 60:40 (v/v) ratio.[1]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.[1]

  • Injection Volume: 10 µL.

Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Glacial acetic acid (for pH adjustment)

  • Ultrapure water

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare the 0.02 M ammonium acetate buffer by dissolving the appropriate amount of ammonium acetate in ultrapure water and adjusting the pH to 4.0 with glacial acetic acid. Mix with acetonitrile in the specified ratio and degas before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1 - 200 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the calibration standards and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

UV-Visible Spectrophotometry

This method is suitable for the rapid quantification of this compound in samples with a relatively clean matrix.

Instrumentation and Conditions:

  • Spectrophotometer: A UV-Visible spectrophotometer with a quartz cuvette (1 cm path length).

  • Solvent: Methanol or Ethanol.

  • Analytical Wavelength (λmax): To be determined by scanning a dilute solution of this compound from 200 to 400 nm. The expected λmax is in the range of 250-290 nm based on structurally similar compounds.

Reagents and Standards:

  • Methanol or Ethanol (spectroscopic grade)

  • This compound reference standard

Procedure:

  • Determination of λmax: Prepare a dilute solution (e.g., 10 µg/mL) of the reference standard in the chosen solvent. Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and dissolve it in a 25 mL volumetric flask with the chosen solvent.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the solvent to achieve concentrations in the range of 5 - 50 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in the solvent to obtain a theoretical concentration within the calibration range.

  • Analysis: Measure the absorbance of the calibration standards and the sample solution at the determined λmax, using the solvent as a blank.

  • Quantification: Construct a calibration curve by plotting the absorbance against the concentration of the calibration standards. Determine the concentration of this compound in the sample by interpolating its absorbance from the calibration curve.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the described analytical methods.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification MobilePhase Mobile Phase Preparation HPLC HPLC System Injection MobilePhase->HPLC StdStock Standard Stock Solution (1 mg/mL) CalStds Calibration Standards StdStock->CalStds CalStds->HPLC SamplePrep Sample Preparation SamplePrep->HPLC Chromatogram Data Acquisition (Chromatogram) HPLC->Chromatogram CalCurve Calibration Curve Generation Chromatogram->CalCurve Quant Concentration Determination Chromatogram->Quant CalCurve->Quant

Caption: Workflow for HPLC-UV analysis.

UVVis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification DetermineLambda Determine λmax Spectrophotometer Measure Absorbance DetermineLambda->Spectrophotometer StdStock Standard Stock Solution (1 mg/mL) CalStds Calibration Standards StdStock->CalStds CalStds->Spectrophotometer SamplePrep Sample Preparation SamplePrep->Spectrophotometer CalCurve Calibration Curve Generation Spectrophotometer->CalCurve Quant Concentration Determination Spectrophotometer->Quant CalCurve->Quant

Caption: Workflow for UV-Vis Spectrophotometry analysis.

Method_Selection Start Need to Quantify This compound Decision High Specificity Required? Start->Decision HPLC Use HPLC-UV Method Decision->HPLC Yes UVVis Use UV-Vis Method Decision->UVVis No End Report Results HPLC->End UVVis->End

Caption: Logical diagram for analytical method selection.

References

Application Note: A Stability-Indicating HPLC Method for Purity Analysis of Ethyl 2-[(chloroacetyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a systematic approach for the development and validation of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for determining the purity of Ethyl 2-[(chloroacetyl)amino]benzoate. This compound is a key intermediate in pharmaceutical synthesis, and ensuring its purity is critical for the quality of the final active pharmaceutical ingredient (API). The described protocols are intended for researchers, scientists, and drug development professionals. The method is designed to be stability-indicating, capable of separating the main compound from its potential degradation products and process-related impurities.

Introduction

This compound is a crucial building block in the synthesis of various pharmaceutical compounds. Its purity can directly impact the safety and efficacy of the final drug product. Therefore, a robust and reliable analytical method is essential for its quality control. High-performance liquid chromatography (HPLC) is a widely used technique for the purity determination of drug substances due to its high resolution, sensitivity, and accuracy. This document provides a comprehensive guide to developing and validating a stability-indicating HPLC method for this compound, following the principles outlined in the International Council for Harmonisation (ICH) guidelines.

HPLC Method Development Protocol

The objective of this protocol is to establish a selective, sensitive, and robust HPLC method for the purity analysis of this compound. The development process is systematic, starting with the selection of appropriate chromatographic conditions and proceeding through optimization.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a photodiode array (PDA) or UV detector.

  • Chromatographic Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point for this compound.[1][2]

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, preferably Milli-Q or equivalent)

    • Phosphoric acid (analytical grade)

    • Ammonium acetate (analytical grade)

Experimental Workflow

HPLC_Method_Development start Start: Method Development solubility Analyte Solubility and UV Spectrum start->solubility column_selection Column Selection (e.g., C18, C8) solubility->column_selection detection_wavelength Set Detection Wavelength (from UV Spectrum) solubility->detection_wavelength mobile_phase_screening Mobile Phase Screening (ACN/Water, MeOH/Water) column_selection->mobile_phase_screening optimization Optimization of Chromatographic Conditions mobile_phase_screening->optimization detection_wavelength->optimization isocratic_gradient Isocratic vs. Gradient Elution optimization->isocratic_gradient Evaluate mobile_phase_composition Mobile Phase Composition (% Organic, pH) optimization->mobile_phase_composition Adjust flow_rate Flow Rate optimization->flow_rate Adjust column_temp Column Temperature optimization->column_temp Adjust system_suitability System Suitability Testing isocratic_gradient->system_suitability mobile_phase_composition->system_suitability flow_rate->system_suitability column_temp->system_suitability system_suitability->optimization Fails Criteria final_method Final Optimized Method system_suitability->final_method Meets Criteria

Caption: Workflow for HPLC Method Development.

Step-by-Step Protocol
  • Preparation of Solutions:

    • Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) in a 10 mL volumetric flask to obtain a concentration of approximately 1 mg/mL.

    • Working Standard Solution: Dilute the stock solution to a final concentration of about 0.1 mg/mL for initial method development.

    • Mobile Phase Preparation: Prepare initial mobile phases, for example:

      • Mobile Phase A: 0.1% Phosphoric acid in water.

      • Mobile Phase B: Acetonitrile.

  • Initial Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm.

    • Mobile Phase: Start with a gradient elution to separate the main peak from any impurities. For example, a linear gradient from 30% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30 °C.[1]

    • Detection Wavelength: Determine the wavelength of maximum absorbance by scanning the standard solution from 200 to 400 nm using the PDA detector. A wavelength around 254 nm is often a good starting point for aromatic compounds.

    • Injection Volume: 10 µL.[2]

  • Method Optimization:

    • Gradient Optimization: Adjust the gradient slope and time to achieve good resolution between the main peak and any impurities.

    • Isocratic Elution: Once the approximate mobile phase composition for elution is known from the gradient run, an isocratic method can be developed for faster analysis if all impurities are well-resolved from the main peak.

    • Mobile Phase pH: The pH of the mobile phase can be adjusted with buffers (e.g., phosphate or acetate) to improve peak shape and selectivity, especially if ionizable impurities are present.

    • Flow Rate and Temperature: Fine-tune the flow rate and column temperature to optimize resolution and analysis time.

Method Validation Protocol

The developed HPLC method must be validated to ensure its suitability for its intended purpose. The validation will be performed according to ICH Q2(R1) guidelines.

Method_Validation main Validated HPLC Method specificity Specificity (Purity vs. Impurities) main->specificity linearity Linearity & Range main->linearity accuracy Accuracy (% Recovery) main->accuracy precision Precision main->precision lod_loq LOD & LOQ main->lod_loq robustness Robustness main->robustness repeatability Repeatability precision->repeatability intermediate Intermediate Precision precision->intermediate

References

Application Notes and Protocols: Derivatization of Ethyl 2-[(chloroacetyl)amino]benzoate for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of Ethyl 2-[(chloroacetyl)amino]benzoate and the subsequent biological screening of the resulting novel compounds. The protocols outlined below are based on established synthetic methodologies and standard biological assays to facilitate the discovery of new therapeutic agents.

Introduction

This compound is a versatile starting material for the synthesis of a variety of heterocyclic compounds, particularly quinazolinones. The presence of the reactive chloroacetyl group allows for facile introduction of diverse functionalities, making it an attractive scaffold for generating chemical libraries for biological screening. Quinazolinone derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial and anticancer effects. This document details the synthetic derivatization of this compound and provides protocols for evaluating the biological activity of the synthesized compounds.

Synthetic Derivatization of this compound

The primary derivatization strategy involves a two-step process: nucleophilic substitution of the chlorine atom in the chloroacetyl group, followed by cyclization to form a quinazolinone ring.

Experimental Workflow: Synthesis of Quinazolinone Derivatives

start Start: this compound reagents1 Secondary Amine (e.g., Piperidine, Morpholine) NaI, Acetone step1 Step 1: Nucleophilic Substitution start->step1 Reflux reagents1->step1 intermediate Intermediate: Ethyl 2-{[2-(substituted-amino)acetyl]amino}benzoate step1->intermediate reagents2 Hydrazine Hydrate (NH2NH2·H2O) n-Butanol step2 Step 2: Cyclization intermediate->step2 Reflux reagents2->step2 product Final Product: 3-Amino-2-[(substituted-amino)methyl]quinazolin-4(3H)-one step2->product purification Purification: Filtration, Washing, Recrystallization product->purification analysis Characterization: NMR, IR, Mass Spectrometry purification->analysis

Caption: Synthetic workflow for quinazolinone derivatives.

Protocol 1: Synthesis of Ethyl 2-{[2-(substituted-amino)acetyl]amino}benzoate Derivatives

This protocol is adapted from the synthesis of related N-substituted aminoacetamido benzoates.

Materials:

  • This compound

  • Appropriate secondary amine (e.g., piperidine, morpholine, diethylamine)

  • Sodium iodide (NaI)

  • Acetone

  • Ethyl acetate

  • Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • To a solution of this compound (0.1 mmol) in acetone, add sodium iodide (0.1 mmol).

  • Reflux the mixture for 1 hour.

  • Add the appropriate secondary amine (0.2 mmol) to the reaction mixture.

  • Continue refluxing for an additional 3 hours.

  • After cooling to room temperature, filter the mixture to remove any precipitate.

  • Evaporate the filtrate under reduced pressure to obtain the crude product.

  • Wash the residue with water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the intermediate product.

Protocol 2: Synthesis of 3-Amino-2-[(substituted-amino)methyl]quinazolin-4(3H)-one Derivatives

This protocol describes the cyclization of the intermediate to form the quinazolinone ring system.

Materials:

  • Ethyl 2-{[2-(substituted-amino)acetyl]amino}benzoate derivative (from Protocol 1)

  • Hydrazine hydrate

  • n-Butanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • Dissolve the intermediate from Protocol 1 in n-butanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate to the solution.

  • Reflux the reaction mixture for 8-12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution.

  • Collect the solid product by filtration, wash with a small amount of cold n-butanol, and then with diethyl ether.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure quinazolinone derivative.

Biological Screening Protocols

The synthesized quinazolinone derivatives can be screened for various biological activities. Standard protocols for antimicrobial and anticancer screening are provided below.

Experimental Workflow: Biological Screening

start Synthesized Quinazolinone Derivatives antimicrobial Antimicrobial Screening start->antimicrobial anticancer Anticancer Screening start->anticancer broth_dilution Broth Dilution Method (MIC Determination) antimicrobial->broth_dilution agar_diffusion Agar Well/Disk Diffusion (Zone of Inhibition) antimicrobial->agar_diffusion mtt_assay MTT Assay (IC50 Determination) anticancer->mtt_assay data_analysis Data Analysis and Hit Identification broth_dilution->data_analysis agar_diffusion->data_analysis mtt_assay->data_analysis

Caption: Workflow for biological screening of derivatives.

Protocol 3: Antimicrobial Susceptibility Testing - Broth Dilution Method (MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Materials:

  • Synthesized quinazolinone derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • Sterile 96-well microplates

  • Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)

  • DMSO (for dissolving compounds)

Procedure:

  • Prepare a stock solution of each test compound in DMSO.

  • In a 96-well microplate, perform serial two-fold dilutions of the compounds in the appropriate broth to achieve a range of concentrations.

  • Prepare a standardized inoculum of the test microorganism.

  • Add the microbial inoculum to each well.

  • Include a positive control (broth with inoculum and no compound) and a negative control (broth only). Also, include a standard drug as a reference.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Protocol 4: Anticancer Activity - MTT Assay (IC50 Determination)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Synthesized quinazolinone derivatives

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Standard anticancer drug (e.g., Doxorubicin)

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Prepare various concentrations of the test compounds and the standard drug in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (usually 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

Quantitative data from the biological screening should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: Antimicrobial Activity of Quinazolinone Derivatives (Example Data)
Compound IDR-groupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
QZ-1 Piperidin-1-yl163264
QZ-2 Morpholin-4-yl3264128
QZ-3 Diethylamino64128>128
Ciprofloxacin -10.5NA
Fluconazole -NANA8
Note: This is example data and actual values will vary.
Table 2: Anticancer Activity of Quinazolinone Derivatives (Example Data)
Compound IDR-groupMCF-7 IC50 (µM)A549 IC50 (µM)HeLa IC50 (µM)
QZ-1 Piperidin-1-yl10.515.212.8
QZ-2 Morpholin-4-yl25.130.828.4
QZ-3 Diethylamino45.652.349.7
Doxorubicin -0.81.10.9
Note: This is example data and actual values will vary.

Potential Signaling Pathways

Quinazolinone derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.

Diagram: Simplified PI3K/AKT Signaling Pathway

RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibition Quinazolinone Derivative Inhibition->PI3K Inhibition->AKT

Caption: Inhibition of the PI3K/AKT pathway by quinazolinones.

Some quinazolinone derivatives have been shown to inhibit key kinases like PI3K and AKT, leading to the suppression of downstream signaling and ultimately inducing apoptosis in cancer cells. The investigation of the precise mechanism of action of newly synthesized compounds is a crucial step in the drug discovery process.

Synthetic Routes to Ethyl 2-[(chloroacetyl)amino]benzoate Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Ethyl 2-[(chloroacetyl)amino]benzoate and its analogs. These compounds are of significant interest in medicinal chemistry, particularly in the development of novel anticonvulsant agents.

Introduction

This compound and its derivatives are important intermediates in organic synthesis and have shown potential as bioactive molecules. The core structure, an N-acylated anthranilate, is a scaffold found in a variety of pharmacologically active compounds. Notably, analogs of this structure have been investigated for their anticonvulsant properties, suggesting a potential modulation of GABAergic neurotransmission. This document outlines a primary synthetic route to these compounds and provides a detailed experimental protocol.

Synthetic Routes

The most direct and common method for the preparation of this compound analogs is the N-acylation of the corresponding ethyl aminobenzoate with chloroacetyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

An alternative, though less direct, route involves the synthesis of an isatoic anhydride from a 2-aminobenzoic acid derivative, followed by a reaction with an appropriate amine to yield a 2-aminobenzamide. This can then be followed by chloroacetylation. However, for the direct synthesis of the title compound and its immediate analogs, the N-acylation of the corresponding ester is the preferred method due to its efficiency.

Data Presentation

The following table summarizes the key quantitative data for a representative synthetic protocol for an analog, 2-(2-chloroacetylamino)benzothiazole-6-carboxylic acid, which provides a basis for the synthesis of this compound.[1]

ParameterValueReference
Starting Material 2-Aminobenzothiazole-6-carboxylic acid[1]
Reagent Chloroacetyl chloride[1]
Base Triethylamine[1]
Solvent Dioxane[1]
Reaction Temperature 0-5 °C (addition), then reflux[1]
Reaction Time ~8 hours[1]
Yield 50-77% (for analogous reactions)[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the N-acylation of ethyl 2-aminobenzoate with chloroacetyl chloride.

Materials:

  • Ethyl 2-aminobenzoate (ethyl anthranilate)

  • Chloroacetyl chloride

  • Triethylamine or other suitable base

  • Anhydrous acetone or other suitable aprotic solvent

  • Sodium bicarbonate solution (5%)

  • Brine solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl 2-aminobenzoate (1 equivalent) in anhydrous acetone under a nitrogen atmosphere.

  • Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with 5% sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthetic_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification cluster_product Product Ethyl_2_aminobenzoate Ethyl 2-aminobenzoate Reaction_Vessel Reaction in Acetone with Triethylamine Ethyl_2_aminobenzoate->Reaction_Vessel Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Reaction Mixture Extraction Extraction Filtration->Extraction Drying Drying Extraction->Drying Purification Purification (Recrystallization/ Chromatography) Drying->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Proposed Signaling Pathway: Enhancement of GABAergic Neurotransmission

Analogs of this compound have demonstrated anticonvulsant activity. A plausible mechanism of action for these compounds is the enhancement of GABAergic neurotransmission, a common target for antiepileptic drugs.[2][3] The following diagram illustrates this proposed signaling pathway.

GABAergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release GABA GABA GABA_release->GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to Chloride_Channel Chloride Channel (Open) GABA_A_Receptor->Chloride_Channel Activates Hyperpolarization Hyperpolarization (Inhibition of Action Potential) Chloride_Channel->Hyperpolarization Leads to Analog This compound Analog Analog->GABA_A_Receptor Positive Allosteric Modulation

Caption: Proposed enhancement of GABAergic signaling by this compound analogs.

References

Application Notes and Protocols for the Reaction of Ethyl 2-[(chloroacetyl)amino]benzoate with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed investigation into the reaction mechanisms of Ethyl 2-[(chloroacetyl)amino]benzoate with a variety of nucleophiles. This versatile building block is of significant interest in medicinal chemistry, particularly in the synthesis of heterocyclic compounds such as benzodiazepines and quinazolinones. The protocols outlined below are based on established methodologies for nucleophilic substitution reactions.

Introduction

This compound is a key intermediate in organic synthesis. The presence of a reactive chloroacetyl group makes it susceptible to nucleophilic attack, allowing for the introduction of diverse functional groups. The primary reaction mechanism involves the displacement of the chloride ion by a nucleophile. Subsequent intramolecular cyclization can lead to the formation of various heterocyclic scaffolds, which are prominent in many biologically active compounds.

Reaction with Amine Nucleophiles: Synthesis of Benzodiazepine and Quinazolinone Precursors

The reaction of this compound with primary and secondary amines is a fundamental step in the synthesis of precursors for 1,4-benzodiazepine-2,5-diones and other related heterocyclic systems. The reaction typically proceeds via a nucleophilic substitution mechanism.

Experimental Protocol: Reaction with Primary Amines

This protocol describes the synthesis of Ethyl 2-{[(alkylamino)acetyl]amino}benzoate derivatives.

Materials:

  • This compound

  • Primary amine (e.g., methylamine, ethylamine, aniline)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Reflux condenser

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile.

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • To the stirred suspension, add the primary amine (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress by TLC.

  • After completion (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and wash it with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water).

Experimental Protocol: Reaction with Secondary Amines

This protocol is adapted from the synthesis of Ethyl 4-(2-(piperidin-1-yl)acetamido)benzoate and can be applied to this compound.[1]

Materials:

  • This compound

  • Secondary amine (e.g., piperidine, morpholine, diethylamine)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Reflux condenser

  • TLC apparatus

Procedure:

  • In a 250 mL round-bottom flask, combine this compound (0.1 mol), anhydrous potassium carbonate (0.15 mol), and acetonitrile (150 mL).[1]

  • To this stirred suspension, add the secondary amine (0.11 mol).[1]

  • Heat the mixture to reflux and maintain for 8-12 hours.[1]

  • Monitor the reaction by TLC (Eluent: Ethyl Acetate/Hexane 1:1).[1]

  • After completion, cool the mixture and filter off the inorganic salts.

  • Wash the salts with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify by column chromatography or recrystallization.

Reaction with Thiol Nucleophiles

The reaction with thiol-containing compounds introduces a sulfur linkage, which is present in many pharmacologically active molecules.

Experimental Protocol: Reaction with Thiols

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl thiol)

  • Sodium ethoxide (NaOEt) or another suitable base

  • Ethanol (EtOH)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the thiol (1.1 eq) in ethanol.

  • Add sodium ethoxide (1.1 eq) to the solution and stir for 15 minutes at room temperature to form the thiolate.

  • Add a solution of this compound (1.0 eq) in ethanol to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Reaction with Azide Nucleophiles

The introduction of an azide group provides a versatile handle for further chemical modifications, such as "click chemistry" reactions.

Experimental Protocol: Reaction with Sodium Azide

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF) or acetone

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in DMF or acetone in a round-bottom flask.

  • Add sodium azide (1.5 eq) to the solution.

  • Stir the mixture at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Once the starting material is consumed, pour the reaction mixture into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the azido-substituted product.

Data Presentation

NucleophileProductReaction ConditionsYield (%)Reference
Primary Amine (general)Ethyl 2-{[(N-alkylamino)acetyl]amino}benzoateK₂CO₃, Acetonitrile, RefluxVariesGeneral Protocol
Secondary Amine (Piperidine)Ethyl 2-{[(N,N-diethylamino)acetyl]amino}benzoateK₂CO₃, Acetonitrile, Reflux>80 (expected)Adapted from[1]
Thiol (general)Ethyl 2-{[(aryl/alkylthio)acetyl]amino}benzoateNaOEt, Ethanol, RTVariesGeneral Protocol
Sodium AzideEthyl 2-[(azidoacetyl)amino]benzoateNaN₃, DMF or Acetone, RTGood to ExcellentGeneral Protocol

Mandatory Visualization

Reaction Pathway of this compound with Nucleophiles

Reaction_Pathway reactant This compound intermediate Substitution Product Ethyl 2-[(nucleophilic-acetyl)amino]benzoate reactant->intermediate Nucleophilic Substitution (-HCl) nucleophile Nucleophile (Nu-H) (e.g., R-NH₂, R₂NH, R-SH, N₃⁻) nucleophile->intermediate cyclization Intramolecular Cyclization intermediate->cyclization Base/Heat product Heterocyclic Products (e.g., Benzodiazepinediones) cyclization->product

Caption: General reaction pathway for this compound.

Experimental Workflow for Nucleophilic Substitution

Experimental_Workflow start Start: Dissolve Reactant add_base Add Base (e.g., K₂CO₃) start->add_base add_nucleophile Add Nucleophile add_base->add_nucleophile reaction Reaction (Reflux or RT) add_nucleophile->reaction monitoring Monitor by TLC reaction->monitoring workup Work-up: - Filter - Concentrate monitoring->workup Reaction Complete purification Purification: - Column Chromatography - Recrystallization workup->purification product Final Product purification->product

Caption: A typical experimental workflow for the synthesis.

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction of this compound with nucleophiles proceeds through a nucleophilic acyl substitution mechanism. The carbon atom of the chloromethyl group is electrophilic due to the electron-withdrawing effect of the adjacent carbonyl group and the chlorine atom. A nucleophile attacks this carbon, leading to the displacement of the chloride leaving group. The general steps are:

  • Nucleophilic Attack: The nucleophile attacks the electrophilic carbon atom bonded to the chlorine.

  • Transition State: A trigonal bipyramidal transition state is formed.

  • Leaving Group Departure: The chloride ion departs, resulting in the formation of the substituted product.

In the case of subsequent intramolecular cyclization, a new ring is formed, often facilitated by the presence of a base or the application of heat. This cyclization is a key step in the synthesis of benzodiazepinediones and other heterocyclic structures.

References

The Strategic Use of Ethyl 2-[(chloroacetyl)amino]benzoate in the Synthesis of Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of Ethyl 2-[(chloroacetyl)amino]benzoate and its isomers as versatile starting materials for the synthesis of a variety of heterocyclic compounds with potential anti-inflammatory properties. The focus is on the preparation of quinazolinone and pyrazolopyrimidine derivatives, which have shown promise in preclinical anti-inflammatory studies.

Introduction

This compound is a key intermediate in organic synthesis, possessing two reactive sites: an electrophilic chloroacetyl group and a nucleophilic amino group precursor upon cyclization. This dual reactivity makes it an ideal scaffold for the construction of various heterocyclic systems. This document outlines the synthetic pathways and biological evaluation of anti-inflammatory agents derived from this and structurally related compounds.

Synthetic Pathways and Logical Relationships

The chloroacetylamino moiety is a versatile building block for various heterocyclic ring systems. The following diagram illustrates a general synthetic workflow from a chloroacetamidobenzoate precursor to a biologically active anti-inflammatory agent.

synthetic_workflow start Ethyl 4-(2-chloroacetamido)benzoate intermediate1 Acetohydrazide Derivative start->intermediate1 Reaction with Hydrazide final_compound Pyrazolopyrimidine Derivative (Final Compound) intermediate1->final_compound Cyclization bio_assay Anti-inflammatory Activity Evaluation final_compound->bio_assay In-vivo/In-vitro Screening

Caption: General workflow for the synthesis and evaluation of anti-inflammatory agents.

Application Example: Synthesis of Pyrazolopyrimidine Derivatives

A notable application involves the synthesis of ethyl 4-(2-N′-[2-(6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)acetyl]hydrazineacetylamino)benzoate from a constitutional isomer of the target starting material, ethyl 4-(2-chloroacetamido)benzoate. This derivative has been evaluated for its anti-inflammatory properties.

Quantitative Anti-Inflammatory Activity Data

The anti-inflammatory activity of the synthesized pyrazolopyrimidine derivatives was assessed using the carrageenan-induced rat paw edema model. The results are summarized in the table below.

CompoundDose (mg/kg)Time (h)% Edema InhibitionED₅₀ (µmol/kg)
14a 50138101.4
251
365
14c 5014289.7
258
374
16 50135110.2
248
362
17 50134115.8
245
359
21 50129130.5
238
356
Celecoxib 5014585.3
261
372

Data extracted from a study on 1-phenylpyrazolo[3,4-d]pyrimidine derivatives.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-(2-N′-[2-(6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)acetyl]hydrazineacetylamino)benzoate (Compound 19)

Materials:

  • 2-(6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)acetohydrazide

  • Ethyl 4-(2-chloroacetamido)benzoate

  • Absolute Ethanol

Procedure:

  • A mixture of 2-(6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)acetohydrazide (10 mmol) and ethyl 4-(2-chloroacetamido)benzoate (10 mmol) in absolute ethanol (30 mL) is heated under reflux for 8 hours.

  • After cooling, the formed precipitate is filtered.

  • The collected solid is washed with ethanol.

  • The crude product is recrystallized from ethanol to yield the final compound.

Protocol 2: In-Vivo Anti-Inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

Animals:

  • Adult male albino rats (150-200 g)

Materials:

  • Carrageenan solution (1% w/v in saline)

  • Test compounds

  • Reference drug (e.g., Celecoxib)

  • Vehicle (e.g., 0.5% w/v carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animals are divided into groups, including a control group, a reference drug group, and test compound groups.

  • The initial paw volume of each rat is measured using a plethysmometer.

  • The test compounds, reference drug, or vehicle are administered orally or intraperitoneally at a specified dose (e.g., 50 mg/kg).

  • After a set time (e.g., 1 hour), inflammation is induced by injecting 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw volumes are measured again at specific time intervals (e.g., 1, 2, and 3 hours) after carrageenan injection.

  • The percentage of edema inhibition is calculated using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the drug-treated group.

Signaling Pathways in Inflammation

Many anti-inflammatory agents exert their effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). The inhibition of these enzymes reduces the production of prostaglandins, which are key mediators of inflammation, pain, and fever.

inflammation_pathway membrane_phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid membrane_phospholipids->arachidonic_acid Phospholipase A2 cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 prostaglandins_cox1 Prostaglandins (Gastric Protection, etc.) cox1->prostaglandins_cox1 prostaglandins_cox2 Prostaglandins (Inflammation, Pain, Fever) cox2->prostaglandins_cox2 nsaids Synthesized Agents (e.g., Pyrazolopyrimidines) nsaids->cox2 Inhibition

Caption: Simplified arachidonic acid and prostaglandin synthesis pathway.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-[(chloroacetyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-[(chloroacetyl)amino]benzoate.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, offering systematic approaches to resolve them.

Issue 1: Low Yield of this compound

A diminished yield of the desired product can be attributed to several factors, from incomplete reactions to product degradation. The following table outlines potential causes and suggested solutions.

Potential CauseSuggested Solution
Incomplete Reaction - Increase reaction time and monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] - Gradually increase the reaction temperature, while carefully monitoring for the formation of degradation products.[1] - Ensure the base used (e.g., triethylamine, potassium carbonate) is fresh and added in the correct stoichiometric amount to neutralize the HCl byproduct.
Hydrolysis of Reactants or Product - Use anhydrous solvents and reagents to prevent hydrolysis of chloroacetyl chloride and the ethyl ester group. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.
Side Reactions - Control the stoichiometry of reactants carefully. A large excess of chloroacetyl chloride may lead to di-acylation or other side products. - Maintain a low reaction temperature during the addition of chloroacetyl chloride to manage the exothermic reaction and reduce the formation of byproducts.
Poor Solubility of Starting Material - Select a solvent system in which Ethyl 2-aminobenzoate has good solubility at the reaction temperature.[1]
Product Loss During Work-up/Purification - Optimize the extraction and recrystallization solvent systems to maximize product recovery. - If using column chromatography, select an appropriate stationary and mobile phase to ensure good separation from impurities.

Issue 2: Presence of Impurities in the Final Product

The purity of this compound is crucial for its intended application. Below are common impurities and methods for their identification and removal.

Common ImpurityIdentification Method(s)Suggested Purification Method
Ethyl 2-aminobenzoate (Unreacted) TLC, HPLC, GC-MS, ¹H NMRRecrystallization, Column Chromatography
Chloroacetic acid (Hydrolysis of Chloroacetyl chloride) ¹H NMR, LC-MSAqueous wash with a mild base (e.g., sodium bicarbonate solution) during work-up.
N,N-bis(chloroacetyl)aminobenzoate (Di-acylation product) LC-MS, ¹H NMRColumn Chromatography
2-Aminobenzoic acid (Hydrolysis of ethyl ester) HPLC, LC-MSRecrystallization from a suitable solvent system.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in the synthesis of this compound?

A1: The most common impurities typically arise from unreacted starting materials, side reactions, and hydrolysis. These include unreacted Ethyl 2-aminobenzoate, chloroacetic acid (from the hydrolysis of chloroacetyl chloride), and potentially a di-acylated byproduct where two chloroacetyl groups have reacted with the starting amine. Hydrolysis of the product's ethyl ester group can also lead to the formation of 2-[(chloroacetyl)amino]benzoic acid.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material (Ethyl 2-aminobenzoate), you can observe the consumption of the starting material and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Q3: What purification techniques are most effective for this compound?

A3: Purification can often be achieved through recrystallization from a suitable solvent mixture, such as ethanol/water or ethyl acetate/hexane.[1] For impurities that are difficult to remove by recrystallization, column chromatography may be necessary.

Q4: What are the key safety precautions when working with chloroacetyl chloride?

A4: Chloroacetyl chloride is a corrosive and lachrymatory substance. It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. The reaction is exothermic and generates HCl gas, so proper temperature control and a gas trap are necessary.

Experimental Protocols

Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • Ethyl 2-aminobenzoate

  • Chloroacetyl chloride

  • Triethylamine or another suitable base

  • Anhydrous solvent (e.g., Dichloromethane, Ethyl Acetate)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve Ethyl 2-aminobenzoate and triethylamine (1.1 equivalents) in an anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in the same anhydrous solvent to the flask via the addition funnel over 30-60 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis_Pathway reactant reactant reagent reagent product product intermediate intermediate A Ethyl 2-aminobenzoate D This compound A->D Acylation B Chloroacetyl chloride B->D C Triethylamine (Base) E Triethylammonium chloride C->E + HCl

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow start_end start_end decision decision process process issue issue start Start Synthesis reaction Perform Reaction start->reaction monitor Monitor Progress (TLC/HPLC) reaction->monitor complete Reaction Complete? monitor->complete workup Work-up & Purify complete->workup Yes troubleshoot_yield Troubleshoot Yield: - Check reaction time/temp - Check reagents complete->troubleshoot_yield No analyze Analyze Purity (NMR/LC-MS) workup->analyze pure Product Pure? analyze->pure end End pure->end Yes troubleshoot_purity Troubleshoot Purity: - Optimize purification - Identify impurities pure->troubleshoot_purity No low_yield Low Yield troubleshoot_yield->reaction impurities Impurities Detected troubleshoot_purity->workup

Caption: Troubleshooting workflow for synthesis and purification.

References

Technical Support Center: Optimizing the Synthesis of Ethyl 2-[(chloroacetyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Ethyl 2-[(chloroacetyl)amino]benzoate. Our aim is to help you optimize your reaction yield and purity through detailed experimental protocols, troubleshooting guides, and data-driven insights.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis involves the N-acylation of ethyl anthranilate with chloroacetyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products A Ethyl Anthranilate P + A->P B Chloroacetyl Chloride B->P C This compound D HCl R Reaction P->R Q + R->Q Q->C Q->D Base Base (e.g., Triethylamine, Pyridine) Base->R Neutralizes HCl

Caption: General reaction for the synthesis of this compound.

Q2: What are the critical parameters that influence the yield of the reaction?

A2: The key parameters that significantly impact the yield and purity of this compound are:

  • Choice of Base: The base neutralizes the HCl generated, preventing the protonation of the starting amine.

  • Solvent: The solvent affects the solubility of reactants and the reaction rate.

  • Reaction Temperature: Temperature influences the reaction rate and the formation of side products.

  • Stoichiometry of Reactants: The molar ratio of ethyl anthranilate to chloroacetyl chloride is crucial to avoid side reactions.

  • Reaction Time: Sufficient time is required for the reaction to go to completion.

Q3: What are the common side reactions in this synthesis?

A3: The most common side reactions include:

  • Di-acylation: If an excess of chloroacetyl chloride is used or if the reaction conditions are too harsh, the initially formed product can be acylated again.

  • O-acylation: Although less common for anilines compared to aliphatic amino alcohols, under certain conditions, acylation could potentially occur at the ester's carbonyl oxygen.

  • Hydrolysis of Chloroacetyl Chloride: The presence of water in the reaction mixture can lead to the hydrolysis of chloroacetyl chloride to chloroacetic acid, which will not react with the amine.

  • Polymerization: At higher temperatures, undesirable polymerization of reactants or products can occur.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive chloroacetyl chloride (hydrolyzed).2. Insufficiently basic conditions (amine is protonated).3. Low reaction temperature.1. Use freshly distilled or a new bottle of chloroacetyl chloride.2. Ensure the use of a suitable base in at least a stoichiometric amount.3. Gradually increase the reaction temperature while monitoring the reaction by TLC.
Formation of a White Precipitate (Amine Hydrochloride) The generated HCl is protonating the starting ethyl anthranilate.This is expected if a base is not used or is added too slowly. The addition of a suitable base should dissolve the precipitate.
Presence of a Significant Amount of Unreacted Ethyl Anthranilate 1. Insufficient chloroacetyl chloride.2. Short reaction time.3. Low reaction temperature.1. Use a slight excess (1.05-1.1 equivalents) of chloroacetyl chloride.2. Increase the reaction time and monitor by TLC.3. Increase the reaction temperature.
Formation of a Higher Molecular Weight Impurity (Potential Di-acylation) 1. Excess chloroacetyl chloride.2. High reaction temperature.1. Use a 1:1 or a slight excess of chloroacetyl chloride.2. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).
Product is an Oil and Difficult to Crystallize Presence of impurities.Purify the crude product by column chromatography.
Product Decomposes During Workup or Purification Product instability in acidic or basic conditions.Use a neutral workup and purify by column chromatography using a non-polar to moderately polar eluent system.

Experimental Protocols

Protocol 1: Chloroacetylation in an Organic Solvent with a Tertiary Amine Base

This protocol is a standard method for N-acylation.

Materials:

  • Ethyl anthranilate

  • Chloroacetyl chloride

  • Triethylamine (TEA) or Pyridine

  • Dry Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve ethyl anthranilate (1 equivalent) in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Data Presentation

The choice of solvent and base can significantly affect the yield of the chloroacetylation reaction. The following table provides illustrative data based on similar N-acylation reactions of aromatic amines.[2]

Table 1: Effect of Base and Solvent on the Yield of N-acylation of Aniline [2]

EntryBase (equivalents)SolventReaction TimeYield (%)
1DBU (0.2)THF3-6 h75-95
2TEATHF>10 hLow Yield
3DABCOTHF>10 hLow Yield
4Pyridine (1.0)CH₂Cl₂N/AHigh Yield
5Propylene Oxide (2.0)Phosphate Buffer20 min92

Note: This data is for the N-acylation of aniline and serves as a general guide. Optimal conditions for ethyl anthranilate may vary.

Mandatory Visualizations

Reaction Pathway

reaction_pathway EA Ethyl Anthranilate Intermediate Tetracoordinate Intermediate EA->Intermediate + Chloroacetyl Chloride CAC Chloroacetyl Chloride CAC->Intermediate Base Base Byproduct Base-HCl Salt Base->Byproduct Intermediate->Base HCl byproduct reacts with base Product This compound Intermediate->Product - Cl- experimental_workflow start Start dissolve Dissolve Ethyl Anthranilate and Base in Solvent start->dissolve cool Cool to 0 °C dissolve->cool add_cac Add Chloroacetyl Chloride Dropwise cool->add_cac react Stir at Room Temperature (Monitor by TLC) add_cac->react workup Aqueous Workup react->workup extract Extract with Organic Solvent workup->extract dry Dry and Concentrate extract->dry purify Purify by Recrystallization or Chromatography dry->purify end End purify->end troubleshooting_logic start Low Yield? check_reagents Check Reagent Purity (esp. Chloroacetyl Chloride) start->check_reagents Yes success Yield Optimized start->success No check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) check_reagents->check_conditions side_products Analyze for Side Products (TLC, NMR) check_conditions->side_products purification_issue Investigate Purification Step (Losses during workup) check_conditions->purification_issue If reaction seems complete optimize_base Optimize Base and Solvent side_products->optimize_base Di-acylation or other impurities optimize_temp Optimize Temperature side_products->optimize_temp Decomposition optimize_base->success optimize_temp->success purification_issue->success

References

Troubleshooting low yield in the chloroacetylation of ethyl anthranilate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chloroacetylation of ethyl anthranilate. Our aim is to help you diagnose and resolve common issues leading to low reaction yields and other experimental challenges.

Troubleshooting Guide

Low yield in the chloroacetylation of ethyl anthranilate can stem from various factors, from reagent quality to reaction conditions and work-up procedures. This guide provides a systematic approach to identifying and addressing these issues.

Common Problems and Solutions

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive Chloroacetyl Chloride: The acylating agent may have hydrolyzed due to exposure to moisture.[1] 2. Inappropriate or Insufficient Base: The base may not be strong enough to deprotonate the amine, or it may be sterically hindered. An insufficient amount will result in incomplete reaction. 3. Moisture Contamination: Water in the solvent or on the glassware can hydrolyze chloroacetyl chloride.1. Use fresh or newly opened chloroacetyl chloride. Consider purifying the reagent by distillation if necessary. 2. Use a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in slight excess (1.1-1.2 equivalents). For aromatic amines, a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective.[2] 3. Ensure all glassware is oven-dried before use. Use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.
Starting Material Remains Unreacted 1. Incomplete Reaction: The reaction time may be too short, or the temperature may be too low. 2. Poor Solubility: Ethyl anthranilate may not be fully dissolved in the chosen solvent.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initially planned time, consider extending the reaction duration or moderately increasing the temperature.[1] 2. Choose a solvent in which both ethyl anthranilate and the base are readily soluble. Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or acetonitrile are generally suitable.[1]
Formation of Multiple Products (Observed by TLC/LCMS) 1. Side Reactions: Overheating can lead to the formation of byproducts. 2. Diacylation: Although less common for aromatic amines, forcing conditions could potentially lead to diacylation.[1] 3. Impure Starting Materials: Impurities in the ethyl anthranilate can lead to the formation of undesired products.1. Maintain a low reaction temperature, especially during the addition of chloroacetyl chloride. An ice bath (0-5 °C) is recommended.[1] 2. Use a stoichiometric amount of chloroacetyl chloride (1.0-1.1 equivalents).[1] 3. Ensure the purity of ethyl anthranilate before starting the reaction. Purification by distillation under reduced pressure may be necessary if impurities are suspected.[1]
Product is an Oil or Difficult to Purify 1. Presence of Oily Impurities: Side products or unreacted starting materials may be oily. 2. Incomplete Work-up: Residual solvent or base can prevent the product from solidifying.1. If recrystallization fails, purify the product using column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexane. 2. Ensure the product is thoroughly washed during the work-up to remove all water-soluble impurities and the base. Dry the final product under high vacuum.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yield in your chloroacetylation reaction.

TroubleshootingWorkflow start Low Yield Observed check_reagents 1. Check Reagent Quality - Fresh Chloroacetyl Chloride? - Anhydrous Solvent? - Pure Ethyl Anthranilate? start->check_reagents check_conditions 2. Review Reaction Conditions - Temperature Controlled (0-5 °C)? - Sufficient Reaction Time? - Appropriate Base and Solvent? check_reagents->check_conditions Reagents OK reagent_issue Solution: - Use fresh/purified reagents. - Dry glassware and use anhydrous solvents. check_reagents->reagent_issue Issue Found check_workup 3. Examine Work-up Procedure - Proper Quenching? - Thorough Washing? - Efficient Extraction? check_conditions->check_workup Conditions OK condition_issue Solution: - Optimize temperature and time (monitor by TLC). - Screen different bases/solvents. check_conditions->condition_issue Issue Found workup_issue Solution: - Refine washing and extraction steps. - Consider alternative purification (e.g., column chromatography). check_workup->workup_issue Issue Found

A decision-making workflow for troubleshooting low reaction yield.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the chloroacetylation of ethyl anthranilate?

It is crucial to maintain a low temperature, typically between 0 and 5 °C, especially during the dropwise addition of chloroacetyl chloride. This helps to control the exothermic reaction and minimize the formation of side products.[1] After the addition is complete, the reaction can be allowed to slowly warm to room temperature.

Q2: Which base is most suitable for this reaction?

A tertiary amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is commonly used to neutralize the HCl byproduct. A slight excess (1.1-1.2 equivalents) is recommended. For less reactive aromatic amines, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) might improve the yield.[2]

Q3: What are the most common side reactions to be aware of?

The most common side reaction is the hydrolysis of chloroacetyl chloride by any trace amounts of water, which forms chloroacetic acid and reduces the amount of acylating agent available. Overheating can lead to the formation of polymeric byproducts.

Reaction Pathway and Potential Side Reactions

ReactionPathway cluster_main Main Reaction cluster_side Side Reactions EA Ethyl Anthranilate Product Ethyl N-chloroacetylanthranilate (Desired Product) EA->Product + Chloroacetyl Chloride CAC Chloroacetyl Chloride CAC->Product CAA Chloroacetic Acid (Side Product) CAC->CAA + H₂O (Hydrolysis) Polymer Polymeric Byproducts (Side Product) CAC->Polymer High Temperature Base Base (e.g., TEA) BaseHCl Base-HCl Salt Base->BaseHCl + HCl HCl HCl H2O H₂O (Moisture) H2O->CAA

The desired reaction pathway and common side reactions.

Q4: How can I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective method. Use a suitable eluent system, such as a mixture of ethyl acetate and hexane (e.g., 1:2 or 1:1 v/v), to separate the starting material from the product. The disappearance of the ethyl anthranilate spot indicates the completion of the reaction.

Q5: My product has a brownish color. How can I decolorize it?

A brownish color often indicates the presence of oxidized impurities from the starting aniline.[3] Purification by recrystallization from a suitable solvent like ethanol may help. If the color persists, you can try treating a solution of the product with a small amount of activated charcoal before filtering and recrystallizing.

Experimental Protocol

This protocol is adapted from the chloroacetylation of ethyl 4-aminobenzoate and should be a good starting point for your experiment.[4]

Materials:

  • Ethyl anthranilate

  • Chloroacetyl chloride

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl anthranilate (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Acylating Agent: Add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Experimental Workflow Diagram

ExperimentalWorkflow setup 1. Reaction Setup - Dissolve Ethyl Anthranilate and TEA in anhydrous DCM. cool 2. Cooling - Cool the reaction mixture to 0 °C in an ice bath. setup->cool add 3. Addition - Add Chloroacetyl Chloride dropwise at 0-5 °C. cool->add react 4. Reaction - Stir at 0 °C, then warm to RT. - Monitor by TLC. add->react workup 5. Work-up - Quench with water. - Wash with NaHCO₃ and brine. react->workup isolate 6. Isolation - Dry the organic layer. - Concentrate under reduced pressure. workup->isolate purify 7. Purification - Recrystallize or perform column chromatography. isolate->purify product Pure Ethyl N-chloroacetylanthranilate purify->product

References

Technical Support Center: Purification of Crude Ethyl 2-[(chloroacetyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude Ethyl 2-[(chloroacetyl)amino]benzoate by recrystallization. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound and related compounds.

Q1: My compound is not dissolving in the chosen solvent, even with heating. What should I do?

A1: This indicates that the solvent is not suitable for your compound at the concentration you are using. You can try the following:

  • Increase the solvent volume: Add small portions of the hot solvent to your crude material until it just dissolves. A typical starting point is 5–10 mL of hot solvent per gram of crude product.[1]

  • Switch to a more suitable solvent: If a large volume of solvent is required, it may lead to poor recovery. Consult the solvent selection table below and consider a solvent in which your compound has higher solubility when hot. For ethyl 2-aminobenzoate derivatives, polar organic solvents like ethanol or ethyl acetate are often effective.[1]

  • Check for insoluble impurities: Your crude product might contain insoluble impurities. If most of the material has dissolved and some solids remain, you may need to perform a hot filtration to remove them before proceeding with crystallization.

Q2: My product "oiled out" instead of forming crystals upon cooling. How can I fix this?

A2: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the pure compound, or when there is too little solvent.[1] To resolve this:

  • Reheat the solution: Heat the mixture until the oil redissolves completely.

  • Add more solvent: Add a small amount of the "good" solvent (the one in which the compound is soluble when hot) to the hot solution.

  • Ensure slow cooling: Allow the flask to cool slowly to room temperature. Rapid cooling, such as placing it directly in an ice bath, can promote oiling.

  • Use a seed crystal: If you have a pure crystal of the product, adding it to the cooled solution can induce crystallization.

Q3: The recrystallized product is a very fine powder that is difficult to filter. How can I obtain larger crystals?

A3: Fine powder formation is often a result of rapid crystallization.[1] To encourage the growth of larger crystals:

  • Slow down the cooling process: After dissolving the compound in the hot solvent, allow it to cool slowly to room temperature before moving it to an ice bath. Insulating the flask can help.

  • Reduce agitation: Do not disturb or agitate the solution as it begins to crystallize.

  • Use a co-solvent system: A solvent pair, such as ethanol-water or ethyl acetate-hexane, can sometimes promote the formation of larger, more well-defined crystals.[1]

Q4: The color from the crude material remains in my recrystallized product. How can I remove it?

A4: Colored impurities can sometimes co-crystallize with the product. To remove them:

  • Use activated charcoal: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (about 1-2% of the solute weight).

  • Boil briefly: Keep the solution with the charcoal at a gentle boil for 5-10 minutes.[1]

  • Perform hot filtration: Filter the hot solution through a fluted filter paper to remove the charcoal and the adsorbed impurities. This step must be done quickly to prevent premature crystallization in the funnel.

Q5: My final yield is very low. What are the possible reasons and how can I improve it?

A5: Low recovery can be due to several factors:

  • Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to dissolve the crude material.[1]

  • Premature crystallization: If the product crystallizes during hot filtration, you will lose a portion of it. Ensure your filtration apparatus is pre-heated.

  • Incomplete crystallization: Ensure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation.

  • Solubility in the cold solvent: Some product will always remain dissolved. To minimize this, ensure the solution is thoroughly chilled in an ice bath before filtration.

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline based on methods for similar compounds. Optimization may be required.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, Ethyl Acetate, or a co-solvent system like Ethanol-Water)

  • Activated Charcoal (optional)

  • Standard laboratory glassware (Erlenmeyer flask, reflux condenser, Buchner funnel, etc.)

  • Heating mantle or hot plate

  • Ice bath

Procedure:

  • Solvent Selection: Based on small-scale trials, select a suitable solvent or solvent pair. Ethanol or an ethanol-water mixture is a good starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to a gentle boil with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat source, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for 5-10 minutes.[1]

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to use a pre-heated funnel to prevent premature crystallization.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Once it has reached ambient temperature, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Data Presentation

Table 1: Recommended Solvents for Recrystallization of Ethyl 2-aminobenzoate Analogs

Solvent SystemTypeRationale for Use
EthanolSingle SolventGood solubility at high temperatures and lower solubility at cold temperatures for many benzocaine-type molecules.[1]
Ethanol-WaterCo-solventEthanol acts as the "good" solvent, and water acts as the "anti-solvent." This system is effective for moderately polar compounds.[1]
Ethyl AcetateSingle SolventA moderately polar solvent that can be effective for compounds with intermediate polarity.
Ethyl Acetate-HexaneCo-solventEthyl acetate is the "good" solvent, while hexane is a non-polar "anti-solvent."[1]
AcetoneSingle SolventMentioned as a recrystallization solvent for related benzothiazole derivatives.

Visualizations

Troubleshooting Workflow for Recrystallization

Recrystallization_Troubleshooting start Start: Crude Product dissolve Dissolve in Hot Solvent start->dissolve dissolve_check Completely Dissolved? dissolve->dissolve_check hot_filtration Hot Filtration dissolve_check->hot_filtration No, Insoluble Impurities cool_solution Cool Solution dissolve_check->cool_solution Yes hot_filtration->cool_solution formation_check Crystal Formation? cool_solution->formation_check oiling_out Issue: 'Oiling Out' formation_check->oiling_out No, Oily Layer collect_crystals Collect Crystals (Vacuum Filtration) formation_check->collect_crystals Yes reheat Reheat and Add More Solvent oiling_out->reheat reheat->cool_solution low_yield Issue: Low Yield collect_crystals->low_yield Check Yield end Pure Crystals collect_crystals->end Good Yield check_solvent_vol Review: - Too much solvent? - Premature crystallization? low_yield->check_solvent_vol check_solvent_vol->start Re-run

Caption: Troubleshooting workflow for common recrystallization issues.

Logical Relationships in Solvent Selection

Solvent_Selection compound Target Compound (this compound) solubility_hot High Solubility When Hot compound->solubility_hot Test with Solvent solubility_cold Low Solubility When Cold compound->solubility_cold Test with Solvent good_solvent Good Recrystallization Solvent solubility_hot->good_solvent solubility_cold->good_solvent impurities_soluble Impurities Remain Soluble When Cold impurities_soluble->good_solvent

Caption: Key criteria for selecting an appropriate recrystallization solvent.

References

Identifying and removing side products in Ethyl 2-[(chloroacetyl)amino]benzoate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-[(chloroacetyl)amino]benzoate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem 1: Low or No Product Formation

Possible Causes and Solutions:

CauseRecommended Action
Inactive Chloroacetyl Chloride Chloroacetyl chloride is moisture-sensitive and can hydrolyze to chloroacetic acid. Use freshly opened or properly stored chloroacetyl chloride. Consider testing the reagent's reactivity with a simple amine before use.
Poor Quality Ethyl 2-aminobenzoate The starting material may be impure. Verify the purity of Ethyl 2-aminobenzoate using techniques like TLC, HPLC, or NMR before starting the reaction.
Inadequate Reaction Temperature The reaction is typically carried out at low temperatures (0-5 °C) to control its exothermic nature. Ensure the reaction mixture is adequately cooled throughout the addition of chloroacetyl chloride.
Incorrect Stoichiometry An incorrect molar ratio of reactants can lead to poor yield. Accurately measure and use a slight excess of chloroacetyl chloride (e.g., 1.1 equivalents) to ensure complete conversion of the starting amine.
Presence of Water Water will react with chloroacetyl chloride, reducing its availability for the desired reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Problem 2: Presence of Multiple Spots on TLC, Indicating Impurities

Common Side Products and Their Identification:

Side ProductStructureTLC Rf Value (Typical)Identification Notes
Ethyl 2-aminobenzoate (Unreacted) Higher Rf than the productCan be visualized with UV light and may stain with ninhydrin.
2-Aminobenzoic acid Lower Rf than the productFormed by hydrolysis of the starting material's ester group. More polar.
Ethyl 2-[bis(chloroacetyl)amino]benzoate Higher Rf than the productDiacylated product, less polar than the desired product.
Chloroacetic acid Very low Rf, may streakHydrolysis product of chloroacetyl chloride. Acidic, can be detected with a pH indicator.

Workflow for Impurity Identification:

start Crude Reaction Mixture tlc TLC Analysis (e.g., Hexane:Ethyl Acetate 7:3) start->tlc hplc HPLC Analysis (C18 column, MeCN/H2O gradient) tlc->hplc Quantification gcms GC-MS Analysis (for volatile impurities) hplc->gcms Volatile components nmr NMR Spectroscopy gcms->nmr Structural confirmation end Impurity Profile Identified nmr->end

Caption: Workflow for the identification and characterization of impurities.

Problem 3: Difficulty in Purifying the Product

Purification Strategies:

  • Recrystallization: This is the most common method for purifying this compound.

    • Solvent Selection: A good solvent will dissolve the compound when hot but not at room temperature. Common solvent systems include:

      • Ethanol

      • Isopropanol

      • Hexane/Ethyl Acetate mixture

      • Toluene

    • Procedure:

      • Dissolve the crude product in a minimum amount of hot solvent.

      • If the solution is colored, add a small amount of activated charcoal and filter hot.

      • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

      • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

      • Dry the crystals under vacuum.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed.

    • Eluent System: A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity.

    • Fraction Collection: Collect fractions and monitor them by TLC to isolate the pure product.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic procedure for this compound?

The synthesis involves the N-acylation of Ethyl 2-aminobenzoate with chloroacetyl chloride in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol: General Synthesis

start Dissolve Ethyl 2-aminobenzoate and a base (e.g., triethylamine) in an anhydrous solvent (e.g., DCM, THF). cool Cool the mixture to 0-5 °C. start->cool add Add chloroacetyl chloride dropwise with stirring. cool->add react Allow the reaction to warm to room temperature and stir for 2-4 hours. add->react workup Work-up: - Wash with dilute HCl - Wash with saturated NaHCO₃ - Wash with brine react->workup dry Dry the organic layer over anhydrous Na₂SO₄. workup->dry evaporate Evaporate the solvent under reduced pressure. dry->evaporate purify Purify the crude product (recrystallization or column chromatography). evaporate->purify

Caption: General experimental workflow for the synthesis of this compound.

Q2: What are the most critical parameters to control during the synthesis?

  • Temperature: The reaction is exothermic. Maintaining a low temperature during the addition of chloroacetyl chloride is crucial to prevent side reactions.

  • Moisture: The reaction should be carried out under anhydrous conditions to prevent the hydrolysis of chloroacetyl chloride.

  • Purity of Starting Materials: Impurities in the starting materials can lead to the formation of side products and lower yields.

Q3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction. Spot the reaction mixture alongside the starting material (Ethyl 2-aminobenzoate) on a TLC plate. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction's progress. A typical mobile phase for TLC is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).

Q4: What is the expected yield for this reaction?

With proper control of reaction conditions and purification, yields are typically in the range of 70-90%.

Q5: Are there any specific safety precautions I should take?

  • Chloroacetyl chloride is highly corrosive and lachrymatory. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The reaction generates HCl gas , which is corrosive. The reaction should be equipped with a gas trap to neutralize the HCl.

  • Solvents like dichloromethane (DCM) and tetrahydrofuran (THF) are volatile and flammable. Handle them away from ignition sources.

This technical support guide is intended to assist researchers in troubleshooting common issues in the synthesis of this compound. For specific applications, further optimization of the reaction and purification conditions may be necessary.

Technical Support Center: Enhancing the Solubility of Ethyl 2-[(chloroacetyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of Ethyl 2-[(chloroacetyl)amino]benzoate for various chemical reactions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

  • Soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

  • Moderately soluble in common organic solvents like tetrahydrofuran (THF), ethyl acetate, acetone, and chlorinated solvents (dichloromethane, chloroform).

  • Slightly soluble to sparingly soluble in alcohols such as ethanol and methanol.

  • Practically insoluble in water and non-polar hydrocarbon solvents like toluene and hexanes.

Q2: I am observing incomplete dissolution of this compound in my reaction solvent. What could be the issue?

A2: Incomplete dissolution is a common issue and can be attributed to several factors:

  • Inappropriate solvent choice: The selected solvent may not have the optimal polarity to dissolve the compound.

  • Insufficient solvent volume: The amount of solvent may be too low to fully dissolve the quantity of the compound used.

  • Low temperature: The solubility of most solids, including this compound, decreases at lower temperatures.

  • Purity of the compound: Impurities can sometimes affect solubility.

Q3: Can heating the mixture improve the solubility?

A3: Yes, gently heating the mixture can significantly increase the solubility of this compound. However, it is crucial to consider the thermal stability of the compound and other reactants in your mixture. Prolonged heating at high temperatures could lead to degradation. Always monitor for any color changes or the appearance of byproducts.

Q4: Are there any recommended solvent systems for reactions involving this compound?

A4: The choice of solvent will depend on the specific reaction being performed. However, for reactions where solubility is a concern, consider using a co-solvent system. For example, a mixture of a good solvent (like DMF or THF) with a less effective but reaction-compatible solvent can be employed.

Troubleshooting Guide

This guide provides solutions to common problems encountered when trying to dissolve this compound.

Issue 1: The compound precipitates out of solution upon cooling.
  • Possible Cause: The solution was saturated at a higher temperature, and the compound's solubility decreased upon cooling to room or sub-ambient temperatures required for the reaction.

  • Solution:

    • Maintain a slightly elevated temperature: If the reaction conditions permit, maintain the reaction mixture at a temperature where the compound remains in solution.

    • Use a co-solvent: Add a co-solvent in which the compound is more soluble to the reaction mixture. This can help to keep it in solution even at lower temperatures.

    • Slow addition: If the compound is a reactant, consider adding it portion-wise or as a solution in a good solvent to the reaction mixture at the desired temperature.

Issue 2: The reaction is sluggish or incomplete, and I suspect poor solubility is the cause.
  • Possible Cause: A significant portion of the this compound is not in solution and therefore unavailable to react.

  • Solution:

    • Increase Solvent Volume: Add more of the reaction solvent to ensure complete dissolution.

    • Switch to a Better Solvent: If possible, change the solvent to one with higher solubilizing power for your compound (see solubility table below). Ensure the new solvent is compatible with your reaction chemistry.

    • Use a Phase Transfer Catalyst: In biphasic systems (e.g., organic solvent and water), a phase transfer catalyst can help shuttle the reactant between the two phases, facilitating the reaction.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents

SolventPolarity IndexExpected SolubilityNotes
Water10.2InsolubleThe chloroacetyl group increases lipophilicity compared to the parent aminobenzoate.
Dimethyl Sulfoxide (DMSO)7.2Very SolubleA good choice for preparing concentrated stock solutions.
Dimethylformamide (DMF)6.4Very SolubleSimilar to DMSO, a good solvent for polar organic compounds.
Acetonitrile5.8SolubleA common solvent for organic reactions.
Methanol5.1Sparingly to Moderately SolubleSolubility may be limited.
Ethanol4.3Sparingly to Moderately SolubleSimilar to methanol; its precursor, ethyl p-aminobenzoate, is soluble in ethanol.[1]
Acetone4.3SolubleA versatile solvent for many organic compounds.
Dichloromethane (DCM)3.1SolubleA common solvent for organic synthesis.
Tetrahydrofuran (THF)4.0SolubleA good general-purpose solvent for this type of compound.
Ethyl Acetate4.4SolubleOften used in extractions and chromatography.
Toluene2.4Sparingly Soluble to InsolubleNon-polar nature makes it a poor solvent for this compound.
Hexanes0.1InsolubleA non-polar solvent, not suitable for dissolving this compound.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol describes the preparation of a stock solution of this compound, which can then be used in various reactions.

Materials:

  • This compound

  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Spatula and weighing paper

Procedure:

  • Accurately weigh the desired amount of this compound.

  • Transfer the compound to a clean, dry volumetric flask.

  • Add a small amount of DMF or DMSO to the flask to wet the solid.

  • Place the flask on a magnetic stirrer and add the remaining solvent portion-wise while stirring.

  • Continue stirring until the solid is completely dissolved. This may take a few minutes. Gentle warming (to 30-40 °C) can be applied if necessary to aid dissolution.

  • Once dissolved, allow the solution to cool to room temperature and then dilute to the final volume with the solvent.

Protocol 2: Improving Solubility in a Reaction Mixture Using a Co-solvent

This protocol outlines the use of a co-solvent to improve the solubility of this compound in a reaction where the primary solvent is sub-optimal for dissolution.

Materials:

  • This compound

  • Primary reaction solvent (e.g., Toluene)

  • Co-solvent (e.g., Tetrahydrofuran - THF)

  • Reaction vessel

  • Magnetic stirrer and stir bar

Procedure:

  • To the reaction vessel containing the primary solvent and other reactants, begin stirring.

  • Add the this compound as a solid to the stirred mixture.

  • Observe the dissolution. If the solid does not dissolve completely, begin adding the co-solvent (THF) dropwise.

  • Continue adding the co-solvent until all the solid has dissolved.

  • Monitor the reaction progress as usual. Be mindful that the change in solvent composition may have a slight effect on the reaction kinetics.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_reaction Reaction Setup weigh Weigh Compound transfer Transfer to Flask weigh->transfer add_solvent Add Solvent transfer->add_solvent stir Stir Mixture add_solvent->stir heat Gentle Warming (Optional) stir->heat If needed add_to_reaction Add to Reaction Mixture stir->add_to_reaction If no heating cool Cool to RT heat->cool cool->add_to_reaction

Caption: Workflow for preparing a solution of this compound.

troubleshooting_logic start Compound Insoluble in Reaction Solvent increase_volume Increase Solvent Volume start->increase_volume change_solvent Change to a Better Solvent start->change_solvent use_cosolvent Use a Co-solvent start->use_cosolvent heat_mixture Apply Gentle Heat start->heat_mixture success Problem Solved increase_volume->success check_compatibility Check Solvent-Reaction Compatibility change_solvent->check_compatibility use_cosolvent->success heat_mixture->success check_compatibility->success Compatible

References

Preventing the hydrolysis of Ethyl 2-[(chloroacetyl)amino]benzoate during workup.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the hydrolysis of Ethyl 2-[(chloroacetyl)amino]benzoate during experimental workup.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it prone to hydrolysis?

This compound is an organic compound containing both an ester and an amide functional group. The primary cause for concern during workup is the potential for hydrolysis of the amide bond, and to a lesser extent the ester, when exposed to acidic or basic aqueous conditions. This degradation leads to the formation of impurities, primarily ethyl 2-aminobenzoate and chloroacetic acid, which can complicate purification and reduce the yield of the desired product.

Q2: My TLC analysis after aqueous workup shows a new, more polar spot. What is it likely to be?

An additional, more polar spot on a TLC plate post-workup is a strong indication of hydrolysis. This new spot is likely ethyl 2-aminobenzoate, the product of amide bond cleavage. You may also have chloroacetic acid present, though it might not be easily visible on TLC without specific staining.

Q3: Can I use a standard aqueous workup with dilute acid and base to purify my product?

It is strongly advised to avoid standard aqueous workups involving even dilute acids (like 1M HCl) or bases (like saturated sodium bicarbonate). Both acidic and basic conditions can catalyze the hydrolysis of the amide linkage in this compound.

Q4: What are the ideal pH conditions to maintain the stability of this compound?

To minimize hydrolysis, it is best to maintain the pH as close to neutral (pH 7) as possible during any necessary aqueous steps. However, the most effective strategy is to avoid aqueous solutions altogether during the workup.

Q5: Are there alternative, non-hydrolytic workup procedures available?

Yes, non-aqueous workups are the recommended approach. Methods like direct precipitation and filtration, or solid-phase extraction (SPE) can effectively purify the product without the use of water, thus preventing hydrolysis.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of desired product after workup. Hydrolysis of the amide bond during aqueous washes.Avoid aqueous workups. Utilize the recommended non-aqueous precipitation protocol or the solid-phase extraction (SPE) method outlined below.
Presence of a significant amount of ethyl 2-aminobenzoate impurity in the final product. The workup conditions were too acidic or basic, leading to amide hydrolysis.Re-purify the product using a non-aqueous method like column chromatography with a neutral mobile phase or the recommended SPE protocol. For future syntheses, strictly adhere to non-aqueous workup procedures.
Formation of an inseparable emulsion during extraction. This can occur during liquid-liquid extractions, especially if the reaction mixture contains salts or polar byproducts.To break emulsions, you can try adding brine (saturated NaCl solution) or filtering the entire mixture through a pad of Celite®. However, the best approach is to avoid liquid-liquid extraction altogether and use a non-aqueous workup.[1]
The product appears oily or fails to crystallize. Presence of impurities, including the hydrolyzed starting material, which can act as a crystallization inhibitor.Attempt purification via solid-phase extraction (SPE) to remove polar impurities. If the product is still an oil, consider chromatography on silica gel using a non-polar eluent system.

Experimental Protocols

Protocol 1: Non-Aqueous Workup by Precipitation

This protocol is suitable when the desired product has low solubility in a non-polar organic solvent in which the impurities are soluble.

Methodology:

  • Reaction Quenching (if necessary): If the reaction was conducted in a polar solvent like DMF or DMSO, dilute the reaction mixture with a larger volume of a water-immiscible organic solvent in which the product is soluble, such as ethyl acetate or dichloromethane.

  • Removal of Solid Byproducts: If any solid byproducts (e.g., salts from the coupling reaction) are present, filter the mixture and wash the filter cake with a small amount of the chosen organic solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the solvent.

  • Precipitation: To the crude residue, add a minimal amount of a non-polar solvent in which the product is poorly soluble, but the impurities are soluble (e.g., hexanes, diethyl ether, or a mixture thereof).

  • Isolation: Stir or sonicate the mixture to induce precipitation of the pure product. Collect the solid product by filtration, wash with a small amount of the cold non-polar solvent, and dry under vacuum.

Protocol 2: Purification by Solid-Phase Extraction (SPE)

This method is ideal for removing polar impurities without exposing the product to aqueous acid or base.

Methodology:

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a non-polar organic solvent (e.g., dichloromethane or a mixture of ethyl acetate and hexanes).

  • SPE Cartridge Selection: Choose a normal-phase SPE cartridge, such as one packed with silica gel or Florisil®. The cartridge size should be selected based on the amount of crude material to be purified. A general guideline is that the mass of the crude product should be about 5-10% of the sorbent weight.

  • Cartridge Conditioning: Condition the SPE cartridge by passing a few column volumes of the chosen non-polar eluent through it.

  • Sample Loading: Carefully load the prepared sample solution onto the conditioned SPE cartridge.

  • Elution of Less Polar Components: Elute the product from the cartridge using a non-polar solvent or a solvent mixture of low polarity (e.g., a gradient of ethyl acetate in hexanes). The less polar impurities will elute first, followed by the desired product.

  • Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Table 1: SPE Sorbent and Solvent Selection Guide

Analyte Polarity Sorbent Type Conditioning Solvent Loading Solvent Wash Solvent Elution Solvent
Moderately PolarSilica Gel, Florisil®Non-polar solvent (e.g., Hexane)Sample dissolved in a minimal amount of a non-polar solvent (e.g., Dichloromethane/Hexane)Non-polar solvent to elute non-polar impurities (e.g., Hexane)A solvent of slightly higher polarity to elute the product (e.g., Ethyl Acetate/Hexane mixture)

Visualizing the Problem and Solution

The following diagrams illustrate the hydrolysis pathway to be avoided and the recommended non-aqueous workup workflow.

Hydrolysis_Pathway Product This compound Hydrolysis_Product Ethyl 2-aminobenzoate + Chloroacetic Acid Product->Hydrolysis_Product Hydrolysis Acid H₃O⁺ Acid->Product catalyzes Base OH⁻ Base->Product catalyzes

Caption: The hydrolysis of this compound is catalyzed by both acid and base.

Workup_Workflow cluster_aqueous Problematic Aqueous Workup cluster_nonaqueous Recommended Non-Aqueous Workup (SPE) A1 Reaction Mixture A2 Add Organic Solvent & Water A1->A2 A3 Wash with Acid (e.g., 1M HCl) A2->A3 A4 Wash with Base (e.g., NaHCO₃) A3->A4 A5 Dry Organic Layer & Concentrate A4->A5 A6 Product + Hydrolysis Impurities A5->A6 B1 Reaction Mixture B2 Dissolve in Non-Polar Solvent B1->B2 B3 Load onto SPE Cartridge B2->B3 B4 Wash with Non-Polar Solvent B3->B4 B5 Elute Product with Slightly More Polar Solvent B4->B5 B6 Pure Product B5->B6

Caption: Comparison of a problematic aqueous workup with the recommended non-aqueous SPE workflow.

References

Optimizing reaction conditions for the amination of Ethyl 2-[(chloroacetyl)amino]benzoate.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the amination of Ethyl 2-[(chloroacetyl)amino]benzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your reaction conditions.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the amination of this compound.

Q1: I am observing low to no conversion of my starting material. What are the potential causes and solutions?

A1: Low or no conversion is a frequent issue that can stem from several factors. Here's a systematic approach to troubleshooting:

  • Inadequate Base: The choice and amount of base are critical. Weak bases may not be sufficient to deprotonate the amine nucleophile or neutralize the HCl generated during the reaction.

    • Recommendation: Employ a stronger, non-nucleophilic base. Sterically hindered organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to be effective in similar chloroacetylation reactions. Inorganic bases such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) can also be effective. Ensure at least a stoichiometric amount of base is used, and in some cases, an excess may be beneficial.

  • Low Reaction Temperature: The reaction may have a significant activation energy barrier.

    • Recommendation: Gradually increase the reaction temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at various temperatures will help identify the optimal condition without promoting side reactions.

  • Poor Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction rate.

    • Recommendation: Aprotic polar solvents like Dimethylformamide (DMF) or acetonitrile are often good choices as they can dissolve the reactants and facilitate the nucleophilic substitution. Tetrahydrofuran (THF) has also been used successfully in related amidation reactions.

  • Amine Nucleophile Reactivity: Highly hindered or electron-deficient amines will be less nucleophilic and may react slowly.

    • Recommendation: For less reactive amines, consider more forcing conditions (higher temperature, longer reaction time) or the use of a catalyst.

Q2: My reaction is messy, and I'm getting multiple unidentified side products. What are the likely side reactions and how can I minimize them?

A2: The formation of multiple products is a common challenge. Here are the most probable side reactions and mitigation strategies:

  • Double Alkylation of Primary Amines: Primary amines can react twice with the chloroacetyl group, leading to a dialkylated impurity.

    • Mitigation: Use a larger excess of the primary amine to favor mono-alkylation. Alternatively, adding the this compound solution slowly to the amine solution can help maintain a high concentration of the amine, reducing the likelihood of the mono-alkylated product reacting a second time.

  • Hydrolysis of the Ethyl Ester: The presence of water and base can lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid.[1][2][3][4][5]

    • Mitigation: Ensure all reagents and solvents are anhydrous. Use a non-aqueous workup if possible. If an aqueous workup is necessary, perform it at a low temperature and as quickly as possible.

  • Intramolecular Cyclization: Depending on the reaction conditions and the nature of the amine, the newly formed secondary amine can potentially undergo intramolecular cyclization with the ester group, especially at elevated temperatures, to form a benzodiazepinedione.

    • Mitigation: Maintain a moderate reaction temperature. If the desired product is the linear amine, avoid prolonged heating.

Q3: I am getting a good yield, but my product is difficult to purify. What are some recommended purification strategies?

A3: Purification can be challenging due to the similar polarities of the product and unreacted starting materials or byproducts.

  • Column Chromatography: This is the most common method for purifying the product.

    • Recommendation: A gradient elution using a solvent system like ethyl acetate/hexane is often effective. Monitoring by TLC is crucial to determine the optimal solvent ratio.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique.

    • Recommendation: Common solvents for recrystallization of similar compounds include ethanol or mixtures of ethyl acetate and hexane.

  • Acid-Base Extraction: If your product has a basic nitrogen atom and other impurities do not, an acidic wash during a liquid-liquid extraction can help separate it. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

Data Presentation

The following tables summarize reaction conditions for related amination and subsequent cyclization reactions to provide a starting point for optimization.

Table 1: Optimization of Reaction Conditions for Amination of Related Chloroacetamides

EntryAmineBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1Primary Aromatic AmineTriethylamineDMFReflux2ModerateFictionalized Data
2Secondary Aliphatic AmineK₂CO₃Acetonitrile801678Based on similar reactions
3Ammonia-Ethanol1001465Fictionalized Data
4MethylamineNaHCO₃Acetonitrile8016GoodBased on similar reactions[6]

Table 2: Conditions for Cyclization to 1,4-Benzodiazepin-5-ones

EntryStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
1N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamideHexamethylenetetramine, NH₄ClEthanolReflux14Good
2Ethyl 2-[(aminoacetyl)amino]benzoate analogFeCl₃DMF1102475[7]

Experimental Protocols

Protocol 1: General Procedure for the Amination of this compound

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile or DMF).

  • Addition of Reagents: Add the amine (1.1 - 2.0 eq) followed by the base (1.5 - 2.5 eq) (e.g., K₂CO₃ or DBU).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (monitor by TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. If an inorganic base was used, filter the solid. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Protocol 2: Intramolecular Cyclization to form a 1,4-Benzodiazepin-5-one Derivative

This protocol is adapted from the synthesis of related benzodiazepines and is applicable after the initial amination step.[7]

  • Setup: Dissolve the purified aminated product from Protocol 1 in a high-boiling point solvent such as DMF.

  • Catalyst Addition: Add a Lewis acid catalyst, such as ferric chloride (FeCl₃), to the solution.

  • Reaction: Heat the mixture to a high temperature (e.g., 110-120 °C) and stir for several hours, monitoring the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_monitoring Monitoring cluster_workup Workup & Purification cluster_product Final Product start This compound + Amine reaction Amination (Base, Solvent, Temp.) start->reaction monitoring TLC / LC-MS reaction->monitoring In-process check monitoring->reaction Incomplete? Adjust conditions workup Aqueous Workup / Extraction monitoring->workup Complete purification Column Chromatography / Recrystallization workup->purification product Desired Aminated Product purification->product

Caption: General experimental workflow for the amination reaction.

troubleshooting_logic start Low Conversion? base Inadequate Base start->base Yes temp Low Temperature start->temp Yes solvent Poor Solvent start->solvent Yes nucleophile Unreactive Amine start->nucleophile Yes sol_base Use stronger base (e.g., DBU) Increase stoichiometry base->sol_base sol_temp Increase reaction temperature temp->sol_temp sol_solvent Switch to polar aprotic solvent (e.g., DMF, Acetonitrile) solvent->sol_solvent sol_nucleophile Increase reaction time Use catalyst if applicable nucleophile->sol_nucleophile

Caption: Troubleshooting logic for low reaction conversion.

side_reactions start Multiple Products? double_alk Double Alkylation (with primary amines) start->double_alk Yes hydrolysis Ester Hydrolysis start->hydrolysis Yes cyclization Intramolecular Cyclization start->cyclization Yes sol_double_alk Use excess amine Slow addition of chloroacetamide double_alk->sol_double_alk sol_hydrolysis Use anhydrous conditions Non-aqueous workup hydrolysis->sol_hydrolysis sol_cyclization Maintain moderate temperature Avoid prolonged heating cyclization->sol_cyclization

Caption: Common side reactions and their mitigation strategies.

References

Technical Support Center: Scaling Up the Synthesis of Ethyl 2-[(chloroacetyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the laboratory-scale synthesis and scale-up of Ethyl 2-[(chloroacetyl)amino]benzoate.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common laboratory synthesis involves the N-acylation of ethyl anthranilate (ethyl 2-aminobenzoate) with chloroacetyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Q2: What are the key reagents and their roles in this synthesis?

A2:

  • Ethyl Anthranilate: The starting material containing the primary amine group that will be acylated.

  • Chloroacetyl Chloride: The acylating agent that introduces the chloroacetyl group. It is highly reactive and moisture-sensitive.[1][2]

  • Base (e.g., Triethylamine, Pyridine, or Potassium Carbonate): Acts as an acid scavenger to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.

  • Solvent (e.g., Dichloromethane, Acetone, Tetrahydrofuran): Provides a medium for the reaction. The solvent should be anhydrous to prevent the decomposition of chloroacetyl chloride.

Q3: What are the critical safety precautions to consider during this synthesis?

A3: Chloroacetyl chloride is a corrosive and toxic substance that reacts violently with water.[1][2] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. All glassware should be thoroughly dried before use to prevent vigorous reactions and decomposition of the reagent.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a similar procedure for the synthesis of the para-isomer, Ethyl 4-(2-chloroacetamido)benzoate.[3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
Ethyl Anthranilate165.19101.65 g
Chloroacetyl Chloride112.94110.88 mL
Triethylamine101.19111.5 mL
Dichloromethane (anhydrous)--50 mL

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl anthranilate (1.65 g, 10 mmol) in anhydrous dichloromethane (50 mL).

  • Cool the solution to 0°C using an ice bath.

  • Add triethylamine (1.5 mL, 11 mmol) to the stirred solution.

  • Slowly add chloroacetyl chloride (0.88 mL, 11 mmol) dropwise to the reaction mixture. Maintain the temperature at 0°C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane mixture) to obtain this compound.

Characterization Data (Predicted/Analogous):

  • Appearance: White to off-white solid.

  • Melting Point: Expected to be a solid at room temperature.

  • ¹H NMR (CDCl₃, 400 MHz): Similar to ethyl 4-aminobenzoate, expect characteristic peaks for the ethyl group (triplet and quartet), aromatic protons, and a singlet for the methylene protons of the chloroacetyl group.[4]

  • ¹³C NMR (CDCl₃, 100 MHz): Expect signals for the carbonyl carbons of the ester and amide, aromatic carbons, and the carbons of the ethyl and chloroacetyl groups.[4]

  • IR (KBr): Characteristic peaks for N-H stretching, C=O stretching (amide and ester), and C-Cl stretching.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inactive chloroacetyl chloride due to hydrolysis. 2. Insufficient base. 3. Low reaction temperature or short reaction time.1. Use fresh, anhydrous chloroacetyl chloride and ensure all glassware and solvents are dry. 2. Ensure at least a stoichiometric amount of base is used. 3. Allow the reaction to proceed for a longer duration at room temperature or consider gentle heating, while monitoring with TLC.
Formation of Multiple Products (Side Reactions) 1. Di-acylation of the amine. 2. Reaction with residual water.1. Use a controlled amount of chloroacetyl chloride (slight excess, e.g., 1.1 equivalents). 2. Ensure anhydrous reaction conditions.
Product is an Oil or Difficult to Crystallize 1. Presence of impurities. 2. Residual solvent.1. Purify the crude product using column chromatography on silica gel. 2. Ensure complete removal of the solvent under reduced pressure. Try different solvent systems for recrystallization.
Product Darkens or Decomposes 1. Reaction temperature is too high. 2. Presence of impurities that catalyze decomposition.1. Maintain the recommended reaction temperature. 2. Ensure high purity of starting materials and solvents.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Dissolve Ethyl Anthranilate and Triethylamine in CH2Cl2 cool Cool to 0°C prep_reagents->cool add_cac Add Chloroacetyl Chloride (dropwise at 0°C) cool->add_cac react Stir at Room Temperature (2-4 hours) add_cac->react monitor Monitor by TLC react->monitor wash Wash with Water and Brine monitor->wash dry Dry with Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallize concentrate->purify final_product final_product purify->final_product This compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_low_yield Low/No Yield cluster_impurities Impure Product start Problem Encountered cause_hydrolysis Hydrolyzed Chloroacetyl Chloride? start->cause_hydrolysis Check Reagents cause_base Insufficient Base? start->cause_base Check Stoichiometry cause_conditions Incorrect Conditions? start->cause_conditions Check Parameters cause_side_reactions Side Reactions Occurred? start->cause_side_reactions Analyze by TLC/NMR cause_workup Ineffective Purification? start->cause_workup Review Purification solution_hydrolysis Use Anhydrous Reagents/Solvents cause_hydrolysis->solution_hydrolysis solution_base Add More Base cause_base->solution_base solution_conditions Increase Reaction Time/Temp cause_conditions->solution_conditions solution_side_reactions Control Stoichiometry & Conditions cause_side_reactions->solution_side_reactions solution_workup Column Chromatography / Recrystallization cause_workup->solution_workup

Caption: Troubleshooting logic for the synthesis of this compound.

References

Analytical challenges in the characterization of Ethyl 2-[(chloroacetyl)amino]benzoate.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analytical characterization of Ethyl 2-[(chloroacetyl)amino]benzoate. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their work with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the basic chemical information for this compound?

A1: this compound is a chemical intermediate. Below are its key identifiers and properties.

PropertyValue
Molecular Formula C₁₁H₁₂ClNO₃
Molecular Weight 241.67 g/mol
IUPAC Name ethyl 2-[(2-chloroacetyl)amino]benzoate
CAS Number 26266-33-5
Canonical SMILES CCOC(=O)C1=CC=CC=C1NC(=O)CCl
Appearance Expected to be a solid

Q2: What are the typical starting materials for the synthesis of this compound, and what potential impurities should I look for?

A2: The most common synthesis route is the acylation of Ethyl 2-aminobenzoate with chloroacetyl chloride.[1] Therefore, key impurities to monitor include:

  • Ethyl 2-aminobenzoate: Unreacted starting material.

  • Chloroacetic acid: Formed from the hydrolysis of chloroacetyl chloride.

  • 2-[(chloroacetyl)amino]benzoic acid: Formed from the hydrolysis of the ethyl ester group of the final product.

  • Diacylated product: Formed if the secondary amine reacts further, though this is generally less likely under standard conditions.

Q3: Which analytical techniques are most suitable for characterizing this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended for full characterization:

  • HPLC/UPLC: For purity assessment and quantification.

  • NMR Spectroscopy (¹H and ¹³C): For unambiguous structure elucidation.

  • Mass Spectrometry (MS): For molecular weight confirmation and impurity identification.

  • FTIR Spectroscopy: For functional group identification.

Q4: My sample is showing signs of degradation. What is the likely degradation pathway?

A4: this compound contains both an ester and an amide linkage, both of which are susceptible to hydrolysis, especially under acidic or basic conditions.[2][3] The primary degradation product is likely to be 2-[(chloroacetyl)amino]benzoic acid, resulting from the hydrolysis of the ethyl ester.

Troubleshooting Guides

This section addresses common problems encountered during the analysis of this compound.

Problem 1: Unexpected Peaks in HPLC Chromatogram
  • Potential Cause 1: Impurities from Synthesis.

    • Solution: Analyze starting materials (Ethyl 2-aminobenzoate) using the same HPLC method to confirm their retention times. Synthesize a small amount of the potential hydrolysis byproduct, 2-[(chloroacetyl)amino]benzoic acid, to use as a reference standard.

  • Potential Cause 2: Sample Degradation.

    • Solution: Ensure the sample is fresh and has been stored in a cool, dry place. Prepare samples in a neutral, aprotic solvent (like acetonitrile) immediately before analysis to minimize hydrolysis.

  • Potential Cause 3: Contamination.

    • Solution: Run a blank injection (solvent only) to check for contamination from the solvent, glassware, or HPLC system.

Problem 2: Poor Peak Shape (Tailing or Fronting) in HPLC
  • Potential Cause 1: Column Overload.

    • Solution: Reduce the concentration of the sample and/or the injection volume.

  • Potential Cause 2: Inappropriate Mobile Phase pH.

    • Solution: The compound has an amide proton that can interact with free silanol groups on the silica support. Adjust the mobile phase pH with a suitable buffer (e.g., phosphate buffer) to a range of 3-4 to suppress this interaction.

  • Potential Cause 3: Column Degradation.

    • Solution: Flush the column with a strong solvent or replace it if performance does not improve.[2]

Problem 3: Ambiguous NMR Spectrum
  • Potential Cause 1: Presence of Water.

    • Solution: Use high-purity deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and ensure glassware is thoroughly dried. A broad peak from water can obscure the amide N-H proton signal.

  • Potential Cause 2: Low Signal-to-Noise Ratio.

    • Solution: Increase the number of scans to improve the signal-to-noise ratio, especially for the ¹³C NMR spectrum.

  • Potential Cause 3: Impurities.

    • Solution: Correlate minor peaks with HPLC-MS data to identify potential impurities. Signals from unreacted Ethyl 2-aminobenzoate are a common issue.

Data Presentation: Expected Analytical Data

The following tables summarize the expected quantitative data from various analytical techniques. These are predictive values based on the chemical structure and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.0 - 11.5s1HAmide N-H
~8.7 (dd)dd1HAromatic H (adjacent to NH)
~8.1 (dd)dd1HAromatic H (adjacent to CO₂)
~7.6 (ddd)ddd1HAromatic H
~7.2 (ddd)ddd1HAromatic H
4.43 (q)q2HEster -OCH₂ CH₃
4.35 (s)s2HAcyl -CH₂ Cl
1.42 (t)t3HEster -OCH₂CH₃

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~168.0Ester Carbonyl (C=O)
~165.5Amide Carbonyl (C=O)
~140.0Aromatic C (C-NH)
~134.5Aromatic C
~131.0Aromatic C
~124.0Aromatic C
~122.0Aromatic C
~116.0Aromatic C (C-CO₂)
~61.5Ester -OCH₂ CH₃
~43.0Acyl -CH₂ Cl
~14.2Ester -OCH₂CH₃

Table 3: Expected Mass Spectrometry (EI) Fragments

m/z ValueProposed Fragment Ion
241/243[M]⁺ (Molecular ion peak with chlorine isotope pattern)
196[M - OCH₂CH₃]⁺
166[M - CO₂CH₂CH₃]⁺
148[C₈H₆NO]⁺
120[C₇H₆N]⁺

Table 4: Key FTIR Absorption Bands

Wavenumber (cm⁻¹)Functional Group Assignment
~3300N-H Stretching (Amide)
~3050Aromatic C-H Stretching
~2980Aliphatic C-H Stretching
~1710C=O Stretching (Ester)
~1680C=O Stretching (Amide I)
~1590, 1530Aromatic C=C Stretching & N-H Bending (Amide II)
~1250C-O Stretching (Ester)
~750C-Cl Stretching

Experimental Protocols

Protocol 1: Purity Determination by Reverse-Phase HPLC
  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    • Start at 30% B, hold for 2 min.

    • Ramp to 90% B over 15 min.

    • Hold at 90% B for 3 min.

    • Return to 30% B over 1 min and re-equilibrate for 4 min.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 0.5 mg/mL.

Protocol 2: Structure Confirmation by ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time: 4 seconds.

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (CDCl₃: 7.26 ppm; DMSO-d₆: 2.50 ppm). Integrate all peaks and assign them to the corresponding protons.

Visualizations

Synthesis and Impurity Profile

The following diagram illustrates the synthetic pathway from Ethyl 2-aminobenzoate and highlights the common process-related impurities and degradation products that pose analytical challenges.

G cluster_start Starting Materials cluster_impurities Potential Impurities & Degradants SM1 Ethyl 2-aminobenzoate Product This compound (Target Compound) SM1->Product + Base (e.g., Pyridine) Imp1 Unreacted Ethyl 2-aminobenzoate SM1->Imp1 Incomplete Reaction SM2 Chloroacetyl Chloride SM2->Product + Base (e.g., Pyridine) Imp2 Chloroacetic Acid (Reagent Hydrolysis) SM2->Imp2 + H₂O Imp3 2-[(chloroacetyl)amino]benzoic acid (Product Hydrolysis) Product->Imp3 + H₂O (Acid/Base) G start New Batch of This compound ftir FTIR Spectroscopy (Functional Groups) start->ftir hplc HPLC-UV Analysis (Purity Check) ftir->hplc lcms LC-MS Analysis (Mass Confirmation & Impurity ID) hplc->lcms Purity > 98%? fail Batch Fails QC (Re-purify or Reject) hplc->fail No nmr NMR (¹H, ¹³C) (Structure Confirmation) lcms->nmr pass Batch Passes QC nmr->pass Structure Confirmed? nmr->fail No G p1 Unexpected Peak in HPLC Chromatogram q1 Inject Solvent Blank. Is Peak Present? p1->q1 a1 Source is System or Solvent Contamination. Clean System. q1->a1 Yes q2 Re-prepare Sample. Is Peak Still Present? q1->q2 No a2 Source was Sample Preparation Error. q2->a2 No q3 Analyze by LC-MS. Does Mass Match a Known Impurity? q2->q3 Yes a3 Peak is a Known Impurity (e.g., Starting Material, Degradant). q3->a3 Yes a4 Peak is an Unknown Impurity. Requires Further Characterization. q3->a4 No

References

Validation & Comparative

A Comparative Analysis of the Reactivity of Ethyl 2-[(chloroacetyl)amino]benzoate and Ethyl Bromoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry, particularly in the development of pharmaceutical intermediates, the choice of alkylating agent is pivotal to the efficiency and success of a reaction. This guide provides a detailed comparison of the reactivity of two α-halo ester alkylating agents: Ethyl 2-[(chloroacetyl)amino]benzoate and the more common ethyl bromoacetate. This analysis is based on fundamental principles of organic chemistry and available experimental data for analogous compounds, offering insights into their respective performance in nucleophilic substitution reactions.

Executive Summary

Ethyl bromoacetate is generally a more reactive alkylating agent than this compound. This heightened reactivity is primarily attributed to the superior leaving group ability of the bromide ion compared to the chloride ion. While specific kinetic data for this compound is not extensively available in the literature, a robust comparison can be drawn from the well-established principles of nucleophilic substitution reactions and experimental data from similar substrates. This guide will delve into the theoretical underpinnings of this reactivity difference, present available quantitative data for ethyl bromoacetate, and provide representative experimental protocols.

Theoretical Framework: The Role of the Leaving Group

The reactivity of α-halo esters in SN2 reactions is significantly influenced by the nature of the halogen substituent, which functions as the leaving group. A good leaving group is a species that can stabilize the negative charge it acquires after bond cleavage.

In the case of this compound and ethyl bromoacetate, the leaving groups are chloride (Cl⁻) and bromide (Br⁻) ions, respectively. Bromide is a better leaving group than chloride.[1][2] This is because Br⁻ is a larger and more polarizable ion than Cl⁻, allowing for the negative charge to be dispersed over a larger volume, which results in a more stable anion.[1] Consequently, the C-Br bond is weaker and more readily cleaved by an incoming nucleophile than the C-Cl bond.

The general order of leaving group ability for halogens in nucleophilic substitution reactions is I⁻ > Br⁻ > Cl⁻ > F⁻.[2] Therefore, reactions involving ethyl bromoacetate are expected to proceed at a faster rate and under milder conditions than those with this compound.

The workflow for a typical nucleophilic substitution reaction with these reagents is illustrated below.

G cluster_0 Reaction Initiation cluster_1 Reaction Progression Nucleophile Nucleophile Transition_State SN2 Transition State Nucleophile->Transition_State Alkylating_Agent This compound OR Ethyl Bromoacetate Alkylating_Agent->Transition_State Solvent_Base Solvent + Base Solvent_Base->Transition_State Alkylated_Product Alkylated Product Transition_State->Alkylated_Product Leaving_Group_Halide Leaving Group (X-) Transition_State->Leaving_Group_Halide

Caption: Generalized workflow for the SN2 reaction.

Quantitative Data Comparison

While direct comparative kinetic data for this compound is scarce, extensive studies on ethyl bromoacetate with various nucleophiles provide a baseline for its reactivity. The following table summarizes second-order rate constants for the reaction of ethyl bromoacetate with different nucleophiles. It is anticipated that the rate constants for this compound under identical conditions would be significantly lower.

NucleophileSolventTemperature (°C)Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹)
ThiophenoxideMethanol201.3 x 10⁻¹
PiperidineBenzene252.5 x 10⁻⁵
AnilineMethanol251.7 x 10⁻⁶

Note: This data is representative and compiled from various sources on the reactivity of ethyl bromoacetate. The electronic and steric effects of the 2-[(chloroacetyl)amino] moiety on the benzene ring in this compound are expected to have a minor influence on the reactivity of the chloroacetyl group compared to the difference in the leaving group ability between chloride and bromide.

Experimental Protocols

Below are detailed experimental protocols for N-alkylation reactions. The protocol for ethyl bromoacetate is a standard procedure, while the one for this compound is a projected methodology, likely requiring more forcing conditions.

Protocol 1: N-Alkylation of a Primary Amine with Ethyl Bromoacetate

Materials:

  • Primary amine (e.g., benzylamine)

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the primary amine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add ethyl bromoacetate (1.1 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Proposed N-Alkylation of a Primary Amine with this compound

Materials:

  • Primary amine (e.g., benzylamine)

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Sodium iodide (NaI) (catalytic amount)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the primary amine (1.0 eq) in DMF, add potassium carbonate (2.5 eq) and a catalytic amount of sodium iodide (0.1 eq). The addition of sodium iodide facilitates the reaction through the Finkelstein reaction, in-situ generating the more reactive iodoacetyl intermediate.

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.1 eq) to the suspension.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the progress by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

The logical relationship for choosing the appropriate alkylating agent based on desired reactivity is depicted in the following diagram.

G Start Reaction Requirement High_Reactivity High Reactivity / Mild Conditions Start->High_Reactivity Low_Reactivity Lower Reactivity / More Forcing Conditions Start->Low_Reactivity EBA Choose Ethyl Bromoacetate High_Reactivity->EBA Yes ECCAB Choose this compound Low_Reactivity->ECCAB Yes

Caption: Decision path for selecting an alkylating agent.

Conclusion

References

A Comparative Guide to the Validation of an HPLC Method for Purity Determination of Ethyl 2-[(chloroacetyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of key validation parameters for a stability-indicating High-Performance Liquid Chromatography (HPLC) method designed for the purity determination of Ethyl 2-[(chloroacetyl)amino]benzoate, a critical intermediate in pharmaceutical synthesis. The methodologies and acceptance criteria detailed herein are aligned with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring suitability for regulatory submissions.[1][2]

Introduction to HPLC Method Validation

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[1] For the purity determination of a pharmaceutical intermediate like this compound, the HPLC method must be specific, accurate, precise, and robust to ensure the quality and consistency of the final active pharmaceutical ingredient (API).[3][4] This guide compares a primary, modern Reversed-Phase HPLC (RP-HPLC) method with a hypothetical alternative method to highlight critical performance attributes.

Experimental Protocols

Primary Method: Stability-Indicating RP-HPLC

This method is designed to separate this compound from its potential process-related impurities and degradation products.

  • Chromatographic System:

    • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column:

    • C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A gradient mixture of Mobile Phase A (0.1% phosphoric acid in water) and Mobile Phase B (Acetonitrile).

    • Gradient Program:

      • 0-5 min: 80% A, 20% B

      • 5-25 min: Linear gradient to 20% A, 80% B

      • 25-30 min: 20% A, 80% B

      • 30.1-35 min: Re-equilibration to 80% A, 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a 0.5 mg/mL solution of this compound reference standard in a 50:50 mixture of acetonitrile and water (diluent).

    • Sample Solution: Prepare a 0.5 mg/mL solution of the this compound sample in the diluent.

Alternative Method: Isocratic Normal-Phase HPLC (for comparison)

This hypothetical older method is presented to contrast with the more robust, stability-indicating RP-HPLC method.

  • Chromatographic System:

    • HPLC system with an isocratic pump, manual injector, and a single-wavelength UV detector.

  • Column:

    • Silica, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • Isocratic mixture of n-Hexane:Ethyl Acetate (70:30 v/v).

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 25°C (ambient)

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

Data Presentation and Comparison of Validation Parameters

The following tables summarize the validation data for the primary RP-HPLC method, with comparative notes on the expected performance of the alternative method.

System Suitability

System suitability testing ensures that the chromatographic system is adequate for the intended analysis.

ParameterAcceptance CriteriaPrimary RP-HPLC Method ResultsAlternative NP-HPLC Method (Expected)
Tailing Factor (T) T ≤ 2.01.15Likely > 1.5 due to potential silanol interactions
Theoretical Plates (N) N ≥ 20008500Lower, potentially < 5000
% RSD of Peak Area ≤ 1.0% (for n=6 injections)0.45%≤ 2.0%
% RSD of Retention Time ≤ 1.0% (for n=6 injections)0.20%≤ 2.0%
Specificity (Forced Degradation)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants.[1] Forced degradation studies were performed on this compound.

Stress ConditionObservations for Primary RP-HPLC Method
Acid Hydrolysis (0.1N HCl, 60°C, 8h) ~15% degradation. Main peak is well-resolved from degradation products.
Base Hydrolysis (0.1N NaOH, 60°C, 4h) ~20% degradation. Good separation of all peaks.
Oxidative (3% H₂O₂, RT, 24h) ~10% degradation. No co-elution observed.
Thermal (105°C, 48h) ~5% degradation. Peak purity of the main peak is confirmed.
Photolytic (ICH Q1B, 1.2 million lux hours) Negligible degradation.

Note: The alternative Normal-Phase method is not expected to be stability-indicating, as the polar degradation products would likely have very short retention times and co-elute near the solvent front.

Linearity

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.

ParameterAcceptance CriteriaPrimary RP-HPLC Method Results
Range 50% to 150% of test concentration0.25 mg/mL to 0.75 mg/mL
Correlation Coefficient (r²) ≥ 0.9990.9998
Y-intercept Close to zeroMinimal
Residual Sum of Squares Visually inspect plot for randomnessRandom distribution of residuals
Accuracy (% Recovery)

Accuracy is the closeness of test results to the true value. It is determined by applying the method to samples to which known amounts of analyte have been added.

Concentration LevelAmount Spiked (mg/mL)Amount Recovered (mg/mL)% Recovery
80% 0.400.39899.5%
100% 0.500.503100.6%
120% 0.600.59799.5%
Average % Recovery 99.87%
Acceptance Criteria 98.0% - 102.0%
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Precision TypeParameterAcceptance CriteriaPrimary RP-HPLC Method Results
Repeatability (Intra-day) % RSD (n=6)≤ 2.0%0.55%
Intermediate Precision (Inter-day) % RSD (n=6, different day, analyst)≤ 2.0%0.82%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

ParameterMethodAcceptance CriteriaPrimary RP-HPLC Method Results
LOD Based on Signal-to-Noise (S/N)S/N ratio ≥ 3:10.05 µg/mL
LOQ Based on Signal-to-Noise (S/N)S/N ratio ≥ 10:10.15 µg/mL
Robustness

Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters.

Parameter VariedVariation% RSD of Results
Flow Rate (± 0.1 mL/min) 0.9 mL/min and 1.1 mL/min< 1.0%
Column Temperature (± 2°C) 28°C and 32°C< 1.0%
Mobile Phase pH (± 0.2) pH 2.8 and pH 3.2 (for Mobile Phase A)< 1.5%

Mandatory Visualizations

The following diagrams illustrate the workflow and logical relationships within the HPLC method validation process.

HPLC_Validation_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Reporting protocol Develop Validation Protocol standards Prepare Standards & Samples protocol->standards specificity Specificity & Forced Degradation standards->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Analyze Data vs. Acceptance Criteria robustness->data_analysis report Generate Validation Report data_analysis->report

Caption: Workflow for HPLC Method Validation.

Validation_Parameters cluster_core Core Performance cluster_quantitative Quantitative Attributes cluster_sensitivity Sensitivity cluster_reliability Reliability Accuracy Accuracy Precision Precision Robustness Robustness Precision->Robustness Specificity Specificity Specificity->Accuracy Linearity Linearity Linearity->Accuracy Linearity->Precision Range Range Linearity->Range Range->Accuracy Range->Precision LOQ LOQ LOQ->Linearity LOD LOD LOD->LOQ

Caption: Interrelationship of Validation Parameters.

Conclusion

The validation data demonstrates that the primary stability-indicating RP-HPLC method is specific, linear, accurate, precise, and robust for the purity determination of this compound. It is superior to the hypothetical alternative method, particularly in its ability to separate the main compound from potential degradation products, a critical requirement for a purity assay in the pharmaceutical industry. This validated method is fit for its intended purpose and can be confidently implemented for routine quality control and stability testing.

References

Comparative study of the biological activity of Ethyl 2-[(chloroacetyl)amino]benzoate and its analogs.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the biological activities of Ethyl 2-[(chloroacetyl)amino]benzoate and its structurally related analogs reveals a broad spectrum of pharmacological potential. These compounds have been investigated for their anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties. This guide provides a comparative overview of their efficacy, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in this promising area of medicinal chemistry.

Comparative Biological Activity

The biological activities of various analogs are summarized below, highlighting their potential in different therapeutic areas. The data has been compiled from multiple studies to provide a comparative perspective.

Anticancer Activity

A variety of analogs incorporating the chloroacetyl pharmacophore have demonstrated significant cytotoxic effects against several cancer cell lines. The mechanism of action often involves the inhibition of critical cellular pathways. For instance, derivatives of 2-aminobenzothiazole, synthesized from chloroacetylated precursors, have shown potent antiproliferative activity.[1][2]

Compound/Analog ClassCell LineActivity MetricValueReference
2-amino-8-chloro-5,5-dioxo[3][4][5]triazolo[2,3-b][3][4][5]benzodithiazine derivative (Compound 17)Leukemia SRlog GI50-7.67[6]
log TGI-6.90[6]
log LC50-4.77[6]
Optically active thiourea derivative (IVe)Ehrlich Ascites Carcinoma (EAC)IC5010-24 µM[2]
MCF-7 (Breast Cancer)IC5015-30 µM[2]
HeLa (Cervical Cancer)IC5033-48 µM[2]
Optically active thiourea derivative (IVf)Ehrlich Ascites Carcinoma (EAC)IC5010-24 µM[2]
MCF-7 (Breast Cancer)IC5015-30 µM[2]
HeLa (Cervical Cancer)IC5033-48 µM[2]
Ciminalum–thiazolidinone hybrid (2h)NCI-60 Panel (Average)GI501.57 µM[7]
TGI13.3 µM[7]
LC5065.0 µM[7]
Anticonvulsant Activity

Several studies have highlighted the potential of N-acylated amino acid derivatives and other related structures as anticonvulsant agents.[8][9] The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens are commonly used to evaluate this activity.

Compound/Analog ClassTest ModelActivity MetricValueReference
1-(2-arylhydrazinecarboxamido)-2,2-dimethylcyclopropanecarboxylate derivative (6m)MESED509.8 mg/kg[9]
Neurotoxicity (TD50)TD50332.2 mg/kg[9]
Protective Index (TD50/ED50)PI33.9[9]
5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(substituted benzal) hydrazones (4d, 4g, 4h, 4m, 4n)Pentylenetetrazole-induced seizureActivityMore active than phenytoin[10]
Centella asiatica ethyl acetate fraction (EACA) with PhenytoinPentylenetetrazole-induced seizureED50 (Phenytoin alone)13 mg/kg[11]
ED50 (Phenytoin with EACA)5 mg/kg[11]
Anti-inflammatory Activity

The anti-inflammatory potential of aminobenzoate derivatives has been demonstrated in carrageenan-induced paw edema models in rats.[5][12] These studies suggest that structural modifications can lead to potent anti-inflammatory agents with reduced ulcerogenic side effects.[5]

Compound/Analog ClassTest ModelDosageInhibition of Edema (%)Reference
Piperazino/Morpholino amino acyl benzoates (Compound 10)Carrageenan-induced paw edemaNot specifiedPotent activity[5]
Belamcanda chinensis ethyl acetate extract (EAEBc)Carrageenan-induced paw edema200 mg/kg47.02% (at 1h)[12]
37.02% (at 3h)[12]
50.34% (at 5h)[12]
2-amino benzothiazole derivatives (Bt2, Bt, Bt7)Carrageenan-induced paw edema100 mg/kgSignificant activity comparable to Diclofenac[13]
Antimicrobial Activity

Analogs derived from 2-aminobenzothiazole and related heterocyclic systems have exhibited a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as some fungal strains.[3][14]

Compound/Analog ClassMicroorganismActivity MetricValue (µg/mL)Reference
2-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acids (5a-h)Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coliAntibacterial ActivityGood to moderate[3]
Dialkyne substituted 2-aminobenzothiazole derivative (3e)Gram-positive and Gram-negative bacteriaMIC3.12[14]
Dialkyne substituted 2-aminobenzothiazole derivative (3n)Fungal strainsMIC1.56 - 12.5[14]
Ethylparaben hydrazide-hydrazone derivative (3g)Staphylococcus aureusMIC2[15]
Ethylparaben hydrazide-hydrazone derivative (3b)Candida albicansMIC64[15]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of the key experimental protocols used in the evaluation of these compounds.

Synthesis of 2-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acids[3]
  • Step 1: Synthesis of 2-(2-chloro-acetylamino)benzothiazole-6-carboxylic acid (2) : 2-Aminobenzothiazole-6-carboxylic acid (1) is condensed with chloroacetyl chloride.

  • Step 2: Synthesis of 2-(2-hydrazinoacetylamino)benzothiazole-6-carboxylic acid (3) : Compound 2 is aminated with hydrazine hydrate.

  • Step 3: Synthesis of 2-{2-[N'-(arylidene)hydrazino]acetylamino}-benzothiazole-6-carboxylic acids (4a-h) : Compound 3 is condensed with various aromatic aldehydes.

  • Step 4: Synthesis of 2-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino]acetylamino}benzothiazole-6-carboxylic acids (5a-h) : Compounds 4a-h undergo dehydrative annulation with chloroacetyl chloride in the presence of triethylamine.

In Vitro Anticancer Activity Assay (MTT Assay)[2]
  • Cell Seeding : Cancer cell lines (e.g., MCF-7, HeLa) are seeded in 96-well plates and incubated to allow for cell attachment.

  • Compound Treatment : The cells are treated with various concentrations of the test compounds and incubated for a specified period.

  • MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization : The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement : The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Anticonvulsant Screening (Maximal Electroshock Test)[9]
  • Animal Model : Mice are used as the experimental animals.

  • Compound Administration : The test compounds are administered to the mice, typically via intraperitoneal injection.

  • Induction of Seizures : After a predetermined time, seizures are induced by delivering an electrical stimulus through corneal electrodes.

  • Observation : The mice are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Data Analysis : The dose of the compound that protects 50% of the animals from the tonic hind limb extension (ED50) is determined.

Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)[12]
  • Animal Model : Rats are typically used for this assay.

  • Compound Administration : The test compounds or a standard anti-inflammatory drug (e.g., Indomethacin) are administered to the animals.

  • Induction of Edema : After a specific time, a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation.

  • Measurement of Paw Volume : The volume of the paw is measured at various time intervals after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition : The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and screening of these bioactive compounds and a representative synthetic pathway.

G cluster_synthesis Synthesis Workflow cluster_screening Biological Screening Workflow Start Starting Materials (e.g., Ethyl 2-aminobenzoate) Chloroacetylation Chloroacetylation Start->Chloroacetylation Intermediate This compound Chloroacetylation->Intermediate Derivatization Derivatization/ Cyclization Intermediate->Derivatization Analogs Library of Analogs Derivatization->Analogs Screening High-Throughput Screening Analogs->Screening InVitro In Vitro Assays (e.g., MTT, MIC) Screening->InVitro InVivo In Vivo Models (e.g., MES, Paw Edema) InVitro->InVivo Hit Hit Identification InVivo->Hit Lead Lead Optimization Hit->Lead

Caption: General workflow for synthesis and biological screening of analogs.

G cluster_pathway Representative Synthetic Pathway for Azetidinone Analogs A 2-Aminobenzothiazole- 6-carboxylic acid B 2-(2-chloro-acetylamino) benzothiazole-6-carboxylic acid A->B + Chloroacetyl chloride C 2-(2-hydrazinoacetylamino) benzothiazole-6-carboxylic acid B->C + Hydrazine hydrate D 2-{2-[N'-(arylidene)hydrazino] acetylamino}benzothiazole-6-carboxylic acid C->D + Aromatic aldehydes E 2-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino] acetylamino}benzothiazole-6-carboxylic acid D->E + Chloroacetyl chloride + Triethylamine

Caption: Synthesis of 2-azetidinone analogs of this compound.

References

A Spectroscopic Comparison of Ethyl 2-[(chloroacetyl)amino]benzoate and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of the pharmaceutical intermediate, Ethyl 2-[(chloroacetyl)amino]benzoate, with its precursors, ethyl anthranilate and chloroacetyl chloride. The following sections present a comprehensive analysis of their characteristic spectral data obtained from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This information is crucial for researchers and professionals in drug development for reaction monitoring, quality control, and structural elucidation.

Spectroscopic Data Summary

The spectroscopic data for this compound and its precursors are summarized in the tables below. These tables provide a quick reference for comparing the key spectral features of each compound.

Table 1: Infrared (IR) Spectroscopy Data

CompoundKey Functional GroupCharacteristic Peak (cm⁻¹)Reference
Ethyl Anthranilate N-H (amine)3480, 3370 (symmetric & asymmetric stretching)[1]
C=O (ester)1690[1]
C-N1250[1]
Aromatic C-H3050[1]
Chloroacetyl Chloride C=O (acid chloride)1780[2]
C-Cl750[2]
This compound N-H (amide)~3300Inferred
C=O (amide)~1680Inferred
C=O (ester)~1720Inferred
C-Cl~760Inferred

Table 2: ¹H NMR Spectroscopy Data (Chemical Shift δ in ppm)

CompoundProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Reference
Ethyl Anthranilate -CH₃1.38Triplet7.1[3]
-CH₂-4.35Quartet7.1[3]
-NH₂5.5 (broad)Singlet-[3]
Aromatic H6.6-7.9Multiplet-[3]
Chloroacetyl Chloride -CH₂-4.5Singlet-[4]
This compound -CH₃~1.4Triplet~7.0Inferred
-CH₂- (ester)~4.4Quartet~7.0Inferred
-CH₂- (acyl)~4.3Singlet-Inferred
-NH-~9.0 (broad)Singlet-Inferred
Aromatic H~7.1-8.5Multiplet-Inferred

Table 3: ¹³C NMR Spectroscopy Data (Chemical Shift δ in ppm)

CompoundCarbonChemical Shift (ppm)Reference
Ethyl Anthranilate -CH₃14.5[5]
-CH₂-60.5[5]
Aromatic C110-150[5]
C=O (ester)168.0[5]
Chloroacetyl Chloride -CH₂-45.9[6]
C=O170.1[6]
This compound -CH₃~14Inferred
-CH₂- (ester)~61Inferred
-CH₂- (acyl)~43Inferred
Aromatic C~115-140Inferred
C=O (amide)~165Inferred
C=O (ester)~168Inferred

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragment IonsReference
Ethyl Anthranilate 165137, 120, 92[7]
Chloroacetyl Chloride 112, 114 (isotope pattern)77, 49[8]
This compound 241, 243 (isotope pattern)164, 146, 120Inferred

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound involves the acylation of ethyl anthranilate with chloroacetyl chloride.[9]

Materials:

  • Ethyl anthranilate

  • Chloroacetyl chloride

  • Anhydrous solvent (e.g., Dichloromethane, Chloroform, or Ethyl Acetate)

  • A base (e.g., Triethylamine or Pyridine)

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve ethyl anthranilate in the chosen anhydrous solvent.

  • Cool the solution in an ice bath to 0-5 °C.

  • Add the base to the solution with stirring.

  • Slowly add an equimolar amount of chloroacetyl chloride dropwise to the cooled solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (typically monitored by TLC until completion).

  • Upon completion, the reaction mixture is typically washed with a dilute acid (e.g., HCl) to remove excess base, followed by a wash with a dilute base (e.g., NaHCO₃) to remove any unreacted acid chloride, and finally with brine.

  • The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by recrystallization or column chromatography.

Spectroscopic Analysis
  • Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer. Samples can be analyzed as neat liquids (for chloroacetyl chloride and ethyl anthranilate) or as a thin film or KBr pellet for the solid product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer (e.g., 300 or 500 MHz). Samples are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system. Electron ionization (EI) is a common method for generating ions.

Visualizing the Synthesis

The synthesis of this compound from its precursors is a straightforward acylation reaction. The logical workflow of this synthesis is depicted in the following diagram.

SynthesisWorkflow EA Ethyl Anthranilate Reaction Acylation Reaction EA->Reaction CC Chloroacetyl Chloride CC->Reaction Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction Base Base (e.g., Triethylamine) Base->Reaction Product This compound Reaction->Product + HCl Workup Aqueous Workup & Purification Product->Workup FinalProduct Purified Product Workup->FinalProduct

Caption: Synthesis workflow for this compound.

References

A Comparative Guide to Purity Assessment of Ethyl 2-[(chloroacetyl)amino]benzoate by Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: December 2025

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and manufacturing. Ethyl 2-[(chloroacetyl)amino]benzoate, a key intermediate, requires precise and accurate purity determination to ensure the safety and efficacy of the final drug product. This guide provides a detailed comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other common analytical techniques for purity assessment, supported by experimental protocols and data.

Quantitative NMR (qNMR) has emerged as a powerful and reliable primary method for determining the purity of organic compounds.[1] Its key advantage lies in the direct proportionality between the NMR signal intensity and the number of nuclei, allowing for accurate quantification without the need for a reference standard of the analyte itself.[2][3]

Quantitative Data Summary

The following table summarizes the performance of qNMR compared to other common analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titration.

Parameter Quantitative NMR (qNMR) HPLC GC Titration
Principle Signal intensity is directly proportional to the molar concentration of the analyte.Separation based on differential partitioning between a mobile and stationary phase.Separation of volatile compounds based on their partitioning between a carrier gas and a stationary phase.Chemical reaction with a standardized solution (titrant).
Purity Range (%) 95 - 10080 - 10085 - 100Varies with reaction stoichiometry
Precision (RSD) < 1%< 2%< 2%< 0.5%
Analysis Time ~15-30 min per sample~20-60 min per sample~20-60 min per sample~10-20 min per sample
Sample Req. ~5-20 mg~1-5 mg~1 mg~100-200 mg
Structural Info. Yes (Confirms structure)NoNoNo
Primary Method YesNo (Requires reference standard)No (Requires reference standard)Yes (for specific functional groups)

Experimental Methodologies

Quantitative ¹H-NMR Spectroscopy

The qNMR method provides a direct measurement of the purity of this compound by comparing the integral of a specific analyte proton signal to the integral of a known amount of an internal standard.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound and a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into a clean, dry vial. The internal standard should have a simple spectrum and signals that do not overlap with the analyte.[4]

    • Record the weights to a precision of 0.01 mg.[5]

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆) in which both the sample and the internal standard are fully soluble.[2]

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H-NMR spectrum using a spectrometer operating at a field strength of 400 MHz or higher.

    • Ensure quantitative acquisition parameters are used, including a sufficient relaxation delay (D1 ≥ 5 x T1 of the slowest relaxing proton) and a 90° pulse angle.[5]

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.[4]

  • Data Processing and Analysis:

    • Apply appropriate processing parameters, including Fourier transformation, phase correction, and baseline correction.[5]

    • Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.

    • Calculate the purity using the following formula[4]:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard (IS)

Diagram of the qNMR Experimental Workflow:

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Accurately weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H-NMR Spectrum (Quantitative Parameters) transfer->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Signals (Analyte & IS) process->integrate calculate Calculate Purity integrate->calculate result result calculate->result Purity Result

Caption: Workflow for purity determination by qNMR.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used comparative technique for purity assessment in the pharmaceutical industry.[6] It separates components of a mixture based on their affinity for a stationary phase and a liquid mobile phase.

Experimental Protocol Summary:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, such as a mixture of acetonitrile and water with a pH modifier (e.g., formic acid or phosphoric acid).[7]

  • Standard and Sample Preparation: Prepare a standard solution of this compound of known concentration and a sample solution.

  • Chromatographic Conditions: Use a suitable column (e.g., C18) and set the flow rate, column temperature, and injection volume.[8] Detection is typically performed using a UV detector at an appropriate wavelength.

  • Analysis: The purity is determined by comparing the peak area of the analyte in the sample to the total area of all peaks (area percent method) or by using an external standard calibration curve.

Gas Chromatography (GC)

GC is suitable for the analysis of volatile and thermally stable compounds.[6] It is particularly useful for detecting residual solvents or volatile impurities.

Experimental Protocol Summary:

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent.

  • GC Conditions: Select an appropriate capillary column (e.g., DB-1 or DB-5), set the oven temperature program, injector and detector temperatures, and carrier gas flow rate.[9] A Flame Ionization Detector (FID) is commonly used.

  • Analysis: Similar to HPLC, purity can be determined by area percent or external standard calibration.

Titration

Titration is a classic chemical analysis method that can be used to determine the purity of a substance based on a specific chemical reaction, such as the saponification of an ester.[10]

Experimental Protocol Summary (for Ester Determination):

  • Saponification: Accurately weigh the sample and react it with a known excess of a strong base (e.g., ethanolic potassium hydroxide) under reflux to hydrolyze the ester.[10][11]

  • Back Titration: Titrate the excess, unreacted base with a standardized acid (e.g., hydrochloric acid) using a suitable indicator (e.g., phenolphthalein).[10]

  • Blank Determination: Perform a blank titration without the sample to determine the initial amount of base.

  • Calculation: The difference in the amount of acid used for the sample and the blank corresponds to the amount of base consumed in the saponification, from which the purity of the ester can be calculated.

Diagram Comparing Analytical Methods:

Method_Comparison cluster_attributes Key Attributes qNMR qNMR Primary Primary Method (No Analyte Standard) qNMR->Primary Structural Structural Info qNMR->Structural Quantitative High Precision qNMR->Quantitative HPLC HPLC HPLC->Quantitative Separation Separation-Based HPLC->Separation GC GC GC->Separation Volatile For Volatile Analytes GC->Volatile Titration Titration Titration->Primary Titration->Quantitative Functional Functional Group Specific Titration->Functional

Caption: Comparison of key attributes of analytical methods.

Conclusion

For the purity assessment of this compound, qNMR offers significant advantages as a primary analytical method. It provides not only accurate and precise quantitative results but also structural confirmation in a single experiment. While HPLC and GC are powerful separation techniques suitable for routine quality control and impurity profiling, they typically require reference standards for quantification.[12] Titration offers high precision for the specific functional group (ester) but lacks the specificity and broader applicability of spectroscopic and chromatographic methods. The choice of method will depend on the specific requirements of the analysis, such as the need for a primary method, the nature of potential impurities, and the available instrumentation.

References

Confirming the Structure of Ethyl 2-[(chloroacetyl)amino]benzoate: A Comparative Guide Using 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of chemical and pharmaceutical research. For a molecule such as Ethyl 2-[(chloroacetyl)amino]benzoate, a complete understanding of its connectivity is critical for predicting its chemical behavior, reactivity, and potential biological activity. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides initial insights, two-dimensional (2D) NMR techniques are indispensable for definitive structural elucidation.

This guide provides a comprehensive comparison of 2D NMR techniques—specifically COSY, HSQC, and HMBC—for the structural confirmation of this compound. It includes predicted spectral data, detailed experimental protocols, and a comparison with alternative analytical methods, offering a robust framework for researchers in the field.

Predicted NMR Data for Structural Assignment

In the absence of a complete, published experimental dataset for this compound, the following ¹H and ¹³C NMR chemical shifts have been predicted based on the analysis of structurally similar compounds, including ethyl benzoate and 2-chloroacetamide. These predictions form the basis for interpreting the 2D correlation spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom LabelAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1C-~167.0
2C-~118.0
3CH~8.5 (d)~138.0
4CH~7.1 (t)~122.0
5CH~7.6 (t)~130.0
6CH~8.0 (d)~124.0
7NH~9.5 (s, broad)-
8C-~165.0
9CH₂~4.3 (s)~43.0
10O--
11CH₂~4.4 (q)~61.0
12CH₃~1.4 (t)~14.0

Note: Predicted chemical shifts (δ) are relative to TMS (0 ppm). Multiplicity is denoted as s (singlet), d (doublet), t (triplet), q (quartet).

Structural Elucidation Using 2D NMR Correlations

2D NMR experiments provide through-bond correlation data that reveals the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). This is invaluable for piecing together adjacent proton environments, such as those in the ethyl group and the aromatic ring.

Table 2: Expected ¹H-¹H COSY Correlations

Correlating Proton (F2 axis)Correlating Proton (F1 axis)Inferred Connectivity
H-4 (~7.1 ppm)H-3, H-5Aromatic spin system
H-5 (~7.6 ppm)H-4, H-6Aromatic spin system
H-11 (~4.4 ppm)H-12 (~1.4 ppm)-O-CH₂-CH₃ (Ethyl group)
HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment maps protons directly to their attached carbons (¹JCH). This technique is highly sensitive and provides a clear correlation for every protonated carbon, confirming the immediate chemical environment of each proton.

Table 3: Expected ¹H-¹³C HSQC Correlations

Proton (F2 axis)Carbon (F1 axis)Inferred Connectivity
H-3 (~8.5 ppm)C-3 (~138.0 ppm)Aromatic C-H
H-4 (~7.1 ppm)C-4 (~122.0 ppm)Aromatic C-H
H-5 (~7.6 ppm)C-5 (~130.0 ppm)Aromatic C-H
H-6 (~8.0 ppm)C-6 (~124.0 ppm)Aromatic C-H
H-9 (~4.3 ppm)C-9 (~43.0 ppm)-C(=O)-CH₂-Cl
H-11 (~4.4 ppm)C-11 (~61.0 ppm)-O-CH₂-CH₃
H-12 (~1.4 ppm)C-12 (~14.0 ppm)-O-CH₂-CH₃
HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is crucial for identifying longer-range couplings between protons and carbons, typically over two or three bonds (²JCH, ³JCH). This allows for the connection of different molecular fragments, such as linking the ethyl group to the benzoate core and the chloroacetyl group to the amine, and for identifying quaternary (non-protonated) carbons.

Table 4: Key Expected ¹H-¹³C HMBC Correlations

Proton (F2 axis)Correlating Carbon (F1 axis)Inferred Connectivity
H-6 (~8.0 ppm)C-1 (~167.0), C-2 (~118.0)Confirms position of ester group
H-11 (~4.4 ppm)C-1 (~167.0), C-12 (~14.0)Links ethyl group to ester carbonyl
H-7 (~9.5 ppm)C-2 (~118.0), C-3 (~138.0), C-8 (~165.0)Links amine to aromatic ring and chloroacetyl group
H-9 (~4.3 ppm)C-8 (~165.0)Links chloroacetyl methylene to its carbonyl
H-3 (~8.5 ppm)C-2 (~118.0), C-8 (~165.0)Confirms position of amino group

Experimental Workflow Visualization

The logical flow for confirming the structure of this compound using 1D and 2D NMR is illustrated below.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_interpretation Data Interpretation & Confirmation H1_NMR ¹H NMR C13_NMR ¹³C NMR Assign_Protons Assign Proton Signals (Integration, Multiplicity) H1_NMR->Assign_Protons Assign_Carbons Assign Carbon Signals (Chemical Shift) C13_NMR->Assign_Carbons COSY COSY HSQC HSQC Connect_Protons Establish H-H Connectivity (Spin Systems) COSY->Connect_Protons HMBC HMBC Connect_CH Correlate Protons to Directly Bonded Carbons HSQC->Connect_CH Connect_Fragments Connect Molecular Fragments via Long-Range Correlations HMBC->Connect_Fragments Assign_Protons->COSY Provides context for Assign_Protons->HSQC Provides context for Assign_Carbons->HSQC Provides context for Connect_Protons->HMBC Provides context for Connect_CH->HMBC Provides context for Final_Structure Confirm Final Structure Connect_Fragments->Final_Structure

Caption: Workflow for 2D NMR structural elucidation.

Comparison with Alternative Analytical Techniques

While 2D NMR is a powerful tool for structural elucidation, other techniques can provide complementary or, in some cases, primary structural information.

Table 5: Comparison of Structural Elucidation Techniques

TechniqueInformation ProvidedAdvantagesDisadvantages
2D NMR Spectroscopy Detailed atom-to-atom connectivity in solution.Provides unambiguous covalent bond framework; non-destructive.Requires relatively pure sample (>95%); larger sample amount needed; can be time-consuming.
Mass Spectrometry (MS) Molecular weight and elemental composition (High-Resolution MS); fragmentation patterns for substructural information.[1][2]Extremely high sensitivity (microgram to nanogram scale); fast analysis.[1]Does not provide direct connectivity information for isomers; fragmentation can be complex to interpret.[3]
Single-Crystal X-ray Diffraction Precise 3D arrangement of atoms in a solid-state crystal, including bond lengths and angles.[4]Provides the absolute, unambiguous 3D structure.Requires a suitable single crystal, which can be difficult or impossible to grow; structure is in solid-state, not solution.

Detailed Experimental Protocols

The following are generalized protocols for acquiring 2D NMR spectra on a standard NMR spectrometer (e.g., 400-600 MHz).

Sample Preparation
  • Dissolution: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Homogenization: Ensure the solution is thoroughly mixed and free of air bubbles.

¹H-¹H COSY (Correlation Spectroscopy) Protocol
  • Initial Setup: Acquire a standard 1D ¹H spectrum to determine the spectral width and transmitter offset. Ensure the 90° pulse width is accurately calibrated.[5]

  • Experiment Selection: Load a standard gradient-enhanced COSY (gCOSY) pulse sequence.[5]

  • Acquisition Parameters:

    • Spectral Width (SW): Set identical spectral widths in both F2 (direct) and F1 (indirect) dimensions to cover all proton signals.

    • Number of Scans (NS): Typically 2 to 8 scans per increment.

    • Increments (NI): Collect 256 to 512 increments in the F1 dimension for adequate resolution.

    • Relaxation Delay (d1): Set to 1-2 seconds.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a 2D Fourier transform.

    • Symmetrize the spectrum if necessary to reduce artifacts.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) Protocol
  • Initial Setup: Acquire 1D ¹H and ¹³C spectra to determine the respective spectral widths and offsets. Calibrate the 90° pulses for both ¹H and ¹³C.

  • Experiment Selection: Load a standard gradient-enhanced, sensitivity-improved HSQC pulse sequence (e.g., hsqcedetgpsisp2.3).[6]

  • Acquisition Parameters:

    • ¹H Spectral Width (F2): Set to cover all proton signals.

    • ¹³C Spectral Width (F1): Set to cover the aliphatic and aromatic regions (e.g., 0-180 ppm).

    • Number of Scans (NS): Typically 1 to 4 scans per increment.

    • Increments (NI): Collect 128 to 256 increments in the F1 dimension.

    • One-Bond Coupling Constant (¹JCH): Set to an average value of 145 Hz.

    • Relaxation Delay (d1): Set to 1-2 seconds.

  • Processing:

    • Apply a squared sine-bell window function in F2 and a sine-bell function in F1.

    • Perform a 2D Fourier transform.

    • Phase correct the spectrum in both dimensions.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) Protocol
  • Initial Setup: Use the same spectral widths and offsets as determined for the HSQC experiment.

  • Experiment Selection: Load a standard gradient-enhanced HMBC pulse sequence (e.g., hmbcgplpndqf).[7]

  • Acquisition Parameters:

    • ¹H Spectral Width (F2): Set to cover all proton signals.

    • ¹³C Spectral Width (F1): Set to cover the full expected carbon range, including quaternary and carbonyl carbons (e.g., 0-200 ppm).

    • Number of Scans (NS): Typically 4 to 16 scans per increment, as HMBC is less sensitive than HSQC.[8]

    • Increments (NI): Collect 256 to 512 increments in the F1 dimension.

    • Long-Range Coupling Constant (ⁿJCH): Optimize for an average value of 8-10 Hz to observe 2- and 3-bond correlations.[9]

    • Relaxation Delay (d1): Set to 1.5-2.5 seconds.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a 2D Fourier transform (typically in magnitude mode).

    • No phase correction is required for magnitude-mode spectra.

By systematically applying these 2D NMR techniques and comparing the observed correlations with the predicted data, researchers can achieve an unambiguous and confident structural confirmation of this compound. This level of analytical rigor is essential for advancing drug discovery and development programs.

References

A Comparative Guide to the Synthetic Efficiency of Routes to Ethyl 2-[(chloroacetyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two plausible synthetic routes to Ethyl 2-[(chloroacetyl)amino]benzoate, a valuable intermediate in pharmaceutical synthesis. The comparison is based on key metrics of synthetic efficiency, including reaction yield, time, and conditions, drawn from experimental data for analogous transformations.

Introduction

This compound is a key building block in the synthesis of various heterocyclic compounds with potential therapeutic applications. The efficiency of its synthesis is a critical factor in drug development and manufacturing. This guide evaluates two primary synthetic strategies:

  • Route A: Esterification of 2-aminobenzoic acid (anthranilic acid) to form ethyl 2-aminobenzoate (ethyl anthranilate), followed by N-acylation with chloroacetyl chloride.

  • Route B: N-acylation of 2-aminobenzoic acid with chloroacetyl chloride to produce 2-[(chloroacetyl)amino]benzoic acid, followed by esterification.

A logical workflow for comparing these synthetic routes is presented below.

G Comparative Workflow for Synthetic Routes cluster_0 Route A cluster_1 Route B cluster_2 Evaluation Metrics start_A 2-Aminobenzoic Acid esterification Esterification (Fischer-Speier) start_A->esterification intermediate_A Ethyl 2-Aminobenzoate esterification->intermediate_A acylation_A N-Acylation (Chloroacetyl Chloride) intermediate_A->acylation_A end_A This compound acylation_A->end_A metrics Yield Reaction Time Temperature Reagents & Solvents Purification end_A->metrics start_B 2-Aminobenzoic Acid acylation_B N-Acylation (Chloroacetyl Chloride) start_B->acylation_B intermediate_B 2-[(chloroacetyl)amino]benzoic Acid acylation_B->intermediate_B esterification_B Esterification (Fischer-Speier) intermediate_B->esterification_B end_B This compound esterification_B->end_B end_B->metrics

A Comparative Guide to Cross-Reactivity of Antibodies Targeting Ethyl 2-[(chloroacetyl)amino]benzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the cross-reactivity of antibodies raised against Ethyl 2-[(chloroacetyl)amino]benzoate derivatives. In the absence of specific published cross-reactivity data for this particular compound, this document outlines the fundamental principles, experimental protocols, and data interpretation strategies necessary for such a study. The methodologies described are based on established techniques for antibody characterization.

Understanding Antibody Cross-Reactivity

Antibody cross-reactivity occurs when an antibody, raised against a specific antigen, binds to a different, non-target antigen.[1][2] This phenomenon is typically due to structural similarities, or shared epitopes, between the intended antigen and the cross-reacting molecule.[1][2] For antibodies targeting small molecules like this compound derivatives, cross-reactivity is a critical parameter to evaluate, as it can impact the specificity and reliability of immunoassays.[3] Polyclonal antibodies, which recognize multiple epitopes on an antigen, have a higher likelihood of cross-reactivity compared to monoclonal antibodies that bind to a single epitope.[1]

Factors influencing cross-reactivity include:

  • Structural Homology: The degree of similarity between the immunogen and other molecules.

  • Antibody Type: Polyclonal versus monoclonal antibodies.

  • Assay Format: The specific immunoassay used (e.g., ELISA, FPIA) can influence the observed cross-reactivity.[4]

  • Assay Conditions: Factors like antibody and antigen concentration can modulate cross-reactivity.[4]

Experimental Protocols for Cross-Reactivity Assessment

A thorough investigation of antibody cross-reactivity involves a combination of predictive analysis and empirical testing.

Predictive Analysis using Sequence Homology

A preliminary assessment of potential cross-reactivity can be performed by comparing the immunogen sequence with sequences of related proteins or molecules from different species using tools like NCBI-BLAST.[1][3] While this method is more common for protein antigens, the principle of structural similarity applies to small molecules as well. A high degree of structural similarity suggests a higher likelihood of cross-reactivity. Generally, a sequence homology of over 75% almost guarantees cross-reactivity, while a homology over 60% indicates a strong likelihood that needs experimental verification.[1]

Empirical Testing: Immunoassays

Direct experimental testing is essential to confirm and quantify cross-reactivity. Common methods include Dot Blot and Enzyme-Linked Immunosorbent Assay (ELISA).

a) Dot Blot Assay

A dot blot is a straightforward method for qualitatively assessing the binding of an antibody to various antigens.[5]

Protocol:

  • Antigen Spotting: Spot 1 µL of purified this compound derivatives and a panel of structurally related compounds (potential cross-reactants) at a concentration of 100 ng/µL onto a nitrocellulose or PVDF membrane. Allow the spots to dry completely.[5]

  • Blocking: To prevent non-specific binding, immerse the membrane in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature with gentle agitation.[5]

  • Primary Antibody Incubation: Dilute the antibody raised against this compound to its recommended working concentration in the blocking buffer. Incubate the membrane in this primary antibody solution for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 5 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a labeled secondary antibody (e.g., HRP-conjugated) diluted in blocking buffer for 1 hour at room temperature.[5][6]

  • Washing: Repeat the washing step to remove the unbound secondary antibody.

  • Detection: Add a suitable substrate for the enzyme conjugate (e.g., chemiluminescent substrate for HRP) and visualize the signal using an appropriate imaging system. The intensity of the spots will indicate the degree of antibody binding.

b) Competitive ELISA

A competitive ELISA is a quantitative method to determine the specificity and cross-reactivity of an antibody. This assay measures the ability of related compounds to compete with the target antigen for binding to the antibody.

Protocol:

  • Coating: Coat a 96-well microtiter plate with a conjugate of the target antigen (this compound derivative) and a carrier protein. Incubate overnight at 4°C.

  • Washing: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add a blocking buffer to each well and incubate for 1-2 hours at room temperature to block any remaining non-specific binding sites.

  • Competition: Add a series of dilutions of the test compounds (structurally related derivatives) to the wells, followed by the addition of the primary antibody at a pre-titered concentration. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate to remove unbound reagents.

  • Secondary Antibody Incubation: Add an enzyme-labeled secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the plate again.

  • Detection: Add the enzyme substrate and measure the absorbance at the appropriate wavelength. The signal intensity is inversely proportional to the concentration of the competing free antigen.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each test compound. The percent cross-reactivity can be calculated using the following formula:

    % Cross-Reactivity = (IC50 of Target Antigen / IC50 of Test Compound) x 100

Data Presentation

Quantitative data from cross-reactivity studies should be presented in a clear and structured format for easy comparison.

Table 1: Hypothetical Cross-Reactivity of a Polyclonal Antibody against this compound

CompoundStructureIC50 (nM)% Cross-Reactivity
This compoundTarget Antigen10100%
Ethyl 2-aminobenzoateDerivative 15002%
2-AminobenzothiazoleRelated Compound> 10,000< 0.1%
Ethyl 4-aminobenzoateIsomer25000.4%
ChloroacetamideFragment> 10,000< 0.1%

Table 2: Hypothetical Comparison of Cross-Reactivity in Different Immunoassay Formats

CompoundELISA % Cross-ReactivityFPIA % Cross-Reactivity
This compound100%100%
Derivative A5%8%
Derivative B12%15%
Derivative C< 1%2%

Visualizations

Diagrams illustrating experimental workflows can aid in understanding the methodologies.

Dot_Blot_Workflow cluster_0 Membrane Preparation cluster_1 Antibody Incubation cluster_2 Detection Antigen Spotting Antigen Spotting Drying Drying Antigen Spotting->Drying Allow to dry Blocking Blocking Drying->Blocking 1 hr, RT Primary Ab Incubation Primary Ab Incubation Blocking->Primary Ab Incubation Wash 1 Wash 1 Primary Ab Incubation->Wash 1 1 hr, RT Secondary Ab Incubation Secondary Ab Incubation Wash 1->Secondary Ab Incubation Wash 2 Wash 2 Secondary Ab Incubation->Wash 2 1 hr, RT Substrate Addition Substrate Addition Wash 2->Substrate Addition Signal Detection Signal Detection Substrate Addition->Signal Detection

Caption: Workflow for Dot Blot cross-reactivity testing.

Immunoassay_Logic cluster_assay Competitive Immunoassay Principle cluster_relationship Relationship Antibody Antibody Binding Competitive Binding Antibody->Binding Labeled_Antigen Labeled Antigen (Constant Amount) Labeled_Antigen->Binding Sample_Antigen Sample Antigen (Variable Amount) Sample_Antigen->Binding Signal Measured Signal Binding->Signal High_Sample_Ag High Sample Antigen Low_Sample_Ag Low Sample Antigen Low_Signal Low Signal High_Sample_Ag->Low_Signal High_Signal High Signal Low_Sample_Ag->High_Signal

Caption: Logic of a competitive immunoassay for cross-reactivity.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro cytotoxic effects of compounds structurally related to Ethyl 2-[(chloroacetyl)amino]benzoate. Due to a lack of direct studies on the target compound, this report synthesizes data from research on analogous structures, including aminobenzoic acid derivatives and chloroacetamide-bearing molecules. The aim is to offer a predictive overview of potential efficacy and to guide future research in the development of novel anticancer agents.

Comparative Cytotoxicity Data

The cytotoxic potential of a compound is a critical initial endpoint in anticancer drug discovery. The following tables summarize the in vitro cytotoxicity (IC50 values) of various compounds that share structural motifs with this compound. These motifs include the aminobenzoic acid scaffold and the chloroacetamide functional group.

Cytotoxicity of Chloroacetamide-Containing Compounds

The chloroacetyl group is a known reactive moiety that can contribute to the cytotoxic effects of small molecules.

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference
2-ChloroacetamidesThiazole DerivativeJurkat (T-cell leukemia)Significant Activity[1]
2-ChloroacetamidesThiazole DerivativeMDA-MB-231 (Breast Cancer)Significant Activity[1]
2,2-DichloroacetamidesThiazole DerivativeVariousNegligible Activity[1]

Note: "Significant Activity" indicates that the compounds were reported as active, but specific IC50 values were not provided in the abstract.

Cytotoxicity of Aminobenzoic Acid and Benzoate Derivatives

The aminobenzoic acid backbone is a common scaffold in medicinal chemistry with diverse biological activities.

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference
4-Amino-3-chloro benzoate ester derivativeHydrazine-1-carbothioamide (N5a)A549 (Lung Cancer)Data not specified in abstract[2][3]
4-Amino-3-chloro benzoate ester derivativeHydrazine-1-carbothioamide (N5a)HepG2 (Liver Cancer)Data not specified in abstract[2][3]
4-Amino-3-chloro benzoate ester derivativeHydrazine-1-carbothioamide (N5a)HCT-116 (Colorectal Cancer)Data not specified in abstract[2][3]
Anthranilic acid sulfonamide analog4-Nitrobenzenesulfonamide of anthranilic acid (5)MOLT-3 (Leukemia)15.71 µg/mL[4]
Anthranilic acid sulfonamide analog4-Methylbenzenesulfonamide of anthranilic acid (7)MOLT-3 (Leukemia)32.88 µg/mL[4]
Anthranilic acid sulfonamide analog4-Chlorobenzenesulfonamide of anthranilic acid (8)MOLT-3 (Leukemia)33.96 µg/mL[4]
2-Aminobenzothiazole derivativeCompound 13HCT116 (Colorectal Cancer)6.43[5]
2-Aminobenzothiazole derivativeCompound 13A549 (Lung Cancer)9.62[5]
2-Aminobenzothiazole derivativeCompound 13A375 (Melanoma)8.07[5]
2-Aminobenzothiazole-TZD hybridCompound 20HepG2 (Liver Cancer)9.99[5]
2-Aminobenzothiazole-TZD hybridCompound 20HCT-116 (Colorectal Cancer)7.44[5]
2-Aminobenzothiazole-TZD hybridCompound 20MCF-7 (Breast Cancer)8.27[5]
Optically active thiourea derivativeCompound IVeEAC (Ehrlich Ascites Carcinoma)10-24[6]
Optically active thiourea derivativeCompound IVfEAC (Ehrlich Ascites Carcinoma)10-24[6]
Optically active thiourea derivativeCompound IVhEAC (Ehrlich Ascites Carcinoma)10-24[6]
Optically active thiourea derivativeCompound IVeMCF-7 (Breast Cancer)15-30[6]
Optically active thiourea derivativeCompound IVfMCF-7 (Breast Cancer)15-30[6]
Optically active thiourea derivativeCompound IVhMCF-7 (Breast Cancer)15-30[6]
Optically active thiourea derivativeCompound IVeHeLa (Cervical Cancer)33-48[6]
Optically active thiourea derivativeCompound IVfHeLa (Cervical Cancer)33-48[6]
Optically active thiourea derivativeCompound IVhHeLa (Cervical Cancer)33-48[6]

Experimental Protocols

The following are generalized experimental protocols for the in vitro cytotoxicity assays cited in this guide. For specific details, please refer to the original publications.

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plates are incubated to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of the evaluated compound classes are often attributed to their interaction with specific cellular signaling pathways.

Glutathione S-Transferase (GST) Inhibition

2-Chloroacetamides have been suggested to exert their anticancer effects through the inhibition of Glutathione S-Transferase (GST).[1] This inhibition is thought to occur via the formation of inhibitory conjugates with glutathione.

GST_Inhibition 2-Chloroacetamide 2-Chloroacetamide Inhibitory_Conjugate Inhibitory Conjugate 2-Chloroacetamide->Inhibitory_Conjugate conjugation Glutathione Glutathione Glutathione->Inhibitory_Conjugate GST GST Cell_Death Cell Death GST->Cell_Death prevents Inhibitory_Conjugate->GST inhibits

Caption: Proposed mechanism of GST inhibition by 2-chloroacetamides.

EGFR Tyrosine Kinase Inhibition

Certain derivatives of 4-amino-3-chloro benzoate ester have been investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2][3] Inhibition of EGFR signaling can disrupt downstream pathways that promote cell proliferation and survival.

EGFR_Inhibition EGF EGF EGFR EGFR EGF->EGFR binds Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) EGFR->Downstream_Signaling activates Benzoate_Derivative 4-Amino-3-chloro benzoate derivative Benzoate_Derivative->EGFR inhibits Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival promotes

Caption: Inhibition of the EGFR signaling pathway.

P53 Mutant Reactivation

Aminobenzothiazole derivatives have been designed to stabilize the p53-Y220C cancer mutant, a promising strategy for reactivating its tumor suppressor function.[7]

p53_Reactivation Aminobenzothiazole Aminobenzothiazole Derivative p53_Y220C Mutant p53 (Y220C) Aminobenzothiazole->p53_Y220C binds & stabilizes Stabilized_p53 Stabilized p53 p53_Y220C->Stabilized_p53 Apoptosis Apoptosis Stabilized_p53->Apoptosis induces

Caption: Reactivation of mutant p53 by aminobenzothiazole derivatives.

Experimental Workflow

The general workflow for the synthesis and in vitro evaluation of novel cytotoxic compounds is outlined below.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation Synthesis Synthesis of Target Compounds Purification Purification & Characterization Synthesis->Purification Cell_Culture Cancer Cell Line Culture Purification->Cell_Culture Cytotoxicity_Assay Cytotoxicity Screening (e.g., MTT Assay) Cell_Culture->Cytotoxicity_Assay IC50 IC50 Determination Cytotoxicity_Assay->IC50 Mechanism_Studies Mechanism of Action Studies IC50->Mechanism_Studies

Caption: General experimental workflow for cytotoxicity studies.

References

A Comparative Guide to the Stability of Ethyl 2-[(chloroacetyl)amino]benzoate: A Benzocaine-Based Approach

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to provide a comprehensive overview of potential stability issues and a methodological approach to benchmarking the stability of Ethyl 2-[(chloroacetyl)amino]benzoate under various storage conditions.

Comparative Stability Under Different Storage Conditions

The stability of a pharmaceutical compound is critically influenced by storage conditions such as temperature and relative humidity (RH). Based on studies of benzocaine, a similar molecule, we can infer potential stability behaviors.

Table 1: Stability of Benzocaine in an Oral Disintegrating Tablet (ODT) Formulation Under ICH Recommended Conditions

Storage ConditionDurationObservation
25°C / 60% RH6 monthsNo degradation of benzocaine was observed.[1][2]
40°C / 75% RH (Accelerated)30 daysDegradation of benzocaine was observed in a single ODT platform.[1][2]

Data based on studies of benzocaine in commercial oral disintegrating tablet platforms.

Forced Degradation Studies: A Comparative Overview

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. These studies expose the compound to stress conditions more severe than accelerated stability testing.

Table 2: Comparative Degradation of Benzocaine Under Forced Degradation Conditions

Stress ConditionReagent/MethodMajor Degradation Products Identified
Acid Hydrolysis 2 N HCl, Room Temperature, 10 daysp-aminobenzoic acid (PABA)[1]
Oxidative Stress 30% H₂O₂, Room Temperature, 10 daysIons with m/z of 194.2 were identified, suggesting potential oxidation products.[1]
High Humidity & Temperature 40°C / 75% RHN-formylbenzocaine (in the presence of formic acid impurities from excipients)[1][3]
Photolytic Decomposition Exposure to sunlight (70,000-80,000 lux) for 48 hoursDimer formation has been observed for other compounds under photolytic stress.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible stability studies. The following protocols are based on established methods for related compounds and can be adapted for this compound.

Stability Sample Preparation and Storage
  • Sample Preparation: Accurately weigh the this compound substance or formulate it into a representative dosage form.

  • Storage: Place the samples in controlled environment stability chambers under the following conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Photostability: Expose samples to a light source conforming to ICH Q1B guidelines.

  • Timepoints: Withdraw samples at predetermined intervals (e.g., 0, 1, 3, 6, 9, 12, 18, 24, and 36 months for long-term stability).

Forced Degradation Protocol
  • Acid Hydrolysis: Dissolve the compound in 2 N HCl and heat in a water bath. Neutralize with an equivalent amount of NaOH before analysis.

  • Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat. Neutralize with an equivalent amount of HCl.

  • Oxidative Degradation: Treat the compound with 30% H₂O₂ at room temperature.[1]

  • Thermal Degradation: Heat the solid compound in a temperature-controlled oven.

  • Photolytic Degradation: Expose the compound to UV and visible light as per ICH Q1B guidelines.

Analytical Method: Stability-Indicating HPLC-MS

A validated stability-indicating analytical method is essential to separate and quantify the active pharmaceutical ingredient (API) from its degradation products.

  • Instrumentation: High-Performance Liquid Chromatography with a Mass Spectrometric detector (HPLC-MS).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.[5]

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid) is often effective.[1]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection:

    • UV Detection: Monitor at a wavelength determined by the UV spectrum of the compound.

    • MS Detection: Use an Ion Trap or Quadrupole mass spectrometer to identify and quantify the parent compound and any degradation products based on their mass-to-charge ratio (m/z).

  • Sample Preparation for Analysis: Dissolve the stability samples in a suitable solvent (e.g., methanol) and dilute to a known concentration within the linear range of the method.[1]

Visualizing Experimental Workflows and Degradation Pathways

Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep Prepare Samples of This compound long_term 25°C / 60% RH prep->long_term accelerated 40°C / 75% RH prep->accelerated forced_deg Forced Degradation (Acid, Base, Oxidative, Light, Heat) prep->forced_deg sampling Sample at Predetermined Timepoints long_term->sampling accelerated->sampling forced_deg->sampling hplc_ms HPLC-MS Analysis sampling->hplc_ms data_analysis Data Analysis and Degradation Profile hplc_ms->data_analysis

Caption: Workflow for a comprehensive stability study.

Potential Degradation Pathways

The following diagram illustrates potential degradation pathways for this compound, extrapolated from the known degradation of benzocaine. The primary routes are likely hydrolysis of the ester and potential reactions involving the chloroacetyl group.

G cluster_hydrolysis Hydrolysis cluster_dehalogenation Dehalogenation/Substitution parent This compound hydrolysis_product 2-[(chloroacetyl)amino]benzoic acid parent->hydrolysis_product Ester Hydrolysis (Acid/Base Catalyzed) dehalogenated_product Ethyl 2-[(hydroxyacetyl)amino]benzoate parent->dehalogenated_product Reaction with nucleophiles (e.g., H₂O) ethanol Ethanol hydrolysis_product->ethanol

Caption: Potential degradation pathways for this compound.

References

Comparative Analysis of the Antimicrobial Activity of Ethyl 2-[(chloroacetyl)amino]benzoate Derivatives: An Analog-Based Review

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature reveals a notable absence of direct studies on the antimicrobial activity of Ethyl 2-[(chloroacetyl)amino]benzoate and its specific derivatives. However, by examining structurally related compounds—namely derivatives of anthranilic acid (2-aminobenzoic acid), ethyl aminobenzoate, and molecules incorporating a chloroacetyl moiety—we can infer potential antimicrobial profiles and guide future research in this area. This analysis synthesizes findings from studies on analogous compounds to provide a comparative overview of their antimicrobial efficacy.

Executive Summary

This guide provides a comparative analysis of the antimicrobial activity of compounds structurally related to this compound. The data presented is collated from various studies on derivatives of anthranilic acid, ethyl aminobenzoate, and N-chloroacetylated compounds. The findings suggest that the core scaffold and the chloroacetyl group are promising pharmacophores for the development of novel antimicrobial agents. The antimicrobial activity is influenced by the nature and position of substituents on the aromatic ring and the heterocyclic systems derived from the parent molecule.

Data on Antimicrobial Activity of Structurally Related Compounds

The antimicrobial activity of various derivatives, including Schiff bases, amides, and heterocyclic compounds synthesized from anthranilic acid and its esters, has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The Minimum Inhibitory Concentration (MIC) is a key metric for this comparison.

Table 1: Antibacterial Activity of Anthranilic Acid and Ethyl Aminobenzoate Derivatives
Compound ClassDerivative DescriptionTest OrganismMIC (µg/mL)Reference
Anthranilic Acid Derivatives 2-[3-(3-phenylsulfamoyl-phenyl)-acryloylamino]-benzoic acidS. aureus-[1]
2-[3-(3-ethylsulfamoyl-phenyl)-acryloylamino]-benzoic acidS. aureus-[1]
5-chloro-2-[3-(4-chloro-phenylsulfamoyl)-benzoylamino]-benzoic acid--[1]
AnthranilohydrazideBacteria-[2]
N-phenyl anthranilic acidBacteria-[2]
Ethyl 4-Aminobenzoate Derivatives Imides and Schiff basesS. aureus, M. luteus, B. pumilus-[3]
P. aeruginosa, E. coli-[3]
2-Aminobenzoic Acid Derivatives Esterified anthranilic acidC. albicans70[4]

Note: Specific MIC values were not always provided in the abstracts; "significant activity" was reported in some cases.

Table 2: Antimicrobial Activity of Compounds Containing a Chloroacetyl Moiety
Compound ClassDerivative DescriptionTest OrganismMIC (µg/mL)Reference
2-Aminobenzothiazole Derivatives 2-(2-chloro-acetylamino)benzothiazole-6-carboxylic acid derivativesS. aureus, B. subtilis-[5]
P. aeruginosa, E. coli-[5]
(1'-chloroacetyl)-2-aminobenzothiazole derivativesB. subtilis, E. coli, K. pneumoniae, S. aureus-
2-Aminobenzothiazole-Sulphonamide Hybrids Linked with chloroacetyl chlorideB. megaterium, B. cereus, B. subtilis-[6]
P. aeruginosa, E. coli-[6]

Experimental Protocols

The methodologies for determining antimicrobial activity in the reviewed literature generally follow standard microbiological procedures.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension in a sterile broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Preparation of Test Compounds: The synthesized compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.

  • Serial Dilution: The stock solutions are serially diluted in a multi-well microtiter plate containing a growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.

Agar Well/Disk Diffusion Method

This method is often used for preliminary screening of antimicrobial activity.

  • Preparation of Agar Plates: A standardized microbial inoculum is uniformly spread over the surface of an appropriate agar medium in a petri dish.

  • Application of Test Compounds: Sterile filter paper disks impregnated with the test compound solution or wells punched into the agar and filled with the solution are placed on the agar surface.

  • Incubation: The plates are incubated under suitable conditions.

  • Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area of no microbial growth) around the disk or well.

Visualizing the Research Workflow and Potential Mechanisms

The following diagrams illustrate the general workflow for antimicrobial drug discovery and a hypothetical signaling pathway for the antimicrobial action of these compounds.

Antimicrobial_Activity_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Antimicrobial Screening cluster_analysis Data Analysis & Further Studies start Ethyl 2-aminobenzoate chloroacetylation Reaction with Chloroacetyl Chloride start->chloroacetylation product This compound chloroacetylation->product derivatization Synthesis of Derivatives product->derivatization prelim_screen Preliminary Screening (Agar Diffusion) derivatization->prelim_screen mic_determination MIC Determination (Broth Dilution) prelim_screen->mic_determination mbc_mfc_determination MBC/MFC Determination mic_determination->mbc_mfc_determination sar_studies Structure-Activity Relationship (SAR) mbc_mfc_determination->sar_studies mechanism_studies Mechanism of Action Studies sar_studies->mechanism_studies toxicity_studies Toxicity Evaluation mechanism_studies->toxicity_studies

Caption: Workflow for Synthesis and Antimicrobial Evaluation.

Hypothetical_Mechanism_of_Action cluster_cell Bacterial Cell cluster_outcome Outcome compound Antimicrobial Compound cell_wall Cell Wall Synthesis compound->cell_wall Inhibition protein_synthesis Protein Synthesis (Ribosomes) compound->protein_synthesis Inhibition dna_replication DNA Replication (DNA Gyrase) compound->dna_replication Inhibition cell_membrane Cell Membrane Integrity compound->cell_membrane Disruption bactericidal Bactericidal Effect cell_wall->bactericidal bacteriostatic Bacteriostatic Effect protein_synthesis->bacteriostatic dna_replication->bacteriostatic cell_membrane->bactericidal

Caption: Potential Antimicrobial Mechanisms of Action.

Discussion and Future Directions

The antimicrobial potential of anthranilic acid and its derivatives is well-documented, with various studies highlighting their efficacy against a broad spectrum of pathogens[7][8]. The introduction of a chloroacetyl group is a common strategy in medicinal chemistry to introduce an electrophilic site that can react with nucleophilic residues in biological targets, potentially leading to irreversible inhibition of essential enzymes[5][6].

Given the lack of direct data on this compound derivatives, future research should focus on:

  • Synthesis and Characterization: A library of derivatives should be synthesized, modifying the substituents on the phenyl ring.

  • Comprehensive Antimicrobial Screening: The synthesized compounds should be tested against a wide panel of clinically relevant bacteria and fungi, including drug-resistant strains.

  • Structure-Activity Relationship (SAR) Studies: To understand the relationship between the chemical structure and antimicrobial activity, guiding the design of more potent analogs.

  • Mechanism of Action Studies: To identify the specific cellular targets and pathways affected by these compounds.

  • Toxicology and Safety Profiling: To assess the potential for therapeutic use.

By systematically exploring the antimicrobial properties of this compound derivatives, it may be possible to develop novel and effective antimicrobial agents to combat the growing threat of infectious diseases.

References

Safety Operating Guide

Ethyl 2-[(chloroacetyl)amino]benzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Starting Disposal Research

I've initiated a thorough search for proper disposal protocols for Ethyl 2-[( chloroacetyl)amino]benzoate. My focus is on gleaning information from Safety Data Sheets, existing environmental regulations, and best practices in chemical waste management. The goal is to obtain comprehensive and compliant disposal guidelines.

Analyzing Disposal Methods

I am now delving into the nitty-gritty, searching for quantitative disposal data, focusing on concentration limits and waste classification codes related to Ethyl 2-[( chloroacetyl)amino]benzoate. Simultaneously, I am researching recommended PPE for handling and procedures for managing spills. This will aid in creating a detailed guide. I'm also planning a DOT diagram.

Exploring Related Compounds

I've been digging deeper into the disposal of Ethyl 2-[(chloroacetyl)amino]benzoate, and the initial lack of a precise safety data sheet hasn't halted progress. The focus has shifted to analyzing SDSs for compounds with similar structures, specifically Ethyl 2-chloroacetoacetate and Ethyl benzoate, to glean relevant insights.

Deriving General Guidelines

I'm now extrapolating disposal guidelines. Although a specific SDS remains elusive, I've successfully gathered data on structurally akin substances like Ethyl 2-chloroacetoacetate and Ethyl benzoate. This is helping me form preliminary steps for handling this compound, including hazardous waste classification, regulatory compliance, and environmental considerations.

Gathering Further Data

I'm now integrating information from analogous compounds to inform disposal planning. Despite the initial lack of a dedicated SDS, I've successfully collected valuable insights from Ethyl 2-chloroacetoacetate, Ethyl benzoate, Ethyl 2-chloro-2-oxoacetate, and aminobenzoic acids. I have identified crucial details about hazardous waste classification, regulatory requirements, environmental risks, and safety precautions. While a specific hazardous waste code for this compound is still outstanding, I'm working on a general disposal process, although a comprehensive flow diagram necessitates further specific data.

Gathering Information.

Synthesizing Findings

I've hit a roadblock with the SDS. While Manchester Organics confirmed availability, I still don't have it. The PubChem data on the isomer offers helpful GHS classifications, and the broader search on disposal sheds light on halogenated waste handling. Though lacking the specific code, I can draft a general procedure. I'm working on a flowchart and plan now.

Developing a Plan

My recent searches were fruitful, even if they didn't unearth the elusive SDS. I'm moving forward with a solid plan, synthesizing my findings. I can draft a general procedure emphasizing halogenated waste handling, incorporating PubChem's GHS data. I'll build a workflow diagram, plus a table of relevant information. I've exhausted accessible resources, so I'm focusing on a comprehensive, albeit general, disposal solution.

Essential Safety and Operational Guide for Handling Ethyl 2-[(chloroacetyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of Ethyl 2-[(chloroacetyl)amino]benzoate. Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is non-negotiable when handling halogenated aromatic compounds like this compound to mitigate risks of exposure.[1] The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Chemical safety goggles and face shieldProtects against splashes and vapors that could cause serious eye damage.[1][2][3]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), lab coat, and closed-toe shoesPrevents skin contact, which can lead to irritation or allergic reactions.[2][4] It is crucial to select gloves with appropriate breakthrough times for the solvents being used.[1]
Respiratory Protection Use in a chemical fume hoodA fume hood provides the primary means of respiratory protection by ensuring adequate ventilation.[1][5] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges should be used.[1]

Operational Plan: Step-by-Step Handling Procedure

All procedures involving this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Preparation:

    • Ensure the chemical fume hood is operational and the work area is clean and free of clutter.[1]

    • Assemble all necessary equipment and reagents within the fume hood.

  • Handling and Use:

    • Wear all required personal protective equipment as detailed in the table above.

    • Carefully measure and transfer the chemical, avoiding the generation of dust.[2]

    • Keep containers tightly closed when not in use.[3][5]

  • Cleanup:

    • Decontaminate all glassware and equipment that has come into contact with the chemical using a suitable solvent (e.g., acetone) within the fume hood.

    • Collect all rinsate and contaminated materials as hazardous waste.[1]

    • Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[3][5]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.

  • Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste in a designated and properly labeled hazardous waste container.[1]

  • Container Management: Waste containers should be kept tightly closed and stored in a cool, dry, and well-ventilated area.[3][5][6] Do not mix with other waste streams.[2]

  • Institutional Procedures: Follow all institutional, local, regional, and national regulations for the disposal of hazardous chemical waste.[3][6]

Experimental Workflow and Safety Protocol

prep Preparation handling Handling in Fume Hood prep->handling Proceed with caution experiment Experimental Use handling->experiment ppe Wear Full PPE handling->ppe cleanup Cleanup experiment->cleanup disposal Disposal cleanup->disposal waste Segregate Halogenated Waste cleanup->waste

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.